1-(2-Fluorophenyl)propan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTLDYYIWIOAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593785 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473249-01-3 | |
| Record name | 1-(2-Fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(2-Fluorophenyl)propan-1-amine" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluorophenyl)propan-1-amine
Introduction
This compound is a primary amine featuring a fluorinated aromatic moiety. This structural motif is of significant interest to researchers in drug development and medicinal chemistry. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. As such, this compound serves as a valuable synthetic intermediate and a key building block for the construction of more complex, biologically active compounds.
This guide provides a detailed exploration of a robust synthetic pathway to this compound and a comprehensive strategy for its structural and purity characterization, grounded in established chemical principles.
Part 1: Synthesis via Reductive Amination
The most direct and efficient route to synthesize this compound is through the reductive amination of the corresponding ketone, 1-(2-fluorophenyl)propan-1-one. This widely utilized transformation is a cornerstone of amine synthesis due to its operational simplicity and broad substrate scope.[1][2]
Mechanistic Rationale
Reductive amination is typically a one-pot reaction that proceeds in two distinct stages:
-
Imine Formation: The carbonyl group of the ketone reacts with an amine source, typically ammonia or an ammonium salt (e.g., ammonium acetate), under mildly acidic conditions to form a protonated imine or iminium ion intermediate. This step is a reversible equilibrium.
-
Reduction: A reducing agent, present in the same reaction mixture, selectively reduces the C=N double bond of the imine intermediate to yield the final primary amine.[3]
The key to a successful reductive amination is the choice of a reducing agent that is potent enough to reduce the imine but mild enough not to significantly reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently employed for this purpose as they are more reactive towards the protonated imine than the neutral carbonyl group.[1]
Experimental Protocol: Synthesis
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through the characterization methods outlined in Part 2.
Materials:
-
1-(2-fluorophenyl)propan-1-one
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for TLC)
-
Hexanes (for TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-fluorophenyl)propan-1-one (1 equivalent) in methanol.
-
Amine Source Addition: Add ammonium acetate (5-10 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium cyanoborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) until the starting ketone spot is no longer visible.
-
Workup - Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 20-30 minutes.
-
Workup - Basification: Make the aqueous solution basic by adding 1 M NaOH until pH > 10. This converts the amine hydrochloride salt to the free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Reductive amination workflow.
Part 2: Characterization of this compound
A rigorous characterization protocol is essential to confirm the structural identity and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for this purpose.
Characterization Workflow Diagram
Caption: Logical flow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound are summarized below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (4H) | 7.0 - 7.5 | Multiplet (m) | 4H | Protons on the fluorophenyl ring. |
| Amine (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Exchangeable protons of the primary amine. |
| Methine (CH-N) | ~4.1 | Triplet (t) | 1H | Proton adjacent to the amine and phenyl ring. |
| Methylene (CH₂) | ~1.7 | Sextet or Multiplet | 2H | Methylene group of the propyl chain. |
| Methyl (CH₃) | ~0.9 | Triplet (t) | 3H | Terminal methyl group. |
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. The fluorine atom will cause the signal for the carbon it is attached to (and adjacent carbons) to appear as a doublet due to C-F coupling.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-F) | 158 - 162 (Doublet) | Aromatic carbon directly bonded to fluorine. |
| Aromatic (C) | 120 - 140 | Remaining five aromatic carbons. |
| Methine (CH-N) | 50 - 60 | Aliphatic carbon bonded to the nitrogen atom. |
| Methylene (CH₂) | 25 - 35 | Methylene carbon of the propyl chain. |
| Methyl (CH₃) | 10 - 15 | Terminal methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern.
-
Molecular Formula: C₉H₁₂FN
-
Expected Result: An Electrospray Ionization (ESI) mass spectrum run in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 154.2.
-
Key Fragmentation: A likely fragmentation pathway would be the loss of the ethyl group (•CH₂CH₃), resulting in a fragment ion at m/z = 124.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Appearance |
| N-H Stretch (Amine) | 3300 - 3500 | Two distinct medium-intensity bands for a primary amine. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium-to-weak bands. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, strong bands. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-to-strong bands. |
| C-F Stretch | 1100 - 1250 | Strong, characteristic band. |
Purity Assessment via Chromatography
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final product. A pure sample should yield a single major peak in the chromatogram. The purity can be quantified by integrating the peak area, and it should ideally be >95% for most research applications.
Conclusion
The synthesis of this compound can be reliably achieved through the reductive amination of 1-(2-fluorophenyl)propan-1-one. This method is efficient and utilizes common laboratory reagents. The successful synthesis must be followed by a comprehensive characterization strategy employing NMR, MS, and IR spectroscopy to unequivocally confirm the molecular structure, and chromatography to verify its purity. This integrated approach ensures the quality and reliability of this important chemical building block for its intended applications in scientific research and development.
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An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)propan-1-amine
Foreword
For the modern researcher in drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is not merely academic—it is the bedrock upon which successful therapeutic design is built. This guide provides a detailed examination of 1-(2-Fluorophenyl)propan-1-amine, a fluorinated phenethylamine analog of interest. While experimental data for this specific molecule is not extensively available in public literature, this document serves as a robust resource by consolidating known information, presenting predicted properties based on validated computational models, and, most critically, providing detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers to generate the precise data required for their work, ensuring a foundation of scientific rigor and self-validation.
Molecular Identity and Core Characteristics
This compound is a primary amine belonging to the phenethylamine class. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1][2]
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonym(s) | 1-(2-fluorophenyl)-1-propanamine | [3] |
| CAS Number | 473249-01-3 | [3] |
| Molecular Formula | C₉H₁₂FN | [3] |
| Molecular Weight | 153.2 g/mol | [3] |
| Physical Form | Liquid (at room temperature) | [3] |
| Hydrochloride CAS | 1955554-65-0 | [4][5] |
| Hydrochloride M.W. | 189.66 g/mol | [5] |
Physicochemical Properties: A Blend of Knowns and Predictions
A thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited, we can leverage computational models to predict key parameters. It is crucial for researchers to experimentally verify these values in their specific systems.
Table 2: Physicochemical Properties (Experimental and Predicted)
| Property | Value | Method |
| Boiling Point | ~213 °C | Predicted (based on similar structures like 1-(2-Fluorophenyl)propan-1-ol)[6] |
| Melting Point | Not applicable (Liquid at RT) | Experimental[3] |
| pKa (of conjugate acid) | 9-10 | Predicted (based on typical primary benzylic amines) |
| logP (Octanol/Water) | ~1.7 - 2.5 | Predicted (based on computational models and analogs)[7][8][9] |
| Aqueous Solubility | Slightly Soluble | Qualitative (based on general amine properties) |
Note: Predicted values are estimations and should be experimentally verified.
Strategic Synthesis: A Plausible Route via Reductive Amination
The synthesis of this compound can be efficiently achieved through the reductive amination of the corresponding ketone, 2-fluoropropiophenone. This widely utilized method in medicinal chemistry offers a direct and often high-yielding pathway to primary amines.[10][11] The Leuckart reaction, a specific type of reductive amination using formic acid or its derivatives, is a robust option.[12][13][14]
Proposed Synthetic Workflow: Reductive Amination
The following diagram illustrates a plausible synthetic route from 2-fluoropropiophenone to this compound.
Caption: Proposed synthesis of this compound via reductive amination.
Experimental Protocol: Leuckart-Type Reductive Amination
This protocol is a self-validating system, with reaction progress monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity confirmed by spectroscopic methods.
Materials:
-
2-Fluoropropiophenone
-
Ammonium formate or Formamide and Formic Acid
-
Diethyl ether or Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (for salt formation if desired)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoropropiophenone (1 equivalent) with an excess of ammonium formate (3-5 equivalents) or a mixture of formamide and formic acid.
-
Heating: Heat the reaction mixture to 160-185°C and maintain this temperature for several hours. The progress of the reaction should be monitored by TLC until the starting ketone is consumed.[15]
-
Workup: Cool the reaction mixture to room temperature. If formamide was used, the intermediate formamide will need to be hydrolyzed by adding an aqueous acid (e.g., HCl) or base (e.g., NaOH) and heating.
-
Extraction: Make the aqueous solution basic with NaOH and extract the product with an organic solvent like diethyl ether or DCM (3 x volume).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization: An In-Silico Perspective
Table 3: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons: Complex multiplets in the aromatic region (~7.0-7.5 ppm) with characteristic splitting due to fluorine coupling.- Methine proton (-CH-N): A multiplet adjacent to the nitrogen.- Methylene protons (-CH₂-): A multiplet adjacent to the methine proton and the methyl group.- Methyl protons (-CH₃): A triplet in the aliphatic region.- Amine protons (-NH₂): A broad singlet, which can exchange with D₂O. |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the aromatic region (~115-165 ppm), with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.- Methine carbon (-CH-N): A signal in the range of ~50-60 ppm.- Methylene and Methyl carbons: Signals in the aliphatic region. |
| FT-IR (cm⁻¹) | - N-H stretch: Two characteristic bands for a primary amine in the range of 3300-3500 cm⁻¹.- C-H stretch (aromatic and aliphatic): Signals just above and below 3000 cm⁻¹.- N-H bend: A band around 1600 cm⁻¹.- C-F stretch: A strong band in the fingerprint region, typically around 1200-1250 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight (153.2 g/mol ).- Fragmentation: Characteristic fragmentation patterns including the loss of an ethyl group. |
Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed, step-by-step protocols for the experimental determination of pKa, logP, and aqueous solubility. These methods are fundamental in drug discovery for characterizing new chemical entities.
pKa Determination by Potentiometric Titration
The pKa of the conjugate acid of this compound is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for its determination.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Methodology:
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water.
-
Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using a calibrated pH meter to monitor the pH. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH of the solution against the volume of HCl added to generate a titration curve. The pKa is the pH at the point where half of the amine has been neutralized (the half-equivalence point).
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption. The shake-flask method is the gold standard for its experimental determination.[7]
Caption: Workflow for logP determination by the shake-flask method.
Detailed Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS at pH 7.4 for logD) with n-octanol by shaking them together and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
Quantification: Carefully sample each phase and determine the concentration of the analyte in both the aqueous and n-octanol layers using a suitable analytical method such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery.
Caption: Workflow for thermodynamic aqueous solubility determination.
Detailed Methodology (Thermodynamic Solubility):
-
Sample Preparation: Add an excess amount of this compound to a known volume of an aqueous buffer (e.g., PBS at pH 7.4) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved compound from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., LC-MS with a calibration curve). This concentration represents the thermodynamic solubility.
Applications and Safety Considerations
As a fluorinated phenethylamine, this compound is of interest in medicinal chemistry and drug discovery. The introduction of fluorine can influence pharmacological properties, and such compounds are often investigated for their potential psychoactive effects or as scaffolds for developing new therapeutic agents.[1][2] Its primary application is likely as a research chemical and building block for the synthesis of more complex molecules.
Safety Information: The hydrochloride salt of this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[16]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound.[16][17]
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While a complete experimental dataset is not currently in the public domain, this document equips researchers with the foundational knowledge and detailed, actionable protocols to determine these critical parameters in their own laboratories. A thorough experimental characterization of its pKa, logP, and solubility is essential for any future development of this compound as a potential therapeutic agent or as a tool in chemical biology.
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An In-depth Technical Guide to 1-(2-Fluorophenyl)propan-1-amine (CAS: 1955554-65-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Fluorinated Phenethylamine
As a Senior Application Scientist, the emergence of novel chemical entities invariably piques my interest, not merely for their intrinsic chemical properties, but for the potential they hold in advancing scientific frontiers. 1-(2-Fluorophenyl)propan-1-amine, a fluorinated derivative of the phenethylamine scaffold, represents one such molecule of interest. The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide aims to provide a comprehensive technical overview of this compound, synthesizing available data with established scientific principles to offer a foundational resource for researchers exploring its potential. While specific literature on this compound is nascent, this document will extrapolate from established methodologies for analogous compounds to propose synthetic routes, analytical techniques, and potential areas of biological investigation.
Physicochemical and Structural Characteristics
This compound, in its hydrochloride salt form, is a small molecule with the chemical formula C9H13ClFN.[4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1955554-65-0 | [4] |
| Molecular Formula | C9H13ClFN | [4] |
| Molecular Weight | 189.66 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Form | Solid | Inferred from supplier data |
| Storage | Sealed in a dry environment at room temperature | [4] |
Proposed Synthetic Pathway: Reductive Amination
The synthesis of primary amines from ketones is a cornerstone of organic chemistry, with reductive amination being a widely employed and versatile method.[5][6] This approach is a greener alternative to traditional alkylation methods, often proceeding in a one-pot reaction with high efficiency.[6] A plausible and efficient route to this compound is the reductive amination of 2-fluoropropiophenone.
The reaction proceeds via the formation of an intermediate imine, which is then reduced to the final amine product. The choice of reducing agent is critical to the success of the reaction, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for the imine over the ketone starting material.[7]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
-
To a solution of 2-fluoropropiophenone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of 1M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude amine can be further purified by column chromatography on silica gel.
Analytical Characterization and Quality Control
As this compound is a chiral molecule, robust analytical methods are essential to determine not only its purity but also its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the gold-standard techniques for this purpose.[8][9]
| Analytical Technique | Purpose | Key Considerations |
| HPLC with Chiral Stationary Phase (CSP) | Enantiomeric purity determination and quantification. | Polysaccharide-based CSPs are often effective. Mobile phase composition (normal phase or reversed phase) and additives are critical for achieving separation.[9][10] |
| GC with Chiral Capillary Column | High-resolution separation of enantiomers, often after derivatization. | Cyclodextrin-based chiral phases are commonly used for amine separations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | 1H, 13C, and 19F NMR would be essential for unambiguous structure confirmation. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Provides confirmation of the molecular formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the amine and aromatic C-F bond would be expected. |
Experimental Protocol: Chiral HPLC Analysis
-
Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralpak series), is recommended.[9]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point for a 4.6 mm I.D. column.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) onto the column.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Caption: Analytical workflow for chiral purity assessment.
Hypothetical Biological Activity and Research Applications
Substituted phenethylamines are a well-known class of psychoactive compounds that can act as central nervous system stimulants, hallucinogens, or entactogens.[11] The introduction of a fluorine atom can significantly alter the pharmacological profile of these molecules, often leading to enhanced potency, altered receptor selectivity, or prolonged duration of action.[1][12]
Given its structural similarity to other psychoactive phenethylamines, this compound could potentially interact with monoamine neurotransmitter systems. However, without experimental data, its specific biological targets and effects remain speculative. Potential research applications for this compound could include:
-
Probing Neurotransmitter Systems: As a novel fluorinated phenethylamine, it could be a valuable tool for studying the structure-activity relationships of ligands for serotonin, dopamine, and norepinephrine transporters and receptors.
-
Scaffold for Drug Discovery: The this compound core could serve as a starting point for the development of new therapeutic agents targeting a range of central nervous system disorders. The fluorine atom provides a site for potential radiolabeling (with 18F) for use in positron emission tomography (PET) imaging studies.[2][3]
-
Reference Standard: In forensic and toxicological analysis, a well-characterized standard of this compound would be essential for the identification and quantification of new designer drugs.
Caption: Hypothetical workflow for drug discovery and development.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound hydrochloride is classified as hazardous. The following hazard statements apply:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses) and working in a well-ventilated fume hood.
Conclusion
This compound is a novel chemical entity with the potential to be a valuable tool in neuroscience research and drug discovery. While specific data on this compound is currently limited, this guide provides a scientifically grounded framework for its synthesis, analysis, and potential applications based on established principles and data from analogous compounds. As research into fluorinated phenethylamines continues to evolve, a deeper understanding of the unique properties of this molecule will undoubtedly emerge.
References
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An In-Depth Technical Guide to the Potential Pharmacological Activity of 1-(2-Fluorophenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive exploration of the potential pharmacological activities of the novel compound, 1-(2-Fluorophenyl)propan-1-amine. Drawing upon established principles of medicinal chemistry and structure-activity relationships of analogous compounds, this document outlines a reasoned hypothesis for its primary mechanism of action as a monoamine reuptake inhibitor. We present a structured framework for the experimental validation of this hypothesis, from initial in vitro screening to preliminary in vivo characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities targeting the central nervous system.
Introduction: The Significance of the Fluorinated Phenethylamine Scaffold
The phenethylamine backbone is a privileged scaffold in neuroscience drug discovery, forming the structural basis for a vast array of neurotransmitters, hormones, and synthetic psychoactive compounds. The introduction of a fluorine atom onto the phenyl ring, as seen in this compound, offers several potential advantages in drug design. Organofluorine compounds often exhibit enhanced metabolic stability and increased binding affinity for their biological targets.[1][2] The position of the fluorine atom on the aromatic ring can significantly influence the compound's electronic and steric properties, thereby modulating its pharmacological profile.[1]
This compound is a structural analog of several known psychoactive compounds, most notably the positional isomer 1-(2-fluorophenyl)propan-2-amine (2-fluoroamphetamine), which is recognized as a central nervous system stimulant.[3] This structural similarity provides a strong rationale for investigating the potential of this compound as a modulator of monoaminergic systems.
Core Hypothesis: A Novel Monoamine Reuptake Inhibitor
Based on its structural architecture, we hypothesize that this compound primarily functions as an inhibitor of one or more of the major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The propan-1-amine side chain, coupled with the fluorinated phenyl ring, bears resemblance to compounds known to interact with these transporters. For instance, analogs of pyrovalerone, which share a similar pharmacophore, are potent inhibitors of DAT and NET.[4]
The specific profile of transporter inhibition (i.e., selective for one transporter versus a broad-spectrum inhibitor) will dictate the potential therapeutic applications of this compound, which could range from treatments for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy to novel antidepressants.
Proposed Experimental Validation Workflow
To systematically investigate the pharmacological activity of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the primary molecular targets and then to characterize the compound's functional effects.
Tier 1: In Vitro Target Engagement & Functional Assays
The initial phase of investigation will focus on quantifying the binding affinity and functional inhibition of the compound at the primary monoamine transporters.
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.
-
Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.
-
Following incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol: Synaptosomal Uptake Assays
-
Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.
-
Methodology:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).
-
Pre-incubate the synaptosomes with a range of concentrations of this compound.
-
Initiate the uptake reaction by adding the respective radiolabeled monoamine neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Terminate the uptake after a short incubation period by rapid filtration and washing.
-
Measure the radioactivity accumulated within the synaptosomes.
-
Determine the IC50 values for the inhibition of each monoamine uptake.
-
Data Presentation: In Vitro Pharmacology Profile
| Target | Radioligand Binding (Ki, nM) | Neurotransmitter Uptake (IC50, nM) |
| DAT | TBD | TBD |
| NET | TBD | TBD |
| SERT | TBD | TBD |
Tier 2: In Vivo Pharmacodynamic & Behavioral Assays
Should the in vitro data confirm significant activity at one or more monoamine transporters, the next logical step is to assess the compound's effects in vivo.
Experimental Protocol: Spontaneous Locomotor Activity
-
Objective: To evaluate the stimulant or depressant effects of this compound on spontaneous movement in rodents.
-
Methodology:
-
Acclimate rodents (e.g., mice or rats) to an open-field arena equipped with infrared beams to track movement.
-
Administer various doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Immediately place the animals back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).
-
Analyze the data to determine if the compound produces a dose-dependent increase (stimulant effect) or decrease (sedative effect) in locomotor activity.
-
Experimental Protocol: Forced Swim Test
-
Objective: To assess the potential antidepressant-like activity of this compound.
-
Methodology:
-
Administer this compound or a reference antidepressant (e.g., fluoxetine) to rodents.
-
After a specified pre-treatment period, place the animals individually into a cylinder of water from which they cannot escape.
-
Record the duration of immobility during a set test period (e.g., 5 minutes).
-
A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.
-
Diagram: Proposed Experimental Workflow
Caption: A streamlined workflow for the pharmacological evaluation of this compound.
Potential Secondary Pharmacological Activities
While the primary hypothesis centers on monoamine transporters, it is prudent to consider potential off-target activities. The phenethylamine scaffold can interact with various receptors, including serotonin (5-HT) receptor subtypes. For example, modifications to related structures have been shown to influence affinity for 5-HT receptors.[5] Therefore, a secondary screening panel against a broad range of G-protein coupled receptors (GPCRs), including key serotonin and dopamine receptor subtypes, would be a valuable component of a comprehensive pharmacological profile.
Proposed Synthesis Route
The synthesis of chiral amines such as this compound can be approached through various chemical and biocatalytic methods. A plausible and efficient route would involve the use of transaminases, which offer high enantioselectivity and operate under environmentally benign conditions.[6][7]
Diagram: Proposed Biocatalytic Synthesis
Caption: A proposed enantioselective synthesis of this compound using a transaminase.
Conclusion and Future Directions
This compound represents a promising, yet uncharacterized, chemical entity with a high potential for activity within the central nervous system. The structured experimental plan detailed in this guide provides a clear and logical path to elucidate its pharmacological profile. The initial focus on its interaction with monoamine transporters is a data-driven hypothesis based on compelling structure-activity relationships. Subsequent in vivo studies will be crucial in understanding its functional consequences and potential therapeutic applications. Further research should also include comprehensive pharmacokinetic profiling and metabolism studies to fully assess its drug-like properties.
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A Technical Guide to 1-(2-Fluorophenyl)propan-1-amine for Research Applications
Foreword
As a Senior Application Scientist, my focus is on bridging the gap between novel chemical entities and their practical application in research and development. The compound 1-(2-Fluorophenyl)propan-1-amine is a prime example of a molecule that, while not extensively characterized in public literature, holds significant interest due to its structural architecture. It belongs to the phenylalkylamine class, a scaffold renowned for its diverse pharmacological activities. The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[1] This guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive technical framework for this compound. We will delve into its synthesis, analytical characterization, postulated mechanisms, and the critical safety considerations inherent to handling such a research chemical. The protocols and data presented herein are synthesized from established chemical principles and data on analogous structures, providing a self-validating system for researchers to build upon.
Section 1: Core Molecular Profile
Chemical Identity and Nomenclature
This compound is a primary amine derivative of propylbenzene. The ortho-position fluorine substitution is a key structural feature that differentiates it from other phenylalkylamine analogs.
-
IUPAC Name: this compound
-
Synonyms: 1-(2-fluorophenyl)-1-propanamine, 2-fluoro-alpha-propyl-benzenemethanamine[2]
-
CAS Number: 473249-01-3 (Free Base); 1955554-65-0 (Hydrochloride Salt)[3][4]
-
Molecular Formula: C₉H₁₂FN (Free Base)
-
Molecular Weight: 153.20 g/mol (Free Base)
Physicochemical Properties
The properties of this compound are summarized below. These are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical Form | Liquid (Free Base) | |
| Purity | Typically ≥95% for research grades | [2][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt is expected to have higher aqueous solubility. | |
| InChI Key | CQTLDYYIWIOAAV-UHFFFAOYSA-N |
Structural Elucidation
The molecular structure consists of a propyl chain attached to a benzene ring, with an amine group on the first carbon of the propyl chain (the benzylic position) and a fluorine atom at the ortho (2-position) of the phenyl ring.
Sources
The Impact of Ortho-Fluorination on the Bioactivity of Propyl-Phenethylamine Scaffolds: A Structure-Activity Relationship Analysis of 1-(2-Fluorophenyl)propan-1-amine Analogs
Foreword: The Strategic Role of Fluorine in Modulating Neurotransmitter Reuptake Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for subtle yet profound modulations of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide delves into the structure-activity relationship (SAR) of 1-(2-fluorophenyl)propan-1-amine and its analogs, a class of compounds belonging to the broader phenethylamine family. These molecules are of significant interest due to their potential to interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the central nervous system.[2] By dissecting the influence of the ortho-fluoro substitution on the propyl-phenethylamine core, we aim to provide researchers and drug development professionals with a comprehensive understanding of the design principles governing the potency and selectivity of these compounds as monoamine reuptake inhibitors.
Core Scaffold and Primary Biological Targets: The Monoamine Transporter System
The pharmacological activity of this compound analogs is primarily dictated by their interaction with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling cascade.[4] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamine neurotransmitters, which is the underlying mechanism for the therapeutic effects of many antidepressant and stimulant medications.[5]
Phenethylamine derivatives, the parent class of the compounds discussed herein, are known to act as substrates for these transporters, often exhibiting inhibitory and/or releasing activity.[6] The specific pharmacological profile of an analog—whether it primarily acts as a reuptake inhibitor or a releasing agent, and its selectivity for DAT, NET, or SERT—is highly dependent on its structural features.[7]
Decoding the Structure-Activity Relationship
The SAR of this compound can be systematically analyzed by considering the contributions of its three key structural components: the phenyl ring, the propyl chain, and the terminal amine.
The Phenyl Ring: The Critical Role of Ortho-Fluorination
The position of the fluorine atom on the phenyl ring is a key determinant of the pharmacological profile. While direct SAR data for this compound is limited, extensive research on the closely related 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA) provides crucial insights.
-
Ortho- (2-) Substitution: The presence of a fluorine atom at the ortho- position, as in this compound and 2-FA, generally confers selectivity towards the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).[8] 2-Fluoromethamphetamine (2-FMA), the N-methylated analog, is known to be a potent norepinephrine-dopamine releasing agent with significantly reduced serotonergic activity.[9][10] This suggests that the ortho-fluoro group sterically or electronically disfavors interaction with the SERT binding pocket.
-
Para- (4-) Substitution: In contrast, moving the fluorine to the para- position, as in 4-fluoroamphetamine, results in a more mixed pharmacological profile with a significant increase in serotonergic activity.[3] This highlights the sensitivity of the SERT binding site to the substitution pattern on the phenyl ring.
The underlying mechanism for this positional effect is likely a combination of altered electronic distribution within the aromatic ring and specific steric interactions within the transporter binding sites. The electron-withdrawing nature of fluorine can influence the pKa of the amine and the overall electrostatic potential of the molecule, which are critical for binding.
The Alkyl Chain: Influence of the Propyl Moiety
The length and branching of the alkyl chain connecting the phenyl ring to the amine group also play a significant role in modulating activity.
-
Propyl vs. Ethyl Chain: The presence of a propyl group (as in the target compound) instead of the more common ethyl group (as in amphetamine) can influence potency and selectivity. Generally, increasing the alkyl chain length can lead to a decrease in stimulant properties and a potential shift in the pharmacological profile.
-
Alpha-Methylation: While the core topic is this compound, it's important to note its isomeric relationship with amphetamine analogs. The target molecule is a constitutional isomer of fluorinated amphetamines. For instance, 2-fluoroamphetamine is 1-(2-fluorophenyl)propan-2-amine. The position of the amine on the propyl chain is a critical determinant of activity.
The Amine Group: Impact of N-Substitution
Modification of the primary amine group is a common strategy to fine-tune the pharmacological properties of phenethylamines.
-
Primary Amine: The unsubstituted amine in this compound is a key feature for interaction with monoamine transporters.
-
N-Methylation: The addition of a methyl group to the nitrogen, creating a secondary amine (analogous to the relationship between amphetamine and methamphetamine), often increases potency, particularly at DAT and NET. As seen with 2-FMA, this modification can enhance the compound's releasing capabilities.[10]
-
N-Ethylation and Larger Substituents: Increasing the size of the N-alkyl substituent generally leads to a decrease in activity at monoamine transporters.
Experimental Protocols for Pharmacological Characterization
To elucidate the precise SAR of novel this compound analogs, a series of in vitro and in vivo assays are essential.
In Vitro Monoamine Transporter Assays
The primary in vitro characterization involves determining the affinity and functional activity of the analogs at DAT, NET, and SERT. This is typically achieved using cell lines stably expressing the human transporters (e.g., HEK293 cells).[5]
Protocol for Monoamine Transporter Uptake Inhibition Assay:
-
Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.
-
Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound (e.g., a this compound analog).
-
Uptake Initiation: Add a fixed concentration of a radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and quantify the amount of radiolabeled substrate taken up using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) by non-linear regression analysis.
Protocol for Monoamine Release Assay:
-
Cell Culture and Seeding: As described above.
-
Loading: Load the cells with a radiolabeled monoamine by incubating them with the respective [3H]-labeled neurotransmitter.
-
Washing: Wash the cells to remove extracellular radiolabel.
-
Release Stimulation: Add varying concentrations of the test compound to the cells.
-
Sample Collection: After a defined incubation period, collect the supernatant (containing the released neurotransmitter).
-
Quantification: Quantify the radioactivity in the supernatant and in the cell lysate.
-
Data Analysis: Calculate the amount of release as a percentage of the total incorporated radioactivity and determine the EC50 value (the concentration that elicits 50% of the maximal release).
In Vivo Behavioral Assays
To assess the psychoactive effects of these compounds, in vivo studies in animal models are necessary. Locomotor activity and drug self-administration paradigms are commonly used.[11]
Protocol for Locomotor Activity Assay in Mice:
-
Acclimation: Acclimate mice to the testing environment (e.g., open-field arenas equipped with photobeam detectors).
-
Drug Administration: Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the control group to determine if the compound has stimulant or sedative effects.
Synthetic Pathways
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding ketone.
Example Synthetic Scheme: Reductive Amination
A plausible synthesis for this compound involves the reaction of 2-fluoropropiophenone with an amine source in the presence of a reducing agent. For enantiomerically pure products, enzymatic methods using transaminases are highly effective.[12]
Biocatalytic Synthesis using Transaminases:
-
Substrate Preparation: Synthesize the prochiral ketone, 1-(2-fluorophenyl)propan-1-one.
-
Enzymatic Reaction: In a buffered solution, combine the ketone, an amine donor (e.g., isopropylamine), and a transaminase enzyme (either (R)- or (S)-selective).
-
Reaction Monitoring: Monitor the conversion of the ketone to the amine using techniques such as HPLC.
-
Work-up and Purification: Once the reaction reaches completion, extract the product and purify it using column chromatography or crystallization to obtain the enantiomerically pure amine.
Data Summary and Visualization
To facilitate the comparison of different analogs, the pharmacological data should be presented in a clear and concise tabular format.
| Compound | Modification | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT:SERT Selectivity |
| Analog 1 | Parent (2-F) | Data | Data | Data | Data |
| Analog 2 | 3-F Isomer | Data | Data | Data | Data |
| Analog 3 | 4-F Isomer | Data | Data | Data | Data |
| Analog 4 | N-Methyl | Data | Data | Data | Data |
| Analog 5 | N-Ethyl | Data | Data | Data | Data |
This table is a template for organizing experimental data.
Visualizations
Core Structure and Key Modification Points
Caption: Key modification points on the this compound scaffold.
Workflow for In Vitro Pharmacological Profiling
Caption: Experimental workflow for determining the in vitro pharmacological profile.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a compelling example of how subtle chemical modifications can dramatically alter pharmacological activity. The available evidence strongly suggests that the ortho-fluoro substitution directs the activity of these compounds towards the catecholamine transporters, DAT and NET, while diminishing their interaction with SERT. This profile is characteristic of classical psychostimulants. Further modifications to the propyl chain and the terminal amine offer additional avenues to modulate potency, selectivity, and the balance between reuptake inhibition and neurotransmitter release.
Future research should focus on the systematic synthesis and pharmacological evaluation of a broader range of analogs to create a quantitative SAR model. This would involve exploring different halogen substitutions at the ortho-position, varying the length and branching of the alkyl chain, and introducing a wider array of N-substituents. Such studies will not only deepen our fundamental understanding of monoamine transporter pharmacology but also pave the way for the development of novel therapeutics with tailored neurochemical profiles.
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A Technical Guide to the Speculative Mechanism of Action for 1-(2-Fluorophenyl)propan-1-amine
Abstract
1-(2-Fluorophenyl)propan-1-amine is a synthetic compound belonging to the substituted phenethylamine class. Due to a lack of direct empirical data, this guide presents a speculative mechanism of action based on established structure-activity relationships (SAR) of analogous compounds. We hypothesize that this compound functions as a monoamine releasing agent and reuptake inhibitor, with a probable preference for the dopamine (DAT) and norepinephrine (NET) transporters over the serotonin transporter (SERT). This profile suggests potential stimulant properties. This document outlines the scientific rationale for this hypothesis and provides a comprehensive roadmap for its experimental validation, including detailed in vitro and in vivo protocols designed to elucidate its precise pharmacological profile.
Introduction
The substituted phenethylamine and cathinone classes encompass a wide array of neuroactive compounds, from endogenous neurotransmitters to therapeutic agents and novel psychoactive substances.[1] Their pharmacological effects are primarily mediated by interactions with monoamine transporters (MATs), which regulate the synaptic concentrations of dopamine, norepinephrine, and serotonin.[2] The compound this compound, while cataloged by chemical suppliers, lacks a formal body of pharmacological research.[3][4]
This guide leverages established principles of medicinal chemistry to construct a scientifically-grounded, albeit speculative, mechanistic framework. By analyzing its core structure—a phenethylamine backbone with an alpha-propyl group and a fluorine atom at the 2-position of the phenyl ring—we can draw parallels to well-characterized analogs like 2-fluoroamphetamine (2-FA).[5][6] The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to its molecular targets.[7][8]
The primary objective of this whitepaper is twofold: first, to propose a plausible mechanism of action for this compound based on SAR; and second, to provide drug development professionals with a rigorous, step-by-step experimental workflow to definitively characterize its neuropharmacological activity.
Part 1: Molecular Target Speculation & Rationale
The pharmacological activity of a phenethylamine derivative is dictated by its substitutions. The structure of this compound suggests its primary targets are the presynaptic monoamine transporters.
-
Phenethylamine Core: This foundational structure is shared by endogenous catecholamines and potent synthetic stimulants, predisposing the molecule to interact with MATs.[9]
-
Alpha-Propyl Group: The presence of a propyl group at the alpha-carbon distinguishes it from amphetamine (alpha-methyl). This modification can influence potency and the balance between reuptake inhibition and neurotransmitter release.
-
2-Fluoro Substitution: The position of the halogen on the phenyl ring is critical. Unlike the 4-fluoro substitution seen in compounds like 4-FA, which often confers significant serotonergic activity, 2-fluoro substitutions in amphetamine analogs (e.g., 2-FA, 2-FMA) tend to favor dopaminergic and noradrenergic action while having less impact on serotonin.[5][6][10] This is a key element of our hypothesis. The fluorine atom's electron-withdrawing nature can alter the molecule's interaction with binding pockets within the transporters.[8]
Hypothesis: Based on these structural features, we hypothesize that this compound acts as a substrate for the dopamine and norepinephrine transporters . This interaction leads to two primary effects:
-
Competitive Reuptake Inhibition: The compound binds to the transporters, blocking the reuptake of endogenous dopamine and norepinephrine from the synaptic cleft.
-
Transporter-Mediated Release (Efflux): The compound is transported into the presynaptic terminal, inducing a conformational change in the transporter that causes it to reverse its direction of flow, releasing monoamines from the cytoplasm into the synapse.[2]
This dual action is characteristic of classic amphetamine-type stimulants and is expected to result in a significant elevation of synaptic dopamine and norepinephrine.[2] Serotonergic activity is predicted to be substantially lower.
Part 2: Proposed Intracellular Signaling Cascade
The hypothesized mechanism of monoamine release is a well-established cascade that does not involve classical receptor- G-protein signaling but rather a direct manipulation of transporter function.
-
Binding and Transport: The compound binds to the outward-facing conformation of DAT/NET.
-
Translocation: The transporter undergoes a conformational change, carrying the compound into the presynaptic neuron.
-
VMAT2 Disruption: Inside the neuron, the compound disrupts the proton gradient of synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2), causing neurotransmitters to leak from the vesicles into the cytoplasm.
-
Transporter Reversal: The elevated cytoplasmic monoamine concentration, combined with the presence of the substrate, promotes the transporter to adopt an outward-facing conformation and release neurotransmitters into the synapse in an action-potential-independent manner.
Caption: Logical workflow for the experimental validation of the proposed mechanism.
Experimental Protocol 1: In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound at human DAT, NET, and SERT.
Methodology: This is a competitive displacement assay using membranes from HEK293 cells stably expressing the respective human transporters. [11][12] Step-by-Step Protocol:
-
Membrane Preparation: Harvest HEK293 cells expressing hDAT, hNET, or hSERT. Homogenize in ice-cold buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4) and centrifuge to pellet membranes. Resuspend and store at -80°C. Determine protein concentration via BCA assay. [13]2. Assay Setup: In a 96-well plate, combine in triplicate:
-
50 µL of assay buffer.
-
50 µL of test compound dilutions (e.g., 0.1 nM to 100 µM).
-
50 µL of a specific radioligand at a concentration near its Kₑ (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT). [14] * 50 µL of prepared cell membranes (10-20 µg protein).
-
-
Control Wells: Include "total binding" wells (with vehicle instead of test compound) and "non-specific binding" wells (with a high concentration of a known inhibitor, e.g., 10 µM cocaine for DAT). [11]4. Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium. [13]5. Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), followed by 3-4 washes with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot percent specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Experimental Protocol 2: In Vitro Functional Neurotransmitter Uptake/Release Assays
Objective: To determine if the compound acts as a reuptake inhibitor (antagonist) or a releasing agent (substrate/agonist) at DAT, NET, and SERT.
Methodology: This protocol uses synaptosomes—resealed nerve terminals isolated from rodent brain tissue—which retain functional transporters. [15][16] Step-by-Step Protocol:
-
Synaptosome Preparation: Homogenize fresh rat brain tissue (striatum for DAT, hippocampus/cortex for NET/SERT) in ice-cold 0.32 M sucrose buffer. [17][18]Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction). Resuspend the pellet in a suitable physiological buffer (e.g., Krebs-Ringer-HEPES). [19]2. Uptake Inhibition Assay:
-
Aliquot synaptosomes into a 96-well plate.
-
Pre-incubate for 10 minutes with varying concentrations of the test compound or vehicle. [12][20] * Initiate uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Incubate for a short period (1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify radioactivity via scintillation counting. Determine the IC₅₀ for uptake inhibition. [21]3. Release (Efflux) Assay:
-
Pre-load synaptosomes by incubating them with a radiolabeled neurotransmitter for 30 minutes at 37°C.
-
Wash synaptosomes via gentle centrifugation/resuspension to remove external radiolabel.
-
Initiate release by adding varying concentrations of the test compound (or a known releaser like d-amphetamine as a positive control).
-
After 10-30 minutes, pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).
-
Calculate the percentage of total neurotransmitter released. Determine the EC₅₀ for release.
-
Part 4: Anticipated Data & Interpretation
The data from these experiments should be summarized for clear interpretation. A compound acting as a releasing agent will have potent values in all three assays (Binding Kᵢ, Uptake IC₅₀, and Release EC₅₀). A pure reuptake inhibitor will have potent Kᵢ and IC₅₀ values but will be inactive or very weak in the release assay.
Table 1: Anticipated In Vitro Pharmacological Profile of this compound
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Binding Affinity (Kᵢ, nM) | < 100 | < 100 | > 1000 |
| Uptake Inhibition (IC₅₀, nM) | < 200 | < 200 | > 2000 |
| Release Potency (EC₅₀, nM) | < 500 | < 500 | > 5000 |
Interpretation of Anticipated Results:
-
High affinity (low Kᵢ) for DAT and NET with significantly lower affinity for SERT would confirm the target selectivity predicted by the 2-fluoro substitution. [22]* Potent IC₅₀ values for uptake inhibition at DAT and NET would confirm the compound functionally blocks these transporters. [23]* Potent EC₅₀ values for release at DAT and NET would be the critical finding, confirming the compound is a substrate and induces efflux, the hallmark of an amphetamine-like stimulant. [2]* A significant separation between DAT/NET and SERT potencies (e.g., >10-fold) would classify it as a dopamine/norepinephrine-preferring releasing agent.
Conclusion
Based on a rigorous structure-activity relationship analysis, this compound is hypothesized to be a dopamine and norepinephrine-preferring releasing agent. This profile is predictive of central nervous system stimulant effects. While this guide provides a strong theoretical foundation, the proposed experimental workflow is essential for definitive mechanistic elucidation. The successful completion of the described in vitro binding and functional assays will provide the necessary data to confirm or refute this hypothesis, paving the way for further preclinical and clinical development.
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An In-Depth Technical Guide to 1-(2-Fluorophenyl)propan-1-amine (2-Fluoroamphetamine) for Central Nervous System Research
Abstract
This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)propan-1-amine, commonly known as 2-fluoroamphetamine (2-FA), for its application in central nervous system (CNS) research. 2-FA is a synthetic stimulant of the amphetamine class, distinguished by a fluorine atom at the ortho position of the phenyl ring.[1] This structural modification is known to enhance lipophilicity, potentially facilitating greater penetration of the blood-brain barrier.[1][2] This guide delves into the synthesis, analytical characterization, pharmacological profile, and potential research applications of 2-FA. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties and methodologies for its study. We will explore its mechanism of action as a monoamine reuptake inhibitor, present available in-vitro and in-vivo data, and discuss its potential, grounded in its neurochemical signature, as a tool for investigating CNS function and disorders.
Introduction: The Significance of Fluorination in Amphetamine Analogs
The strategic placement of fluorine atoms is a well-established practice in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] In the context of CNS research, fluorination can increase a compound's metabolic stability and its ability to cross the blood-brain barrier.[2] this compound (2-FA) is a positional isomer of the more widely known 3-fluoroamphetamine (3-FA) and 4-fluoroamphetamine (4-FA).[2] While all are classified as stimulant drugs, the location of the fluorine atom significantly influences their interaction with monoamine transporters, leading to distinct pharmacological profiles.[3] 2-FA has emerged as a compound of interest for its stimulant properties, which are believed to be mediated through its interaction with dopamine and norepinephrine transporters.[4] Due to its status as a research chemical and its appearance as a designer drug, a thorough understanding of its scientific profile is crucial for both research and forensic applications.[1][5] It is important to note that 2-FA is a controlled substance in many jurisdictions, and all research must be conducted in compliance with local and international regulations.[2][4]
Synthesis and Analytical Characterization
A reliable and reproducible synthesis is paramount for obtaining high-purity this compound for research purposes. The most common synthetic route involves the reductive amination of 2-fluorophenylacetone.[6][7]
Synthesis Protocol: Reductive Amination of 2-Fluorophenylacetone
This two-step synthesis pathway starts from the commercially available 2-fluorobenzaldehyde.
Step 1: Synthesis of 1-(2-fluorophenyl)-2-nitropropene
This step involves a Henry condensation reaction between 2-fluorobenzaldehyde and nitroethane.[8]
-
Reagents: 2-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst), isopropanol (solvent).
-
Procedure: A mixture of 2-fluorobenzaldehyde, nitroethane, and a catalytic amount of n-butylamine in isopropanol is refluxed. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to induce crystallization of the product, 1-(2-fluorophenyl)-2-nitropropene. The crude product is then purified by recrystallization.
Step 2: Reduction of 1-(2-fluorophenyl)-2-nitropropene to this compound
The nitropropene intermediate is then reduced to the target amine.
-
Reagents: 1-(2-fluorophenyl)-2-nitropropene, Lithium Aluminum Hydride (LAH), dry tetrahydrofuran (THF).
-
Procedure: A solution of 1-(2-fluorophenyl)-2-nitropropene in dry THF is added dropwise to a stirred suspension of LAH in dry THF under an inert atmosphere.[8] The reaction is typically performed at reduced temperature and then allowed to warm to room temperature. After completion, the reaction is carefully quenched, and the product is extracted and purified.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Purity Assessment | A specific retention time and a mass spectrum with characteristic fragments.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR spectra consistent with the structure of this compound.[9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for the amine and aromatic C-F bond.[6] |
Table 1: Analytical Methods for Characterization.
Pharmacological Profile
Mechanism of Action: A Monoamine Reuptake Inhibitor
This compound is presumed to exert its stimulant effects primarily by acting as a releasing agent and reuptake inhibitor of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE).[4][10] Its pharmacological profile is characterized by its differential potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
| Transporter | IC₅₀ (nM) |
| DAT | 270 |
| NET | 43 |
| SERT | 1845 |
Table 2: In Vitro Monoamine Transporter Uptake Inhibition. Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[3]
This data indicates that 2-FA is a potent inhibitor of the norepinephrine transporter, followed by the dopamine transporter, with significantly weaker activity at the serotonin transporter.[3] This profile suggests that the primary neurochemical effects of 2-FA are driven by increased extracellular levels of norepinephrine and dopamine.
Caption: Workflow for locomotor activity assessment.
Potential Therapeutic Applications and Future Research Directions
The pharmacological profile of this compound as a potent norepinephrine and dopamine reuptake inhibitor suggests potential therapeutic avenues, although significant research is required to validate these possibilities. [1][11]
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)
Compounds with an NDRI profile are used in the treatment of various CNS disorders. [5][11]
-
Attention-Deficit/Hyperactivity Disorder (ADHD): The enhancement of dopaminergic and noradrenergic signaling in the prefrontal cortex is a key mechanism for the efficacy of many ADHD medications. [1]* Depression: NDRIs like bupropion are effective antidepressants, particularly for patients who do not respond well to selective serotonin reuptake inhibitors (SSRIs). [5]* Narcolepsy: The wake-promoting effects of stimulants are beneficial in treating the excessive daytime sleepiness characteristic of narcolepsy. [11]
Future Research
Further research is needed to fully characterize the potential of this compound.
-
Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of 2-FA are essential to understand its in-vivo disposition.
-
Neurotoxicity: A thorough evaluation of the potential for neurotoxicity, a known concern with some amphetamine analogs, is critical.
-
Behavioral Pharmacology: More extensive behavioral studies, including models of cognition, reward, and motivation, will help to elucidate its complete CNS profile.
-
Enantiomer-Specific Activity: Investigating the pharmacological differences between the (R)- and (S)-enantiomers of 2-FA could lead to the development of more selective research tools or therapeutic agents.
Toxicology and Safety Considerations
Limited toxicological data is available for this compound. The LD₅₀ in mice via intraperitoneal injection has been reported as 100 mg/kg. [12]Given its structural similarity to other amphetamines, potential adverse effects associated with CNS stimulants, such as cardiovascular strain, hypertension, and neurotoxicity, should be considered. [10]All handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory setting.
Conclusion
This compound is a potent CNS stimulant with a distinct pharmacological profile characterized by its preferential inhibition of norepinephrine and dopamine reuptake. This guide has provided a comprehensive overview of its synthesis, characterization, and known biological activities, along with foundational experimental protocols for its study. Its unique neurochemical signature makes it a valuable tool for researchers investigating the roles of norepinephrine and dopamine in various CNS functions and disorders. However, the limited data on its pharmacokinetics and toxicology underscore the need for further research to fully understand its properties and potential applications. As with any psychoactive compound, all research involving this compound must be conducted with rigorous scientific and ethical standards, and in full compliance with all applicable regulations.
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Whitepaper: A Technical Guide to the In-Vitro Receptor Binding Profile Screening of 1-(2-Fluorophenyl)propan-1-amine
Executive Summary
This guide provides a comprehensive, in-depth technical framework for characterizing the receptor binding profile of the novel compound 1-(2-Fluorophenyl)propan-1-amine. Structurally analogous to known psychoactive stimulants like 2-Fluoroamphetamine (2-FA), this compound is hypothesized to primarily interact with monoaminergic systems.[1] This document outlines a strategic approach for screening, beginning with a focused panel of high-probability targets—dopamine, norepinephrine, and serotonin transporters and receptors—and extending to a broader secondary panel to assess selectivity and off-target liabilities.
The core methodology detailed herein is the radioligand binding assay, widely considered the gold standard for quantifying ligand-receptor interactions due to its sensitivity and robustness.[2][3] We provide validated, step-by-step protocols for membrane preparation, saturation binding analysis to characterize the chosen radioligand, and competitive inhibition assays to determine the affinity (Kᵢ) of this compound at various targets. The guide emphasizes the causality behind experimental choices and incorporates self-validating systems within each protocol to ensure data integrity. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction and Strategic Rationale
This compound is a synthetic compound belonging to the phenethylamine class. Its chemical architecture, particularly the presence of a fluorine atom on the phenyl ring, is a common modification in medicinal chemistry to enhance blood-brain barrier penetration and modulate pharmacological activity.[4] Its structural similarity to stimulants like 2-FA and 2-FMA suggests a mechanism of action involving the modulation of monoamine neurotransmitter systems, such as dopamine, norepinephrine, and serotonin.[1][5] Therefore, a comprehensive understanding of its receptor binding profile is paramount for predicting its physiological effects, therapeutic potential, and safety liabilities.
The primary objective of this screening protocol is to determine the binding affinity of this compound for a panel of clinically relevant central nervous system (CNS) receptors and transporters. This is achieved by quantifying its ability to displace a high-affinity radiolabeled ligand from its target, a process that yields the inhibitor constant (Kᵢ), a direct measure of binding affinity.
Proposed Screening Panel
A tiered approach is recommended to efficiently allocate resources while generating a comprehensive pharmacological profile.
-
Primary Screening Panel: This panel includes the most probable targets based on the compound's structural class. A high affinity for these targets would classify the compound's primary mechanism of action.
-
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).
-
Dopamine Receptors: D₂ subtype (a key target for antipsychotics and stimulants).[6]
-
Serotonin Receptors: 5-HT₂ₐ subtype (involved in psychedelic effects and a target for atypical antipsychotics).[7][8]
-
Adrenergic Receptors: α₂ₐ subtype (involved in regulating norepinephrine release).
-
Trace Amine-Associated Receptor: TAAR1 (a known target for amphetamine-like psychostimulants).[9]
-
-
Secondary (Broad) Screening Panel: If significant activity is observed in the primary screen, a broader panel is used to determine selectivity and identify potential off-target interactions that could lead to side effects. This typically includes other dopamine and serotonin receptor subtypes, adrenergic receptors, histamine receptors, muscarinic acetylcholine receptors, and opioid receptors.
Core Methodology: Radioligand Binding Assays
Radioligand binding assays are powerful tools used to study the interaction between a ligand and its receptor.[3][10] The fundamental principle involves incubating a biological preparation containing the target receptor with a radiolabeled ligand ([³H], [¹²⁵I], etc.). The amount of radioactivity bound to the receptor is then measured.
Assay Formats
Two main types of equilibrium binding experiments are crucial for this screening:
-
Saturation Assays: These are performed by incubating the receptor preparation with increasing concentrations of a radioligand to determine the total number of binding sites (Bₘₐₓ) and the radioligand's equilibrium dissociation constant (Kₑ).[2][11] The Kₑ value is essential for the subsequent analysis of competition assay data.
-
Competition Assays: These assays measure the ability of an unlabeled test compound (this compound) to compete with a fixed concentration of a radioligand for binding to the target receptor.[12] The data from this experiment yields the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then used to calculate the inhibitor constant (Kᵢ).[2]
The Cheng-Prusoff Equation: From IC₅₀ to Kᵢ
The experimentally derived IC₅₀ value is dependent on the concentration of the radioligand used. To determine the absolute affinity of the test compound (Kᵢ), which is an intrinsic property, the Cheng-Prusoff equation is applied.[13][14]
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
Where:
-
Kᵢ: The equilibrium dissociation constant (affinity) of the unlabeled test compound.
-
IC₅₀: The concentration of the test compound that displaces 50% of the specific radioligand binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kₑ: The equilibrium dissociation constant of the radioligand (determined from saturation experiments).
Detailed Experimental Protocols
The following protocols are based on standard, validated filtration binding assay methodologies.[15] This technique separates receptor-bound radioligand from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters, which trap the cell membranes containing the receptors.[2]
Protocol 1: Membrane Preparation
This protocol describes the preparation of a crude membrane fraction from either recombinant cells overexpressing the target receptor or from native tissue (e.g., rat brain striatum for DAT).
-
Homogenization: Thaw frozen cell pellets or dissected tissue on ice. Homogenize in 20 volumes of ice-cold Lysis Buffer (50mM Tris-HCl, 5 mM EDTA, pH 7.4 with a protease inhibitor cocktail) using a Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh Lysis Buffer, and repeat the centrifugation step. This wash step is crucial for removing endogenous ligands.
-
Final Preparation: Resuspend the final pellet in Assay Buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) or a buffer containing 10% sucrose for long-term storage at -80°C.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the Pierce™ BCA Protein Assay.[15] This is essential for normalizing the data (e.g., Bₘₐₓ in fmol/mg protein).
Protocol 2: Competitive Inhibition Binding Assay
This protocol determines the IC₅₀ of this compound for a specific receptor target.
-
Plate Setup: Use a 96-well plate for the assay. Designate wells for Total Binding, Non-Specific Binding (NSB), and various concentrations of the test compound.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer, typically covering a 5-log unit range (e.g., 0.1 nM to 10 µM).
-
Prepare the radioligand solution in Assay Buffer at a concentration approximately equal to its Kₑ value.
-
Prepare the NSB-defining ligand (a known high-affinity, structurally distinct compound for the target) at a concentration at least 1000-fold higher than its Kᵢ.
-
-
Assay Incubation: To each well, add the reagents in the following order for a final volume of 250 µL:
-
150 µL of the membrane preparation (diluted in Assay Buffer to achieve 10-50 µg protein per well).
-
50 µL of Assay Buffer (for Total Binding), the NSB-defining ligand (for NSB wells), or the appropriate dilution of this compound.
-
50 µL of the radioligand solution.
-
-
Equilibration: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes), often with gentle agitation.[15]
-
Filtration: Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a vacuum manifold.
-
Washing: Immediately wash each well with 4 x 300 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Radioactivity Counting: Dry the filter plate for 30 minutes at 50°C.[15] Add scintillation cocktail to each well and count the trapped radioactivity using a microplate scintillation counter (e.g., a MicroBeta counter).
Visualization of Key Processes
Visual diagrams are essential for understanding complex workflows and biological pathways. The following have been generated using Graphviz (DOT language) as specified.
Experimental Workflow Diagram
Caption: Workflow for determining compound affinity via competitive radioligand binding assay.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Simplified signaling cascade for a Gs-coupled GPCR, a common monoamine receptor type.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, specific binding is calculated by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the test wells. Specific Binding = Total Binding CPM - Non-Specific Binding CPM
-
Generate Competition Curve: Plot the specific binding (often expressed as a percentage of the maximum specific binding) against the logarithm of the test compound's concentration.
-
Non-Linear Regression: Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope), available in software like GraphPad Prism.[15] This analysis will yield the IC₅₀ value.
-
Calculate Kᵢ: Apply the Cheng-Prusoff equation as described in section 2.2 to convert the IC₅₀ to the Kᵢ.
-
Interpretation: The Kᵢ value represents the affinity of the compound for the receptor. A lower Kᵢ value indicates a higher binding affinity. By comparing Kᵢ values across the panel of targets, a profile of the compound's potency and selectivity can be established.
Representative Data Summary
The final data should be compiled into a clear, comparative table.
| Target | Radioligand | Test Compound Kᵢ (nM) |
| Primary Panel | ||
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Value |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Value |
| Serotonin Transporter (SERT) | [³H]Citalopram | Value |
| Dopamine D₂ Receptor | [³H]Spiperone | Value |
| Serotonin 5-HT₂ₐ Receptor | [³H]Ketanserin | Value |
| Adrenergic α₂ₐ Receptor | [³H]Rauwolscine | Value |
| Trace Amine (TAAR1) Receptor | [³H]RO5256390 | Value |
| Secondary Panel | ||
| Opioid µ Receptor | [³H]DAMGO | Value |
| Histamine H₁ Receptor | [³H]Pyrilamine | Value |
| ... | ... | ... |
Conclusion
This technical guide provides a robust and validated framework for the comprehensive in-vitro screening of this compound's receptor binding profile. By employing high-sensitivity radioligand binding assays and a strategic, tiered screening approach, researchers can accurately determine the compound's affinity and selectivity for key CNS targets. The resulting pharmacological profile is a critical dataset for predicting in-vivo effects, guiding further drug development efforts, and understanding the compound's potential as either a therapeutic agent or a substance of abuse. Adherence to these detailed protocols and data analysis principles will ensure the generation of high-quality, reproducible, and interpretable results.
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Methodological & Application
Chiral Synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine: A Senior Application Scientist's Guide
Introduction: The Significance of (S)-1-(2-Fluorophenyl)propan-1-amine in Medicinal Chemistry
(S)-1-(2-Fluorophenyl)propan-1-amine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C1 position is often paramount for the desired biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). The presence of a fluorine atom on the phenyl ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold particularly attractive for drug discovery and development.[1] This guide provides detailed application notes and protocols for the stereoselective synthesis of the (S)-enantiomer, targeting researchers, scientists, and drug development professionals. We will explore two robust and scalable strategies: classical chiral resolution via diastereomeric salt formation and modern asymmetric reductive amination.
Strategic Approaches to Enantiopure (S)-1-(2-Fluorophenyl)propan-1-amine
The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. For the specific target of (S)-1-(2-Fluorophenyl)propan-1-amine, several strategies can be envisaged. The choice of method often depends on factors such as scale, cost, desired enantiomeric purity, and available equipment. This guide will focus on two of the most practical and widely applicable methods:
-
Chiral Resolution of Racemic 1-(2-Fluorophenyl)propan-1-amine: This classical approach involves the separation of a racemic mixture of the amine by reacting it with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.[2][3] This method is often favored for its robustness and scalability.
-
Asymmetric Reductive Amination of 2'-Fluoropropiophenone: This more direct approach involves the conversion of the prochiral ketone, 2'-fluoropropiophenone, into the chiral amine in a single step using a chiral catalyst. This can be achieved through both chemocatalysis (e.g., asymmetric hydrogenation) and biocatalysis (e.g., using reductive aminases).[4][5]
Method 1: Chiral Resolution using (+)-Dibenzoyl-D-tartaric Acid
This protocol details the resolution of racemic this compound via the formation of diastereomeric salts with (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA). The underlying principle is the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure resolving agent.[2][6]
Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic this compound using (+)-DBTA.
Detailed Experimental Protocol
Materials:
-
Racemic this compound
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Methanol (ACS grade)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator)
Procedure:
-
Diastereomeric Salt Formation:
-
In a 500 mL Erlenmeyer flask, dissolve 10.0 g (65.3 mmol) of racemic this compound in 150 mL of methanol.
-
In a separate 500 mL Erlenmeyer flask, dissolve 24.4 g (65.3 mmol) of (+)-Dibenzoyl-D-tartaric acid in 250 mL of methanol, warming gently if necessary to achieve complete dissolution.
-
Slowly add the amine solution to the stirred (+)-DBTA solution at room temperature.
-
A white precipitate should begin to form. Stir the resulting slurry at room temperature for 2 hours.
-
-
Fractional Crystallization:
-
Heat the mixture to reflux to dissolve the precipitate.
-
Slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold (4 °C) methanol/water (1:1 v/v).
-
Dry the crystals under vacuum to a constant weight. This solid is the enriched diastereomeric salt of (S)-1-(2-Fluorophenyl)propan-1-amine and (+)-DBTA.
-
-
Liberation of the Free Amine:
-
Suspend the dried diastereomeric salt in 100 mL of water and add 100 mL of dichloromethane.
-
While stirring vigorously, slowly add 2 M aqueous sodium hydroxide solution until the pH of the aqueous layer is >12.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two additional 50 mL portions of dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the enantiomerically enriched (S)-1-(2-Fluorophenyl)propan-1-amine.
-
-
Determination of Enantiomeric Excess (% ee):
-
The enantiomeric excess of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by analysis using standard chromatographic or spectroscopic methods.
-
| Parameter | Typical Value |
| Yield of Diastereomeric Salt | 40-50% (based on half of the initial racemic amine) |
| Yield of (S)-Amine | 85-95% (from the diastereomeric salt) |
| Enantiomeric Excess (% ee) | >98% |
Method 2: Asymmetric Reductive Amination of 2'-Fluoropropiophenone
Asymmetric reductive amination offers a more direct route to the chiral amine, avoiding the need to prepare and resolve a racemic mixture.[4] This can be achieved through either chemocatalysis or biocatalysis.
A. Chemocatalytic Asymmetric Hydrogenation
This approach utilizes a chiral transition metal catalyst to effect the enantioselective hydrogenation of an imine, which is formed in situ from 2'-fluoropropiophenone and an ammonia source. Iridium complexes with chiral phosphine ligands have shown considerable success in this type of transformation.
Workflow for Asymmetric Hydrogenation
Caption: Generalized workflow for the asymmetric reductive amination of 2'-fluoropropiophenone.
Detailed Experimental Protocol (Illustrative)
Materials:
-
2'-Fluoropropiophenone
-
Ammonium acetate (NH₄OAc)
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
(S)-SEGPHOS or other suitable chiral phosphine ligand
-
Anhydrous methanol
-
Hydrogen gas (high purity)
-
Autoclave with stirring capability
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]₂ (0.005 mol%) and the chiral phosphine ligand (0.011 mol%).
-
Add anhydrous, degassed methanol and stir for 30 minutes to form the active catalyst.
-
-
Reductive Amination:
-
In a separate flask, dissolve 2'-fluoropropiophenone (1.0 equiv) and ammonium acetate (5.0 equiv) in anhydrous, degassed methanol.
-
Transfer this solution to the autoclave.
-
Add the pre-formed catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 24-48 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(2-Fluorophenyl)propan-1-amine.
-
-
Determination of Enantiomeric Excess (% ee):
-
Analyze the product by chiral HPLC to determine the enantiomeric excess.
-
| Parameter | Anticipated Value |
| Conversion | >95% |
| Yield | 70-90% |
| Enantiomeric Excess (% ee) | 90-99% |
B. Biocatalytic Reductive Amination using Amine Dehydrogenases (AmDHs)
Biocatalysis offers a green and highly selective alternative for asymmetric reductive amination. Amine dehydrogenases (AmDHs) can catalyze the conversion of a ketone to a chiral amine using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source.[5][7] A cofactor regeneration system is typically employed to make the process economically viable.
Workflow for Biocatalytic Reductive Amination
Caption: Workflow for the biocatalytic reductive amination of 2'-fluoropropiophenone using an Amine Dehydrogenase.
Detailed Experimental Protocol (Illustrative)
Materials:
-
2'-Fluoropropiophenone
-
(S)-selective Amine Dehydrogenase (commercially available or produced recombinantly)
-
Formate Dehydrogenase (FDH)
-
NADP⁺ or NAD⁺
-
Ammonium formate
-
Potassium phosphate buffer (pH 8.5)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of ammonium formate (e.g., 1 M) in potassium phosphate buffer (100 mM, pH 8.5).
-
Add NADP⁺ or NAD⁺ to a final concentration of 1 mM.
-
Add Formate Dehydrogenase (e.g., 1-2 mg/mL).
-
Add the (S)-selective Amine Dehydrogenase (e.g., 2-5 mg/mL).
-
-
Biotransformation:
-
Add 2'-fluoropropiophenone to the reaction mixture to the desired substrate concentration (e.g., 50 mM). The ketone can be added as a solution in a co-solvent like DMSO (e.g., 5% v/v) to aid solubility.
-
Gently stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, adjust the pH of the mixture to >10 with aqueous NaOH.
-
Extract the product with methyl tert-butyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-Fluorophenyl)propan-1-amine.
-
-
Determination of Enantiomeric Excess (% ee):
-
Analyze the product by chiral HPLC or GC.
-
| Parameter | Anticipated Value |
| Conversion | >99% |
| Yield | >90% |
| Enantiomeric Excess (% ee) | >99% |
Conclusion and Future Perspectives
This guide has outlined two highly effective and practical strategies for the chiral synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine. The classical method of chiral resolution with (+)-DBTA offers a robust and scalable route, while asymmetric reductive amination, in both its chemocatalytic and biocatalytic forms, provides a more direct and atom-economical approach. The choice of the optimal method will depend on the specific requirements of the research or development program. The continued development of novel chiral catalysts and enzymes will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other valuable chiral amines in the future.
References
- Heafner, E. D., Smith, A. L., Craescu, C. V., Raymond, K. N., Bergman, R. G., & Toste, F. D. (2021). Probing enantioinduction in confined chiral spaces through asymmetric oxime reductions. eScholarship.
- Ducrot, L., Bennett, M., Caparco, A. A., Champion, J. A., Bommarius, A. S., Zaparucha, A., Grogan, G., & Vergne-Vaxelaire, C. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Amines: (+)-Dibenzoyl-D-tartaric acid vs.
- Wang, C. (2014).
- Kim, M. J., Kim, W. H., Han, K., Choi, Y. K., & Park, J. (2007).
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.
- Sorochinsky, A. E., & Soloshonok, V. A. (2010). Asymmetric synthesis of fluorine-containing amines, amino alcohols, α- and β-amino acids mediated by chiral sulfinyl group. Journal of Fluorine Chemistry.
- Gomm, A. J., & O'Reilly, E. (2017). Biocatalytic synthesis of chiral amines. Current Opinion in Chemical Biology.
- Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of fluoro-containing chiral amines using ω-transaminase. Biotechnology and Bioengineering.
- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis. BOC Sciences.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- Grogan, G. (2018).
- Shende, V. S., Deshpande, S. H., Shingote, S. K., Joseph, A., & Kelkar, A. A. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters.
- Ghattas, G., Chen, D., Pan, F., & Klankermayer, J. (2012).
- Kačer, P., Václavík, J., Přech, J., & Kuzma, M. (2014). Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study.
- Evans, D. A., & Wu, J. (2005). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique.
- Evans, D. A., Tedrow, J. S., Shaw, J. T., & Downey, C. W. (2002). Diasteroselective Magnesium Halide Catalyzed Anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society.
- Miskelly, I., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science.
- Bommarius, A. S. (2010). High-Yield Biocatalytic Amination Reactions in Organic Synthesis. Current Organic Chemistry.
- Allan, H., et al. (2024).
- Royal Society of Chemistry. (2017).
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- Zhang, X. (2004). Asymmetric reductive amination of ketones.
- Liu, Y., et al. (2021). Enantioselective organocatalytic amination of 2-perfluoroalkyl-oxazol-5(2H)-ones towards the synthesis of chiral N,O-aminals with perfluoroalkyl and amino groups. Organic Chemistry Frontiers.
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Application Note: Enantioselective Separation of 1-(2-Fluorophenyl)propan-1-amine by HPLC
Introduction: The Critical Role of Chirality in Pharmaceutical Development
In the realm of pharmaceutical sciences, the stereochemistry of a molecule is a paramount consideration. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of chiral purity.[1] Consequently, regulatory bodies worldwide now mandate the detailed study of each enantiomer of a new chiral drug candidate.[1][2]
High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for the analytical and preparative-scale separation of enantiomers.[3] This application note presents a detailed protocol for the enantioselective separation of 1-(2-Fluorophenyl)propan-1-amine, a chiral amine that serves as a key building block in the synthesis of various pharmaceutical agents. The structural similarity of this analyte to other phenylalkylamines, a class of compounds for which chiral HPLC methods are well-established, provides a strong foundation for the development of a robust separation protocol.[4][5][6]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive methodology, scientific rationale for the experimental choices, and a framework for method validation.
Methodology and Scientific Rationale
The successful enantioselective separation of this compound hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase composition.
Chiral Stationary Phase (CSP) Selection: A Polysaccharide-Based Approach
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates, are the most widely used and versatile for a broad range of chiral compounds.[7][8][9] These CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for resolving enantiomers.
For the separation of phenylalkylamines, amylose and cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated excellent enantioselectivity.[8][10] The aromatic rings and carbamate linkages in these selectors provide the necessary interaction points for the phenyl and amine functionalities of this compound. Therefore, a column with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase is recommended for this application.
Mobile Phase Strategy: Normal Phase Chromatography for Enhanced Selectivity
Normal phase chromatography, utilizing a non-polar solvent with a polar modifier, is often the preferred mode for the chiral separation of amines on polysaccharide-based CSPs.[8] This approach typically provides higher selectivity compared to reversed-phase conditions. A mobile phase consisting of a mixture of n-hexane and a short-chain alcohol, such as isopropanol (IPA) or ethanol, is proposed. The alcohol component acts as the polar modifier, competing with the analyte for polar interaction sites on the CSP. By carefully adjusting the hexane-to-alcohol ratio, the retention and resolution of the enantiomers can be finely tuned.
To enhance peak shape and mitigate tailing, which can be common for basic analytes like amines, the addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is recommended.[11][12] The DEA competes with the analyte for highly active sites on the silica surface, leading to more symmetrical peaks.
Experimental Protocol
This protocol provides a step-by-step guide for the enantioselective separation of this compound using HPLC.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm particle size, 250 x 4.6 mm I.D. (e.g., CHIRALPAK® AD-H or equivalent).
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
This compound (racemic standard and enantiopure standards, if available)
-
Methanol (HPLC grade, for sample preparation)
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required to achieve baseline separation depending on the specific column and system used.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
System Equilibration and Analysis
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the resolution (Rs), selectivity (α), and retention factors (k). The resolution should be ≥ 1.5 for baseline separation.
Method Development and Optimization
Should the initial conditions not provide adequate separation, the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol (e.g., from 95:5 to 80:20). Increasing the isopropanol content will generally decrease retention time but may also affect selectivity.
-
Amine Modifier: The concentration of diethylamine can be adjusted (e.g., from 0.05% to 0.2%) to optimize peak shape.
-
Flow Rate: A lower flow rate (e.g., 0.8 mL/min) can sometimes improve resolution, at the cost of a longer run time.
-
Temperature: Varying the column temperature can influence enantioselectivity. It is recommended to investigate a range from 15 °C to 40 °C.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the enantioselective separation of this compound by HPLC.
Caption: Workflow for the enantioselective HPLC analysis.
Conclusion
The protocol outlined in this application note provides a robust starting point for the successful enantioselective separation of this compound. By leveraging a well-chosen polysaccharide-based chiral stationary phase and a systematic approach to mobile phase optimization, researchers can achieve reliable and reproducible results. This method is crucial for ensuring the stereochemical purity of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. The principles and techniques described herein are broadly applicable to the chiral separation of other primary amines and structurally related compounds.
References
-
Aboul-Enein, H. Y., & Ali, I. (2001). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Journal of Biochemical and Biophysical Methods, 48(2), 165–173. [Link]
-
MDPI. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(1), 16. [Link]
-
Orochem. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
AZYP, LLC. (n.d.). HPLC Chiral Separations. Retrieved from [Link]
-
MDPI. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8963. [Link]
-
Yakhak Hoeji. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji, 63(6), 405-412. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
DOI. (2018). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 105, 348-361. [Link]
-
VTechWorks. (1995). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 603. [Link]
-
MDPI. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Electronic Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Organic & Biomolecular Chemistry, 15(1), 103-111. [Link]
-
MDPI. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Evaluation of 1-(2-Fluorophenyl)propan-1-amine Hydrochloride
A Guide for Researchers in Drug Discovery and Development
Disclaimer: 1-(2-Fluorophenyl)propan-1-amine hydrochloride is a novel research compound with limited publicly available data on its biological effects. The following application notes and protocols are provided as a generalized framework for the in vivo evaluation of a novel psychoactive substance with potential stimulant properties. Researchers must adapt these protocols based on the specific physicochemical properties of the compound and adhere to all institutional and national guidelines for animal welfare. The dose ranges and expected outcomes are hypothetical and for illustrative purposes only. A thorough literature review and preliminary dose-finding studies are essential before commencing any substantive in vivo experiments.
Introduction: Navigating the Preclinical Landscape of a Novel Psychoactive Compound
This compound hydrochloride is a synthetic organic compound whose structural similarity to other phenethylamines suggests potential activity within the central nervous system (CNS). As with many novel psychoactive substances (NPS), its pharmacological profile, potency, and potential therapeutic or adverse effects are largely uncharacterized.[1] This guide is designed to provide a comprehensive roadmap for the initial in vivo characterization of this and similar novel compounds in rodent models.
The primary objectives of these initial studies are to:
-
Establish a preliminary safety and tolerability profile.
-
Characterize the pharmacokinetic (PK) profile to understand its absorption, distribution, metabolism, and excretion (ADME).[2][3]
-
Assess its behavioral effects to form hypotheses about its mechanism of action (e.g., stimulant, anxiolytic, etc.).
This document will detail the critical steps from ethical considerations and formulation to dose-range finding and a battery of behavioral assays. Each protocol is designed to be a self-validating system, emphasizing scientific rigor and ethical responsibility.
Ethical Considerations: The Foundation of Responsible In Vivo Research
All animal experiments must be conducted in strict accordance with ethical guidelines to ensure animal welfare and the scientific validity of the data. Key principles include the 3Rs: Replacement, Reduction, and Refinement .[4] Before any study, researchers must obtain approval from their Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[4][5]
Core Ethical Mandates:
-
Justification of Animal Use: A clear scientific rationale for using animal models must be provided.
-
Minimization of Pain and Distress: Procedures should be designed to minimize any potential suffering.
-
Humane Endpoints: Clear criteria for ending an experiment prematurely if an animal shows signs of excessive distress must be established.
-
Appropriate Husbandry: Animals must be housed in enriched environments with access to food and water ad libitum, unless otherwise specified in the experimental protocol.
Part 1: Formulation and Administration
The hydrochloride salt form of an amine-containing compound generally improves water solubility and stability, which is advantageous for creating injectable formulations.[6][7][8]
Protocol 1: Preparation of Dosing Solution
-
Determine Vehicle: For most hydrochloride salts, sterile 0.9% saline is the preferred vehicle due to its isotonicity.
-
Calculate Required Amount: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the total amount of this compound hydrochloride needed.
-
Dissolution: In a sterile container, dissolve the calculated amount of the compound in the appropriate volume of sterile saline. Gentle warming or vortexing can aid dissolution.
-
pH Adjustment: If necessary, adjust the pH of the solution to be near physiological pH (7.2-7.4) to minimize irritation upon injection.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for parenteral administration.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and store appropriately (e.g., at 4°C, protected from light) based on stability assessments.
Administration Routes
The choice of administration route significantly impacts the pharmacokinetic profile of a compound.[9] For initial screening of CNS-active compounds, intraperitoneal (IP) injection is common due to its relative ease and rapid absorption.
| Route | Typical Volume (Mice) | Advantages | Disadvantages |
| Intraperitoneal (IP) | 5-10 mL/kg | Rapid absorption, ease of administration. | Potential for injection into abdominal organs. |
| Subcutaneous (SC) | 5-10 mL/kg | Slower, more sustained absorption. | Slower onset of action. |
| Oral Gavage (PO) | 5-10 mL/kg | Mimics human oral administration route. | Potential for stress-induced artifacts, first-pass metabolism. |
| Intravenous (IV) | 5 mL/kg (bolus) | 100% bioavailability, rapid onset. | Technically challenging, requires restraint. |
Part 2: Preliminary In Vivo Studies
Dose-Range Finding (Acute Toxicity) Study
The first step in any in vivo study with a novel compound is to determine the maximum tolerated dose (MTD).[9][10][11] This is crucial for selecting appropriate doses for subsequent behavioral and pharmacokinetic studies.
Protocol 2: Dose-Range Finding
-
Animal Model: Use a common mouse strain (e.g., C57BL/6), with 3-5 animals per group.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer a single IP injection of the compound or vehicle.
-
Monitoring: Observe the animals continuously for the first hour, then at regular intervals for up to 24-48 hours. Record any signs of toxicity, such as:
-
Changes in posture or locomotion (ataxia, circling).
-
Changes in breathing.
-
Stereotyped behaviors (excessive grooming, head weaving).
-
Seizures or convulsions.
-
General physical appearance (piloerection).
-
-
MTD Determination: The MTD is the highest dose that does not produce severe or life-threatening signs of toxicity.[11]
Caption: Workflow for a dose-range finding study.
Pharmacokinetic (PK) Profiling
Understanding the time course of the compound's concentration in the plasma is essential for interpreting behavioral data.[2][3][12][13][14] A preliminary PK study can provide key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and half-life.
Protocol 3: Rapid PK Profiling
-
Animal Model: Use a small cohort of mice (e.g., 3 per time point).
-
Dosing: Administer a single, well-tolerated dose (e.g., 10 mg/kg, IP) determined from the MTD study.
-
Sample Collection: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-administration via a method like tail-nick or saphenous vein bleeding.
-
Plasma Preparation: Process blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound hydrochloride in plasma samples using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Plot plasma concentration versus time to determine key PK parameters.
| PK Parameter | Description | Hypothetical Value (10 mg/kg IP) |
| Tmax | Time to reach maximum plasma concentration | 15 minutes |
| Cmax | Maximum plasma concentration | 500 ng/mL |
| t1/2 | Elimination half-life | 90 minutes |
| AUC | Area under the concentration-time curve | 45,000 ng*min/mL |
Part 3: Behavioral Pharmacology Assessment
Based on the structural alerts of this compound hydrochloride, a battery of behavioral tests can be employed to assess its potential stimulant, anxiogenic/anxiolytic, and other CNS effects.
Caption: Experimental workflow for behavioral phenotyping.
Open Field Test
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[15][16][17][18][19] Increased locomotion can be indicative of a psychostimulant effect, while time spent in the center of the arena can reflect anxiety levels.
Protocol 4: Open Field Test
-
Apparatus: A square arena (e.g., 40x40 cm) with walls, often equipped with infrared beams or a video tracking system.[20]
-
Procedure: a. Acclimate the mouse to the testing room for at least 60 minutes.[15] b. Administer this compound hydrochloride or vehicle IP. c. 30 minutes post-injection, place the mouse in the center of the open field arena. d. Record activity for 15-30 minutes.[16][17]
-
Parameters Measured:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time in Center vs. Periphery: Less time in the center is indicative of anxiety-like behavior (thigmotaxis).
-
Rearing Frequency: A measure of exploratory behavior.
-
Stereotypy Score: Observe for repetitive, non-goal-oriented behaviors (e.g., excessive grooming, head weaving, circling).[4][21][22][23][24]
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior, based on the rodent's natural aversion to open and elevated spaces.[5][25][26][27][28]
Protocol 5: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[26][28]
-
Procedure: a. 30 minutes post-injection, place the mouse in the center of the maze, facing an open arm. b. Allow the mouse to explore for 5 minutes.[5][26]
-
Parameters Measured:
-
Time Spent in Open Arms: Anxiolytic compounds typically increase the time spent in the open arms.
-
Number of Entries into Open Arms: A measure of exploratory behavior and anxiety.
-
Total Arm Entries: A measure of overall activity.
-
Hot Plate Test
This test is used to assess potential analgesic properties of a compound by measuring the latency to a painful stimulus.[29][30][31][32][33]
Protocol 6: Hot Plate Test
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55°C).
-
Procedure: a. 30 minutes post-injection, place the mouse on the hot plate. b. Measure the latency (in seconds) to the first sign of nociception (e.g., paw licking, jumping). c. A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Parameters Measured:
-
Reaction Latency: An increase in latency indicates an analgesic effect.
-
Data Interpretation and Next Steps
The collective data from these initial studies will provide a foundational understanding of this compound hydrochloride's in vivo profile.
-
Stimulant-like Profile: An increase in locomotor activity in the open field test, coupled with stereotyped behaviors at higher doses, would suggest a psychostimulant effect.[34]
-
Anxiolytic/Anxiogenic Profile: Changes in the time spent in the center of the open field or the open arms of the EPM would indicate effects on anxiety.
-
Safety Concerns: Any adverse events observed during the MTD study will be critical for guiding future research.
Subsequent studies could involve more complex behavioral paradigms to investigate effects on cognition, motivation, and abuse liability, as well as in vitro studies to elucidate the compound's molecular targets.
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Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers. [Link]
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Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC. [Link]
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Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. [Link]
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Application Note: A Framework for the Solubilization and Preliminary Cytotoxicity Profiling of 1-(2-Fluorophenyl)propan-1-amine for Cell-Based Assays
Abstract
The successful execution of in vitro cell-based assays is fundamentally reliant on the accurate and reproducible delivery of a test compound to the biological system. For novel or minimally characterized small molecules such as 1-(2-Fluorophenyl)propan-1-amine, establishing a robust dissolution and handling protocol is a critical prerequisite to generating meaningful biological data. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal solubilization strategy for this compound. It details a step-by-step methodology, from initial solvent screening and stock solution preparation to the crucial evaluation of solvent and compound cytotoxicity, ensuring scientific integrity and the generation of reliable, interpretable results.
Introduction and Core Principles
This compound is a small organic molecule available in liquid form or as a hydrochloride salt[1][2]. Its structural features suggest potential limited solubility in aqueous media, a common challenge in drug discovery that can lead to compound precipitation and inaccurate assay results[3][4]. The primary objective of this protocol is to achieve a stable, homogenous solution of the compound in the final assay medium while minimizing any confounding biological effects from the solvent itself.
The strategy outlined herein is built upon a self-validating system:
-
Empirical Testing: Do not assume solubility. A systematic, small-scale solubility test is the foundation for a reliable protocol.
-
Solvent Minimization: Use the most biocompatible solvent at the lowest effective concentration to prepare a high-concentration stock solution.
-
Control is Key: The biological effect of the solvent (the "vehicle") must be quantified and accounted for. The vehicle control is as important as the test condition itself[5][6][7].
Part I: Solvent Selection and Solubility Assessment
The choice of solvent is the most critical decision in this process. The ideal solvent must dissolve the compound at a high concentration, be miscible with aqueous cell culture medium, and exhibit minimal cellular toxicity[3][8].
Recommended Solvent Screening Cascade
For a novel compound with unknown properties, a tiered approach is recommended. Start with the most biologically compatible solvents and proceed to stronger organic solvents only as necessary.
-
Aqueous Buffers (First Tier): Sterile Phosphate-Buffered Saline (PBS) and serum-free cell culture medium. While often unsuccessful for hydrophobic compounds, this is a necessary first check.
-
Ethanol (EtOH) (Second Tier): A common alternative to DMSO, though sometimes more cytotoxic depending on the cell line[9]. Use 200-proof, cell culture grade ethanol.
-
Dimethyl Sulfoxide (DMSO) (Third Tier): The most common and powerful solvent for dissolving hydrophobic compounds for in vitro assays[4][10]. Use anhydrous, cell culture grade DMSO.
Protocol: Empirical Solubility Test
This small-scale test determines the maximum practical stock concentration.
Materials:
-
This compound
-
Cell culture grade DMSO and/or Ethanol
-
Sterile PBS
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Accurately weigh approximately 1-2 mg of this compound hydrochloride (MW: 189.66 g/mol ) into a sterile microcentrifuge tube[1].
-
Calculate the volume of solvent required to achieve a high target concentration (e.g., 50 mM or 100 mM). Formula: Volume (L) = Mass (g) / (Concentration (mol/L) x MW ( g/mol )).
-
Begin with the lowest volume of solvent (highest concentration). Add the calculated volume of DMSO (or other test solvent) to the tube.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for particulates against a dark background. If the solution is not clear, gently warm to 37°C for 5-10 minutes and vortex again.
-
If precipitation persists, add a small, precise volume of solvent to dilute the concentration incrementally (e.g., dilute from 100 mM to 90 mM, then 80 mM, etc.) and repeat step 4.
-
The highest concentration at which the compound remains fully dissolved is the maximum stock concentration. Record observations in a table.
Data Presentation: Solubility Assessment Table
| Solvent | Target Concentration (mM) | Volume Added (µL) | Observations (e.g., Clear, Hazy, Precipitate) | Max Soluble Concentration |
|---|---|---|---|---|
| DMSO | 100 | 5.27 (for 1 mg) | Hazy, fine precipitate | |
| DMSO | 90 | 5.86 | Clear after warming | 90 mM |
| Ethanol | 50 | 13.18 | Precipitate |
| Ethanol | 25 | 26.36 | Hazy | <25 mM |
Part II: Stock Solution Preparation, Storage, and Handling
Once the optimal solvent and maximum concentration are determined, a master stock solution can be prepared. Accuracy and sterility are paramount.
Protocol: High-Concentration Stock Solution Preparation
Materials:
-
Chosen solvent (e.g., cell culture grade DMSO)
-
Sterile, amber or light-blocking microcentrifuge tubes or cryovials
-
Syringe filters (0.22 µm pore size), preferably with a PVDF membrane for low protein binding and broad solvent compatibility.
Procedure:
-
Weighing: On an analytical balance, accurately weigh the desired amount of this compound hydrochloride needed for your target stock concentration and volume[11].
-
Dissolution: Quantitatively transfer the compound to a sterile conical tube. Add the calculated volume of DMSO to achieve the desired concentration. Cap securely and vortex until fully dissolved. Gentle warming or brief sonication can be used if necessary[12].
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new, sterile conical tube[13][14][15][16]. This step is crucial for removing any potential microbial contaminants, especially for solutions intended for cell culture[15].
-
Aliquoting: Immediately aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-blocking vials[11]. This practice is essential to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination[11].
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials[12].
Storage and Stability
Proper storage is critical for maintaining compound integrity[11].
-
Temperature: Store DMSO-based stock solutions at -20°C or -80°C for long-term stability[11][17].
-
Light: Protect from light by using amber vials[17].
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by using single-use aliquots[11].
Part III: Application in Cell-Based Assays and Cytotoxicity Profiling
Before using the compound in functional assays, it is imperative to determine its intrinsic cytotoxicity and the toxicity of the chosen solvent vehicle. This establishes a safe working concentration range.
The Non-Negotiable Vehicle Control
For every experiment, a "vehicle control" group is required. This group of cells is treated with the same volume of solvent (e.g., DMSO) as the highest concentration of the test compound[6][7][18]. This allows you to differentiate the effect of the compound from any potential effects of the solvent itself[5]. The final concentration of DMSO in cell culture medium should ideally be kept below 0.5%, as concentrations above this can induce toxic effects or other biological responses depending on the cell type[19][20][21][22].
Workflow for Preparing Working Solutions
The following diagram illustrates the standard workflow from a high-concentration stock to the final working concentrations in a cell culture plate.
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Application Notes & Protocols: Initial In Vitro Characterization of 1-(2-Fluorophenyl)propan-1-amine as a Potential Monoamine Reuptake Inhibitor
Abstract
This document provides a comprehensive guide for the initial pharmacological evaluation of 1-(2-Fluorophenyl)propan-1-amine, a novel phenethylamine derivative, as a potential monoamine reuptake inhibitor (MRI). Due to the limited availability of published data on this specific compound, these notes are designed to provide researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols required to characterize its interaction with the primary monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The protocols herein describe robust, field-proven in vitro methodologies, including radioligand binding assays to determine binding affinity (Kᵢ) and synaptosomal uptake assays to assess functional inhibitory potency (IC₅₀). Additionally, a critical counter-screening protocol for monoamine oxidase (MAO) activity is included to ensure the observed effects are attributable to transporter inhibition. This guide is structured to be a self-validating system, explaining the causality behind experimental choices to empower researchers to generate a precise and reliable pharmacological profile for this new chemical entity.
Introduction: The Rationale for Investigation
Monoamine transporters (MATs) are integral membrane proteins that regulate the concentration and duration of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—in the synaptic cleft.[1] By terminating neurotransmitter signaling through reuptake into the presynaptic neuron, MATs play a pivotal role in mood, cognition, and behavior.[1] Consequently, they are primary targets for a vast array of therapeutics used to treat depression, anxiety, and other neuropsychiatric disorders.[2]
The compound of interest, this compound, belongs to the phenethylamine class. Its structure is analogous to 2-fluoroamphetamine (2-FA), a stimulant presumed to act as a dopamine and norepinephrine releasing agent.[3][4] The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to increase lipophilicity and facilitate passage across the blood-brain barrier.[4] Given this structural context, it is logical to hypothesize that this compound may interact with one or more of the monoamine transporters. However, it is crucial to distinguish between two primary mechanisms: inhibition of reuptake (a "blocker" action, like cocaine) and promotion of neurotransmitter efflux (a "releaser" action, like amphetamine).
These application notes will focus on the first critical step in this characterization: determining if the compound is a potent inhibitor of monoamine uptake. The following protocols will enable the generation of a comprehensive initial profile of its affinity and functional potency at DAT, SERT, and NET.
Compound Information:
-
Name: this compound hydrochloride
-
Molecular Formula: C₉H₁₃ClFN[5]
-
Molecular Weight: 189.66 g/mol [5]
-
Chemical Structure:
(Structure provided for illustrative purposes)
Part I: Determining Binding Affinity via Radioligand Binding Assays
Principle of Investigation
Competitive radioligand binding assays are a cornerstone of pharmacology for determining a test compound's affinity for a specific receptor or transporter. The principle relies on measuring the ability of the unlabeled test compound (the "competitor," in this case, this compound) to displace a known high-affinity radiolabeled ligand from its binding site on the transporter. By performing this experiment over a range of competitor concentrations, a competition curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) is derived. This IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radioligand, is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[8][9][10] The Kᵢ is an intrinsic measure of the compound's binding affinity for the transporter.
Caption: Competitive binding assay principle.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized framework adaptable for human DAT (hDAT), hSERT, and hNET, typically using membranes from stably transfected HEK293 cells.[11]
Materials & Reagents:
-
Cell Membranes: Commercially available or in-house prepared membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands:
-
Non-Specific Binding Ligands:
-
Test Compound: this compound HCl, prepared as a 10 mM stock in DMSO, with serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and compatible scintillation cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen membrane aliquots on ice. Dilute to the desired protein concentration (typically 5-20 µ g/well ) in ice-cold assay buffer. Keep on ice.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Assay buffer + Radioligand + Membranes.
-
Non-Specific Binding (NSB): Non-specific binding ligand + Radioligand + Membranes.
-
Competition: Serial dilutions of the test compound + Radioligand + Membranes.
-
-
Reagent Addition: Add reagents to each well in the following order:
-
50 µL of assay buffer (for TB) OR non-specific ligand OR test compound dilution.
-
50 µL of radioligand (at a final concentration near its Kₑ value).
-
100 µL of diluted membrane preparation to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature (or specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the assay by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and Presentation
-
Calculate Specific Binding:
-
Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism, using the "log(inhibitor) vs. response -- Variable slope (four parameters)" equation) to fit the data and determine the IC₅₀ value.[13][14]
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[8][12]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the dissociation constant of the radioligand for the transporter.
-
-
Hypothetical Data Summary:
| Compound | Transporter | Kᵢ (nM) [± SEM] |
|---|---|---|
| This compound | hDAT | 125.5 [± 15.2] |
| hSERT | 2560 [± 310] | |
| hNET | 88.7 [± 9.5] | |
| Cocaine (Reference) | hDAT | 150.0 [± 12.8] |
| hSERT | 350.0 [± 25.6] |
| | hNET | 450.0 [± 41.2] |
Part II: Assessing Functional Potency via Synaptosomal Uptake Assays
Principle of Investigation
While binding assays measure affinity, they do not confirm functional activity. A compound can bind to a transporter without inhibiting its function. Synaptosomal uptake assays provide this crucial functional data. Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[15][16][17] This assay measures the ability of the test compound to inhibit the active transport of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into the synaptosome.[18] A reduction in accumulated radioactivity in the presence of the test compound indicates functional inhibition of the transporter.
Caption: Workflow for synaptosomal uptake assay.
Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay
This protocol is adapted for synaptosomes prepared from specific rat brain regions rich in the target transporters: striatum for DAT, hippocampus or cortex for SERT, and hippocampus or cortex for NET.[18]
Materials & Reagents:
-
Tissue: Freshly dissected rat brain regions (striatum, cortex).
-
Homogenization Buffer: 0.32 M Sucrose, 1 mM HEPES, pH 7.4.
-
Krebs-HEPES Buffer (KHB): 120 mM NaCl, 5 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4.
-
Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.
-
Uptake Inhibitors (for defining non-specific uptake): 10 µM GBR-12909 (DAT), 10 µM Fluoxetine (SERT), 10 µM Desipramine (NET).
-
Test Compound: this compound HCl stock and serial dilutions.
Procedure:
-
Synaptosome Preparation: a. Homogenize brain tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-12 gentle strokes).[16] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. c. Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[2] d. Gently resuspend the P2 pellet in ice-cold KHB and determine the protein concentration (e.g., using a BCA assay). Dilute to a final concentration of ~100-200 µg protein/mL.
-
Uptake Assay: a. In a 96-well plate, add 50 µL of varying concentrations of the test compound, vehicle, or a saturating concentration of a selective inhibitor (for non-specific uptake). b. Add 200 µL of the synaptosomal preparation to each well. c. Pre-incubate the plate for 10-15 minutes at 37°C. d. Initiate the uptake by adding 50 µL of the appropriate [³H]neurotransmitter (final concentration ~10-20 nM). e. Incubate for a short period to measure initial uptake rates (e.g., 5 minutes for [³H]DA, 10 minutes for [³H]5-HT and [³H]NE) at 37°C. f. Terminate the reaction by rapid filtration over glass fiber filters, followed by 3-4 washes with ice-cold KHB.
-
Quantification: Measure radioactivity via liquid scintillation counting as described in section 2.2.
Data Analysis and Presentation
-
Calculate Specific Uptake:
-
Specific Uptake = Total Uptake (vehicle) - Non-Specific Uptake (selective inhibitor)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Uptake with Test Compound - NSU) / (Total Uptake - NSU))
-
-
Determine IC₅₀: Plot percent inhibition against the log concentration of the test compound. Use non-linear regression to fit the data and calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of specific neurotransmitter uptake.[19]
Hypothetical Data Summary:
| Compound | Transporter | Uptake Inhibition IC₅₀ (nM) [± SEM] | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
|---|---|---|---|---|
| This compound | DAT | 180.3 [± 21.5] | 12.1 | 0.6 |
| SERT | 2185 [± 255] | - | - |
| | NET | 105.8 [± 11.3] | - | - |
Part III: Counter-Screening for Monoamine Oxidase (MAO) Inhibition
Rationale for Counter-Screening
An increase in synaptic monoamine levels can also be caused by the inhibition of their metabolic breakdown. Monoamine oxidases (MAO-A and MAO-B) are the primary enzymes responsible for this degradation.[20] It is imperative to determine if this compound inhibits MAO, as this would be a confounding mechanism. A compound that is a potent MAO inhibitor cannot be classified solely as a reuptake inhibitor.
Protocol Outline: Fluorometric MAO-A/B Inhibition Assay
Commercially available kits (e.g., MAO-Glo™ from Promega or similar kits) provide a streamlined method for this assessment.[21] The principle involves the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent or chemiluminescent signal.[20][22]
Procedure Summary:
-
Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, substrate (e.g., p-tyramine), and detection reagents as per the kit manufacturer's instructions.
-
Assay Setup: In a 96-well plate (typically black, opaque), add serial dilutions of the test compound. Include wells for no-enzyme control and positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B).[20]
-
Enzyme Incubation: Add the MAO-A or MAO-B enzyme to the wells and pre-incubate with the test compound for ~15 minutes at room temperature.
-
Reaction Initiation: Add the substrate/detection reagent mix to all wells to start the reaction.
-
Signal Detection: Incubate for 30-60 minutes at room temperature, protected from light. Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or luminescence using a plate reader.
-
Data Analysis: Calculate percent inhibition and determine IC₅₀ values as described previously.
Hypothetical Data Summary:
| Compound | Enzyme | Inhibition IC₅₀ (µM) |
|---|---|---|
| This compound | MAO-A | > 50 |
| | MAO-B | > 50 |
Interpretation and Next Steps
The collective data from these three protocols will provide a robust initial pharmacological profile. Based on the hypothetical data presented:
-
Binding Affinity (Kᵢ): The compound shows the highest affinity for NET (88.7 nM), followed by DAT (125.5 nM), with significantly lower affinity for SERT (>2.5 µM). This suggests a primary interaction with catecholamine transporters.
-
Functional Potency (IC₅₀): The functional data corroborates the binding results, demonstrating the most potent inhibition at NET (105.8 nM) and DAT (180.3 nM). The selectivity ratios indicate a preference for NET and DAT over SERT.
-
MAO Activity: The compound shows no significant inhibition of either MAO-A or MAO-B at concentrations up to 50 µM, effectively ruling out this mechanism of action.
Future Directions:
-
Efflux/Release Assays: To definitively distinguish between a reuptake inhibitor and a releasing agent, neurotransmitter efflux assays should be performed.
-
In Vivo Studies: If the in vitro profile is promising, in vivo studies such as microdialysis and behavioral pharmacology assays (e.g., locomotor activity, drug discrimination) would be the logical next steps.
References
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- Sigma-Aldrich.
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- Dunkley, P. R., & Robinson, P. J. (2015). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptic Vesicles. Humana Press.
- Matera, C., et al. (2021). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols.
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- Simmler, L. D., et al. (2016). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.
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Application Notes & Protocols: A Framework for Investigating the Neurochemical Profile of 1-(2-Fluorophenyl)propan-1-amine
Disclaimer: The compound "1-(2-Fluorophenyl)propan-1-amine" (herein designated as 2-FPP) is a novel chemical entity for research purposes. The following document is a hypothetical framework and does not represent established data. It is intended to guide qualified researchers in the systematic investigation of its neurochemical properties, assuming a potential mechanism as a monoamine transporter ligand based on its structural similarity to known psychoactive compounds. All experiments must be conducted in accordance with institutional and governmental regulations for chemical and animal research.
Introduction: Rationale for Investigation
This compound (2-FPP) is a substituted aminopropane derivative. Its core structure suggests a potential interaction with monoamine neurotransmitter systems, which are the primary targets for a wide range of therapeutic agents and novel psychoactive substances. Compounds of this class frequently act as inhibitors or substrates (releasers) at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2][3] Understanding the specific profile of 2-FPP—its affinity, potency, and selectivity for these transporters—is the critical first step in characterizing its potential pharmacological effects.
This guide provides a structured, multi-tiered approach to elucidate the neurochemical fingerprint of 2-FPP. We will proceed from foundational in vitro assays that define its molecular interactions to in vivo studies that assess its functional impact on brain chemistry and behavior. The causality behind each protocol is emphasized to ensure robust and interpretable data generation.
Part 1: In Vitro Characterization: Transporter Interaction Profile
The primary objective of in vitro analysis is to quantify the interaction of 2-FPP with the dopamine, norepinephrine, and serotonin transporters. This is achieved by determining its binding affinity (Kᵢ), its potency as a reuptake inhibitor (IC₅₀), and its capacity to induce neurotransmitter release (EC₅₀).
Hypothesized Mechanism of Action
Many substituted amphetamines and related compounds function as monoamine releasing agents (MRAs).[1] They typically enter the presynaptic neuron via monoamine transporters, disrupt vesicular storage of neurotransmitters through interaction with VMAT2, and reverse the direction of transport, causing a significant efflux of dopamine, norepinephrine, and/or serotonin into the synapse.[1][2] This guide is designed to rigorously test this hypothesis for 2-FPP.
Caption: Workflow for the in vitro characterization of 2-FPP.
Part 2: In Vivo Neurochemical & Behavioral Assessment
Following in vitro characterization, in vivo studies are essential to confirm that the molecular actions of 2-FPP translate to physiological effects in a complex, living system.
Protocol 2.1: In Vivo Microdialysis in Freely Moving Rats
Causality: This technique directly measures the concentration of neurotransmitters in the extracellular fluid of specific brain regions. [4][5][6]By administering 2-FPP and sampling the dialysate, we can observe the real-time impact on dopamine and serotonin levels in behaviorally relevant areas, such as the nucleus accumbens or striatum. [7][8]This provides definitive evidence of neurotransmitter release in vivo.
Methodology:
-
Surgical Preparation:
-
Anesthetize adult male Sprague-Dawley or Wistar rats.
-
Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell, a key area in the reward pathway).
-
Allow the animals to recover for 5-7 days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). [6] * Allow the system to equilibrate for at least 90-120 minutes.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour.
-
Administer 2-FPP (e.g., via intraperitoneal injection) at various doses.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the concentration of each analyte in the samples.
-
Calculate the average concentration from the baseline samples for each animal.
-
Express the post-injection data as a percentage of the baseline average.
-
Plot the mean percent baseline vs. time for each dose group to visualize the time-course and magnitude of the effect.
-
Protocol 2.2: Locomotor Activity Assessment
Causality: The release of dopamine and norepinephrine in the brain is strongly associated with an increase in spontaneous locomotor activity. [9]This behavioral assay provides a simple, robust, and quantifiable measure of the stimulant (or depressant) effects of 2-FPP. [10][11][12]It serves as a behavioral correlate to the neurochemical changes observed in microdialysis.
Methodology:
-
Apparatus:
-
Use standard open-field activity chambers (e.g., 40 x 40 cm boxes) equipped with infrared photobeam arrays to automatically track animal movement. [10]2. Habituation:
-
On the day prior to testing, habituate the animals to the testing room and the injection procedure (e.g., with a saline injection) to reduce novelty- and stress-induced hyperactivity.
-
-
Testing Procedure:
-
On the test day, administer either vehicle or a dose of 2-FPP to different groups of animals.
-
Immediately place each animal into the center of an activity chamber.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) continuously for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the onset and duration of the drug's effect.
-
Calculate the total activity for the entire session.
-
Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve by plotting total activity against the dose of 2-FPP.
-
Caption: Step-by-step workflow for in vivo microdialysis experiments.
Conclusion
This comprehensive framework provides a rigorous pathway for the neurochemical and behavioral characterization of the novel compound this compound. By systematically progressing from molecular binding and functional release assays to in vivo measures of neurochemistry and behavior, researchers can build a robust, multi-faceted profile of 2-FPP. This approach ensures that the data generated is not only accurate but also mechanistically informative, providing a solid foundation for any further investigation into its pharmacological properties.
References
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Monoamine releasing agent. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Monoamine releasing agent. (n.d.). In Grokipedia. Retrieved January 17, 2026, from [Link]
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Transfection Information - HEK293 CELL LINE. (n.d.). Altogen Biosystems. Retrieved January 17, 2026, from [Link]
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What is a Monoamine Releasing Agent? (2023, September 8). Mental Health Matters. Retrieved January 17, 2026, from [Link]
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Shimizu, N., Oomura, Y., Kai, Y., Tsutsui, K., & Koyama, T. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Physiology, 41(2), 315-326. Available from: [Link]
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Monoamine releasing agent. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Culture and transfection of HEK293T cells. (n.d.). Protocols.io. Retrieved January 17, 2026, from [Link]
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Rothman, R. B., & Baumann, M. H. (2009). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. Available from: [Link]
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Transient transfection protocol for HEK293T cells. (n.d.). EuroMAbNet. Retrieved January 17, 2026, from [Link]
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Wang, X., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols, 2(3), 100650. Available from: [Link]
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Turner, T. J. (1998). Neurotransmitter release from semi-intact synaptosomes. Methods, 16(2), 198-203. Available from: [Link]
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Abdalla, A., et al. (2014). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS Chemical Neuroscience, 5(8), 727-734. Available from: [Link]
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Locomotor Activity Test SOP. (n.d.). Portland VA Medical Center. Retrieved January 17, 2026, from [Link]
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Monoaminergic activity enhancer. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Atcherley, C. W., et al. (2015). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 87(11), 5547-5554. Available from: [Link]
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Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 851-861. Available from: [Link]
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Al-Hasani, R., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of Pharmaceutical and Biomedical Analysis, 153, 218-225. Available from: [Link]
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Locomotor Sensitization Study. (n.d.). Melior Discovery. Retrieved January 17, 2026, from [Link]
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Singh, S., et al. (2019). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX, 6, 1238-1244. Available from: [Link]
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What is the Locomotor Activity Test? (2021, June 11). San Diego Instruments. Retrieved January 17, 2026, from [Link]
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Tsetsenis, T., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. Available from: [Link]
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Smits, L. M., et al. (2023). Isolation and characterization of synaptic structures from human neural organoids. bioRxiv. Preprint. Available from: [Link]
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Zepper, M., et al. (2017). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. Analytical Chemistry, 89(17), 9037-9044. Available from: [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1637-1647. Available from: [Link]
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Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
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Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.10.1-12.10.22. Available from: [Link]
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Application Notes & Protocols for the Study of 1-(2-Fluorophenyl)propan-1-amine in Novel Psychoactive Compound Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Psychoactive Substance Research
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new chemical entities emerging at a rapid pace.[1] Among these, fluorinated analogues of known psychoactive compounds represent a significant area of interest due to the profound impact that fluorine substitution can have on metabolic stability, blood-brain barrier permeability, and receptor interaction.[2] This document provides a comprehensive guide for the synthesis, characterization, and preliminary psychoactive evaluation of 1-(2-Fluorophenyl)propan-1-amine , a compound of interest within the broader class of phenethylamines. While direct pharmacological data for this specific molecule is not yet prevalent in peer-reviewed literature, its structural similarity to other known stimulants and empathogens warrants a systematic investigation. These application notes and protocols are intended for qualified researchers in controlled laboratory settings and are designed to foster a scientifically rigorous and safety-conscious approach to the study of this and similar novel compounds.
Compound Profile: this compound
This compound is a primary amine derivative of phenethylamine, featuring a fluorine atom at the ortho position of the phenyl ring. The introduction of fluorine at this position is anticipated to modulate its electronic and steric properties, potentially influencing its interaction with monoamine transporters and receptors in the central nervous system.[2]
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 473249-01-3 (free base) | |
| CAS Number | 1955554-65-0 (hydrochloride) | [3][5][6] |
| Molecular Formula | C₉H₁₂FN | |
| Molecular Weight | 153.2 g/mol | |
| Appearance | Liquid (free base, predicted) | |
| Storage | Store in a dark, inert atmosphere at room temperature. |
Synthetic Protocol: Reductive Amination
A common and effective method for the synthesis of primary amines from ketones is reductive amination.[7][8] This protocol outlines the synthesis of this compound from the corresponding ketone, 2'-fluoropropiophenone.
Diagram of Synthetic Pathway
Caption: Reductive amination pathway for the synthesis of this compound.
Materials and Reagents
-
2'-Fluoropropiophenone
-
Ammonium acetate
-
Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Step-by-Step Protocol
-
Imine Formation: In a round-bottom flask, dissolve 2'-fluoropropiophenone (1 equivalent) in methanol. Add an excess of ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is substantial, slowly add sodium cyanoborohydride (approximately 1.5 equivalents) to the reaction mixture in portions. Continue stirring at room temperature for 24-48 hours.[9]
-
Work-up:
-
Carefully quench the reaction by the dropwise addition of dilute hydrochloric acid until the pH is acidic. This will also protonate the product amine.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous layer with dichloromethane to remove any unreacted ketone.
-
Basify the aqueous layer with a solution of sodium hydroxide until the pH is greater than 12 to deprotonate the amine.
-
Extract the product into dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase.
-
-
Purification and Salt Formation (Optional but Recommended):
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
For conversion to the hydrochloride salt, dissolve the purified freebase in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.
-
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A suite of analytical techniques should be employed.[10][11][12][13]
| Analytical Technique | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single major peak with a molecular ion corresponding to the mass of the compound (m/z = 153.2 for the freebase). Fragmentation patterns should be consistent with the structure. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A single major peak with a protonated molecule [M+H]⁺ at m/z = 154.2. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic and aliphatic protons and carbons. The ¹⁹F NMR will show a characteristic signal for the fluorine atom. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching. |
In Vitro Pharmacological Profiling
Based on its phenethylamine scaffold, this compound is hypothesized to interact with monoamine systems. In vitro assays are essential for determining its primary biological targets and mechanism of action.[14][15][16][17][18]
Diagram of In Vitro Screening Workflow
Caption: A workflow for the in vitro pharmacological characterization of this compound.
Protocol 1: Monoamine Transporter Binding and Function
-
Objective: To determine the affinity and functional activity of the compound at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology:
-
Radioligand Binding Assays: Utilize cell lines expressing human DAT, NET, and SERT. Perform competitive binding assays with established radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) to determine the binding affinity (Ki) of this compound.
-
Synaptosomal Uptake/Release Assays: Use synaptosomes prepared from rodent brain tissue or cell lines expressing the transporters.
-
Uptake Inhibition: Measure the inhibition of the uptake of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) in the presence of varying concentrations of the test compound to determine the IC₅₀.
-
Release Assays: Preload synaptosomes with radiolabeled monoamines and measure the release induced by the test compound to determine if it acts as a substrate (releaser).[1][19]
-
-
Protocol 2: Serotonin Receptor Screening
-
Objective: To assess the affinity and functional activity at key serotonin receptors implicated in the action of psychoactive substances, particularly 5-HT₂A and 5-HT₂C.[14][20][21]
-
Methodology:
-
Radioligand Binding Assays: Use cell lines expressing human 5-HT₂A and 5-HT₂C receptors. Perform competitive binding assays with selective radioligands (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C) to determine the binding affinity (Ki).
-
Functional Assays: In the same cell lines, measure the functional response to the compound.
-
Calcium Mobilization Assay: For Gq-coupled receptors like 5-HT₂A/₂C, measure changes in intracellular calcium concentration using a fluorescent calcium indicator (e.g., Fluo-4) to determine the EC₅₀ and Emax (efficacy) relative to a reference agonist like serotonin.[16]
-
Inositol Phosphate (IP) Accumulation Assay: As an alternative or confirmatory assay for Gq activation, measure the accumulation of inositol monophosphate (IP1).
-
-
In Vivo Behavioral Phenotyping
Should in vitro data suggest significant psychoactive potential, in vivo studies in rodent models can provide insights into the compound's behavioral effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[22][23][24][25]
Protocol 1: Assessment of Stimulant Activity
-
Objective: To evaluate the effects of this compound on spontaneous locomotor activity.
-
Animal Model: Male Swiss-Webster mice or Sprague-Dawley rats.
-
Methodology:
-
Acclimate animals to the testing environment (e.g., open-field arenas equipped with automated photobeam tracking).
-
Administer various doses of the compound (and a vehicle control) via a relevant route (e.g., intraperitoneal, oral).
-
Immediately place the animals in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
Analyze the data to determine if the compound produces hyperlocomotion, indicative of stimulant effects.
-
Protocol 2: Evaluation of Hallucinogen-like Effects
-
Objective: To assess whether the compound induces behaviors predictive of hallucinogenic activity in humans.
-
Animal Model: Male C57BL/6J mice.
-
Methodology: Head-Twitch Response (HTR) Assay
-
Acclimate mice to the observation chambers.
-
Administer various doses of the compound (and a vehicle control).
-
Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes) post-administration. An increase in the frequency of head twitches is a characteristic response to 5-HT₂A receptor agonists with hallucinogenic properties.[26]
-
Structure-Activity Relationship (SAR) Insights
The placement of the fluorine atom at the 2-position of the phenyl ring is a key structural feature.
-
Comparison to Non-fluorinated Analogue: The psychoactive profile should be compared to 1-phenylpropan-1-amine to understand the influence of the fluorine substituent.
-
Positional Isomerism: Comparison with 3-fluoro and 4-fluoro isomers would provide valuable SAR data. Generally, para-substitution with halogens on phenethylamines can enhance affinity for serotonin receptors.[20][21] The effect of ortho-substitution is less predictable and may introduce steric hindrance that alters receptor binding.
-
Comparison to Cathinone Analogue: The absence of the β-keto group distinguishes this compound from cathinones. This typically shifts the pharmacological profile from a potent monoamine reuptake inhibitor/releaser towards a compound with potentially greater direct receptor agonist activity.[1][27]
Conclusion and Future Directions
The protocols outlined in this document provide a systematic framework for the initial investigation of this compound. The data generated from these studies will be critical in elucidating its pharmacological profile and potential as a novel psychoactive substance. Future research could involve more advanced in vivo models, such as drug discrimination and self-administration paradigms, to further characterize its subjective effects and abuse liability. Metabolic stability and metabolite identification studies will also be crucial for a comprehensive understanding of its in vivo disposition and duration of action.
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Salomone, A., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology.[10][12][28]
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Critical Reviews in Toxicology. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online.[11]
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Cannaert, A., et al. (2020). Unveiling the Impact of Fluorination on Cathinone Analogs: A Comparative Guide to Structure-Activity Relationships. BenchChem.[2]
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Revista Brasileira de Criminalística. (2022). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review.[13]
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Pál, R., et al. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI.[29]
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Auclair, A., et al. (2006). Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed.[22]
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Cannaert, A., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.[17]
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Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed.[18]
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The Drug Classroom. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube.[9]
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Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. PubMed.[19]
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Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. PMC.[1]
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Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. PubMed.[24]
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Schifano, F., et al. (2020). Stimulant and hallucinogenic novel psychoactive substances; an update. Taylor & Francis Online.[31]
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Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. PMC.[25]
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Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. PMC.[27]
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Kim, D., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.[20]
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Asymmetric Catalysis. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.[7]
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Kim, D., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.[21]
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Van der Poorten, C., et al. (2002). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.[26]
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Application Notes & Protocols: High-Throughput Screening Assays for 1-(2-Fluorophenyl)propan-1-amine Derivatives
Introduction: Unveiling the Pharmacological Landscape of Novel Phenylpropanamines
The 1-(2-Fluorophenyl)propan-1-amine scaffold represents a class of compounds with significant potential for modulating key central nervous system targets. Its structural similarity to known monoaminergic agents suggests a high probability of interaction with neurotransmitter transporters and receptors, which are critical targets in the development of therapeutics for psychiatric and neurological disorders. This guide provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of derivatives of this chemical series.
Our approach is designed as an integrated screening cascade, beginning with broad primary assays to identify the principal biological targets and progressing to more complex secondary and confirmatory assays to elucidate the mechanism of action and binding affinity. The protocols herein are constructed to be self-validating systems, incorporating rigorous quality control metrics and counter-screening strategies to ensure data integrity and eliminate common assay artifacts.
Part 1: Primary Screening Cascade - A Multi-Target Interrogation
The initial phase of screening is designed to efficiently identify which major classes of drug targets are modulated by the compound library. We propose a parallel screening approach against three high-probability target families: monoamine transporters, G-protein coupled receptors (GPCRs), and monoamine oxidase (MAO) enzymes.
Target Family: Monoamine Transporters (SERT, NET, DAT)
Scientific Rationale: Monoamine transporters (MATs) regulate neurotransmitter concentrations in the synaptic cleft and are the primary targets for many antidepressants and psychostimulants.[1][2] A fluorescence-based uptake assay offers a non-radioactive, homogeneous format ideal for HTS, directly measuring the functional inhibition of these transporters.[3][4]
This assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[3][5] Cells stably expressing the human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter will actively take up this substrate, leading to an increase in intracellular fluorescence. Compounds that inhibit the transporter will block this uptake, resulting in a measurable decrease in the fluorescent signal.[1][5]
Experimental Workflow: Monoamine Transporter Uptake Assay
Caption: Workflow for the fluorescence-based monoamine transporter uptake assay.
Protocol: Fluorescence-Based Transporter Uptake Assay (384-well format)
-
Cell Plating: Seed HEK293 cells stably expressing human SERT, NET, or DAT in 384-well, black-walled, clear-bottom plates at a density of 12,500 - 20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C with 5% CO2.
-
Reagent Preparation:
-
Assay Buffer: Hanks Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Compound Plates: Prepare serial dilutions of test compounds in Assay Buffer. Include a known inhibitor (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT) as a positive control and 0.5% DMSO in Assay Buffer as a negative (vehicle) control.
-
-
Assay Procedure:
-
Gently remove the culture medium from the cell plates.
-
Wash cells twice with 50 µL/well of Assay Buffer.
-
Add 25 µL/well of Assay Buffer containing the appropriate concentration of test compounds or controls. Incubate for 15 minutes at 37°C.[2]
-
Prepare the fluorescent substrate/masking dye mix according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[4]
-
Add 25 µL of the substrate mix to all wells.
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence microplate reader (e.g., FlexStation 3) pre-set to 37°C.[1]
-
Read the plate in bottom-read mode. For kinetic analysis, read every 30 seconds for 10-15 minutes. For endpoint analysis, incubate for a pre-determined optimal time (e.g., 10 minutes) and take a single reading.
-
-
Data Analysis:
-
Calculate the rate of uptake (slope of the kinetic curve) or the final fluorescence intensity (endpoint).
-
Determine the percent inhibition using the formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_NegativeControl - Signal_PositiveControl]).
-
Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine IC50 values.
-
Target Family: G-Protein Coupled Receptors (GPCRs)
Scientific Rationale: GPCRs are the largest family of cell surface receptors and are common targets for psychoactive drugs.[6] Ligand binding to Gs or Gi-coupled receptors modulates the activity of adenylyl cyclase, resulting in an increase or decrease in the intracellular second messenger cyclic AMP (cAMP), respectively.[7] The AlphaScreen cAMP assay is a highly sensitive, homogeneous immunoassay suitable for detecting these changes in a high-throughput format.[8][9]
This assay is based on the competition between cAMP produced by the cells and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to AlphaScreen Acceptor beads.[10] Streptavidin-coated Donor beads bind to the biotinylated cAMP. When the beads are in close proximity (<200 nm), excitation of the Donor bead produces singlet oxygen, which triggers a chemiluminescent cascade in the Acceptor bead, producing a strong signal.[8][11] Cellular cAMP produced upon GPCR activation competes for antibody binding, separating the beads and causing a decrease in the signal.[10]
Assay Principle: AlphaScreen cAMP Assay
Caption: Principle of the competitive AlphaScreen cAMP assay.
Protocol: AlphaScreen cAMP Assay (384-well format)
-
Cell Plating: Plate cells expressing the target GPCR (e.g., CHO-K1 or HEK293) in a 384-well plate at a density optimized for a robust cAMP response. For suspension cells, add 5-10 µL of cell suspension per well on the day of the assay. For adherent cells, plate 12-18 hours prior.[10]
-
Compound Stimulation (Agonist Mode):
-
Prepare compound dilutions in Stimulation Buffer (e.g., HBSS containing 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Add 5 µL of compound solution to the cells.
-
Add 5 µL of vehicle for negative controls and a known agonist (e.g., Forskolin for Gs) for positive controls.
-
Incubate for 30 minutes at room temperature.[10]
-
-
Detection:
-
Perform this step in subdued light.[10]
-
Prepare the detection mix by diluting the anti-cAMP Acceptor beads and Streptavidin Donor beads in Lysis/Detection Buffer as per the manufacturer's protocol (e.g., Revvity AlphaScreen cAMP Assay Kit).[10]
-
Add 10 µL of the detection mix to all wells.
-
Seal the plate, protect from light, and incubate for 1-3 hours at room temperature.
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader (e.g., EnVision).[9]
-
Data Analysis: The raw signal is inversely proportional to the cellular cAMP concentration. Convert the signal to cAMP concentration using a standard curve. Plot cAMP concentration vs. compound concentration to determine EC50 (agonist) or IC50 (antagonist) values.
Target Family: Monoamine Oxidase (MAO-A & MAO-B)
Scientific Rationale: MAOs are mitochondrial enzymes that metabolize monoamines. Inhibition of MAO-A or MAO-B is a validated strategy for treating depression and Parkinson's disease. The core scaffold of the test compounds may interact with the active site of these enzymes. A fluorometric assay provides a simple and robust "mix-and-read" format for HTS.[12][13]
This assay measures the hydrogen peroxide (H2O2) produced by the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine). The H2O2, in the presence of horseradish peroxidase (HRP), reacts with a fluorogenic probe to produce a highly fluorescent product.[12] Inhibitors of MAO will prevent H2O2 production, leading to a decrease in fluorescence.
Protocol: Fluorometric MAO Inhibition Assay (384-well format)
-
Reagent Preparation:
-
Prepare Assay Buffer, recombinant human MAO-A or MAO-B enzyme, HRP, fluorogenic probe, and MAO substrate (e.g., p-tyramine) according to the kit manufacturer's instructions (e.g., BioAssay Systems EnzyChrom™ Kit).[12]
-
Prepare compound plates with serial dilutions. Use a known inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as a positive control.[14]
-
-
Assay Procedure:
-
To each well of a 384-well black plate, add 20 µL of the compound/control solution.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution.
-
Pre-incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of a working solution containing the substrate, HRP, and probe.
-
-
Data Acquisition:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Read the fluorescence (e.g., λex=530nm / λem=585nm).[12]
-
-
Data Analysis: Calculate percent inhibition relative to controls and determine IC50 values by fitting the dose-response data.
Part 2: Secondary & Confirmatory Assays - Validating Hits
Hits identified in the primary screens must be validated to confirm their activity and rule out artifacts. Secondary assays provide deeper mechanistic insight.
For Monoamine Transporter Hits: Radioligand Binding Assay
Scientific Rationale: While the primary assay measures functional inhibition, a radioligand binding assay directly quantifies the affinity of a compound for the transporter protein. It is considered the gold standard for determining the dissociation constant (Ki).[15][16]
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the target transporter. Determine protein concentration using a Bradford or BCA assay.[16][17]
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (e.g., 5-10 µg protein/well).
-
A single concentration of a specific radioligand (e.g., [3H]citalopram for SERT) near its Kd value.[18]
-
Serial dilutions of the test compound.
-
Total Binding: Radioligand and vehicle only.
-
Non-Specific Binding (NSB): Radioligand and a high concentration of a known, non-labeled competitor (e.g., 10 µM fluoxetine for SERT).[17]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Determine the IC50 of the test compound from the competition curve.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
For GPCR Hits: BRET-Based β-Arrestin Recruitment Assay
Scientific Rationale: Upon activation, many GPCRs recruit β-arrestin, which mediates receptor desensitization and can initiate G-protein-independent signaling.[7] A β-arrestin recruitment assay is crucial for identifying biased ligands—compounds that preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology to monitor this protein-protein interaction in living cells.[19][20]
Principle: The target GPCR is fused to a BRET donor (e.g., Renilla Luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., YFP).[20] When an agonist activates the receptor, β-arrestin is recruited, bringing the donor and acceptor into close proximity. In the presence of a luciferase substrate (e.g., coelenterazine), the donor emits light that can excite the acceptor, resulting in an increased BRET signal.[21]
Assay Principle: β-Arrestin Recruitment BRET Assay
Caption: BRET-based assay for monitoring GPCR-β-arrestin interaction.
Functional Confirmation: FLIPR Membrane Potential Assay
Scientific Rationale: Electrogenic transporters, including SERT, NET, and DAT, alter the membrane potential of a cell during substrate transport. This change can be measured using voltage-sensitive fluorescent dyes with a Fluorometric Imaging Plate Reader (FLIPR).[22][23] This assay provides a dynamic, real-time functional readout of transporter activity, complementing the endpoint nature of the primary uptake assay.
Protocol: FLIPR Membrane Potential Assay
-
Cell Plating: Seed cells expressing the target transporter in 384-well, black-walled, clear-bottom plates to form a confluent monolayer.[22][23]
-
Dye Loading:
-
Prepare the voltage-sensitive dye loading buffer according to the manufacturer's protocol (e.g., Molecular Devices FLIPR Membrane Potential Assay Kit).[24][25]
-
Remove the culture medium and add an equal volume of loading buffer to the existing media in each well (e.g., add 25 µL to 25 µL).
-
Incubate for 30-60 minutes at 37°C.[24]
-
-
Assay Execution:
-
Prepare a compound source plate containing test compounds, positive controls (e.g., a known substrate like serotonin), and negative controls.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will establish a baseline fluorescence reading for several seconds.
-
It will then automatically add compounds from the source plate to the cell plate and continue to monitor fluorescence kinetically for 1-3 minutes.[22]
-
-
Data Analysis: Analyze the resulting fluorescence traces. Inhibitors will block the change in membrane potential induced by a co-added substrate, while substrates may induce a change on their own. Quantify the response by measuring the peak fluorescence change or the area under the curve.
Part 3: Assay Validation and Quality Control
Scientific Integrity: The trustworthiness of HTS data hinges on rigorous validation. Every screening plate must include controls to calculate key performance metrics.
Statistical Validation Metrics
A robust HTS assay must be able to clearly distinguish a "hit" from background noise. The Z'-factor is the industry standard for this evaluation.[26][27]
| Metric | Formula | Interpretation | Recommended Value |
| Z'-Factor | 1 - (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | The dynamic range of the assay. | > 3 (assay dependent) |
| Coefficient of Variation (%CV) | (SD / Mean) * 100 | Measures the variability of a set of replicates. | < 15% |
Table 1: Key HTS Assay Performance Metrics. SD_pos and SD_neg refer to the standard deviations of the positive and negative controls, respectively.[28][29]
Managing Assay Artifacts and False Positives
HTS is prone to artifacts where compounds interfere with the assay technology rather than the biological target.[30][31] Proactive identification of these "frequent hitters" is essential.[30]
| Artifact Type | Mechanism | Detection / Mitigation Strategy |
| Compound Autofluorescence | Compound emits light in the same wavelength range as the assay signal.[32][33] | Pre-read plates after compound addition but before adding detection reagents. Use red-shifted dyes to avoid the common blue/green fluorescence of library compounds. |
| Luciferase Inhibition | (For BRET/luminescence assays) Compound directly inhibits the luciferase enzyme.[33][34] | Perform a counter-screen with purified luciferase enzyme and substrate to identify direct inhibitors. |
| Light Scattering / Quenching | Insoluble or colored compounds interfere with light detection.[32] | Measure absorbance of compound solutions. Use orthogonal assays with different detection modes (e.g., fluorescence vs. luminescence). |
| Compound Aggregation | Compounds form colloidal aggregates that can sequester and denature proteins non-specifically.[33] | Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts aggregates. |
Table 2: Common HTS Artifacts and Counter-Screening Strategies.
Conclusion
The systematic screening funnel described in these application notes provides a robust and reliable pathway for characterizing this compound derivatives. By integrating multi-target primary screening with rigorous secondary confirmation and a constant awareness of potential assay artifacts, researchers can efficiently identify promising lead compounds and build a comprehensive understanding of their pharmacological profile. This multi-assay, data-driven approach is fundamental to accelerating the drug discovery process for this novel chemical class.
References
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Molecular Devices. (n.d.). Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR®) Systems. [Link]
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Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. [Link]
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PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. [Link]
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BMG LABTECH. (n.d.). AlphaScreen. [Link]
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Frontiers in Pharmacology. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. [Link]
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National Center for Biotechnology Information (NCBI). (2014). Monitoring G protein activation in cells with BRET. [Link]
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ResearchGate. (2016). High Throughput Screening: Methods and Protocols. [Link]
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Molecular Devices. (n.d.). Fluorescence-Based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
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National Center for Biotechnology Information (NCBI). (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. [Link]
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National Center for Biotechnology Information (NCBI). (2014). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. [Link]
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National Center for Biotechnology Information (NCBI). (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]
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ResearchGate. (2008). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. [Link]
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MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]
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PNAS. (2021). BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). [Link]
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PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]
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National Center for Biotechnology Information (NCBI). (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
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ResearchGate. (2017). AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]
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bioRxiv. (2021). Quantitative assessment of constitutive G protein-coupled receptor activity with BRET-based G protein biosensors. [Link]
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Towards Data Science. (2023). On HTS: Z-factor. [Link]
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PubMed. (2019). Frequent Hitters: Nuisance Artifacts in High-Throughput Screening. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. [Link]
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Wikipedia. (n.d.). Z-factor. [Link]
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Emerald Cloud Lab. (2024). ExperimentAlphaScreen Documentation. [Link]
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DiscoverX. (n.d.). cAMP Hunter™ Human HTR7 (5-HT7) Gs Cell-Based Assay Kit (U2OS). [Link]
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National Center for Biotechnology Information (NCBI). (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]
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MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
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National Center for Biotechnology Information (NCBI). (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
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DiscoverX. (n.d.). Accelerating GPCR Drug Discovery and Development. [Link]
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PubMed Central. (2011). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. [Link]
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bioRxiv. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]
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Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]
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PubMed. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(2-fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both efficiency and purity in your results.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield in Reductive Amination
Question: I am performing a reductive amination of 2-fluorophenyl propanone with ammonia and a reducing agent, but my yields are consistently low. What are the potential causes and how can I improve them?
Answer:
Low yields in reductive amination are a frequent challenge. The root cause often lies in one or more of the following areas: imine formation, the choice and handling of the reducing agent, or reaction conditions.
Causality and Solutions:
-
Inefficient Imine Formation: The initial condensation of the ketone with ammonia to form the imine is a critical equilibrium-driven step.
-
Explanation: Water is a byproduct of this reaction. Its presence can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for reduction.
-
Solution:
-
Water Removal: Employ a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene) to azeotropically remove water as it forms. Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves can sequester water in situ.
-
pH Optimization: The pH of the reaction mixture is crucial. A slightly acidic medium (pH 4-6) can catalyze imine formation by protonating the carbonyl oxygen, making the carbon more electrophilic. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. Careful addition of a catalytic amount of a weak acid, like acetic acid, can be beneficial.
-
-
-
Reducing Agent Selection and Activity: The choice of reducing agent and its handling are paramount for a successful reduction.
-
Explanation: Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium borohydride (NaBH₄).[1][2] NaBH₃CN and NaBH(OAc)₃ are generally preferred as they are more selective for the iminium ion over the ketone starting material.[2] NaBH₄ can reduce the starting ketone, leading to the formation of 1-(2-fluorophenyl)propan-1-ol as a byproduct.[1] The reactivity of these hydride reagents can be diminished by improper storage or handling, leading to decomposition.
-
Solution:
-
Agent Selection: If you are using NaBH₄, consider switching to NaBH₃CN or NaBH(OAc)₃ for improved selectivity.[1][2]
-
Handling: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Add the reducing agent portion-wise to control the reaction rate and temperature.
-
Alternative Methods: For a more controlled reaction, consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.[2]
-
-
-
Reaction Conditions: Temperature and reaction time can significantly influence the outcome.
-
Explanation: While imine formation is often favored at slightly elevated temperatures, the reduction step may require milder conditions to prevent side reactions. Prolonged reaction times at high temperatures can lead to decomposition of the product or starting materials.
-
Solution:
-
Temperature Control: Monitor the reaction temperature closely. It may be beneficial to perform the imine formation at a moderate temperature (e.g., 40-50 °C) and then cool the reaction mixture before adding the reducing agent.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
-
Experimental Protocol: Optimized Reductive Amination
-
To a solution of 2-fluorophenyl propanone (1 equivalent) in methanol, add ammonium acetate (3-5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding 1M HCl.
-
Perform a standard aqueous work-up to isolate the crude product.
Issue 2: Presence of Dimeric and Polymeric Byproducts
Question: My final product is contaminated with high molecular weight impurities. What are these byproducts and how can I prevent their formation?
Answer:
The formation of dimeric and polymeric byproducts is a known issue in reactions involving imines and reactive intermediates.
Causality and Solutions:
-
Self-Condensation of the Imine: The intermediate imine can react with itself, especially at higher concentrations and temperatures, leading to the formation of dimers and oligomers.
-
Side Reactions of the Ketone: Under certain conditions, the starting ketone can undergo self-condensation reactions (e.g., aldol condensation) to form larger molecules that can then react further.
Prevention Strategies:
-
Control of Stoichiometry: Use a sufficient excess of the ammonia source to drive the equilibrium towards the desired imine and minimize self-condensation of the ketone.
-
Gradual Addition: Add the ketone slowly to the reaction mixture containing the ammonia source. This keeps the instantaneous concentration of the ketone low, disfavoring self-condensation.
-
Temperature Management: Maintain a controlled, and generally lower, reaction temperature to reduce the rate of unwanted side reactions.
Issue 3: Incomplete Reaction or Stalling
Question: My reaction seems to stop before all the starting material is consumed. What could be causing this?
Answer:
A stalled reaction can be frustrating. The cause is often related to the deactivation of reagents or unfavorable equilibrium.
Causality and Solutions:
-
Deactivated Reducing Agent: As mentioned previously, hydride reducing agents can decompose if exposed to moisture or acidic conditions prematurely.
-
Equilibrium Limitations: The initial imine formation is an equilibrium process. If the conditions do not sufficiently favor the product side, the reaction may not proceed to completion.
-
Catalyst Poisoning (if applicable): If using a catalytic hydrogenation method for reduction, the catalyst can be poisoned by impurities in the starting materials or reagents.
Troubleshooting Steps:
-
Check Reagent Quality: Use fresh, properly stored reagents.
-
Re-evaluate Reaction Conditions: Revisit the pH, temperature, and solvent to ensure they are optimal for both imine formation and reduction.
-
Add More Reagent: If you suspect the reducing agent has been consumed or deactivated, a carefully controlled second addition may restart the reaction. Monitor closely by TLC.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Besides unreacted starting materials, the most common impurities include:
-
1-(2-fluorophenyl)propan-1-ol: Formed if the reducing agent is not selective and reduces the starting ketone.
-
Over-alkylation products: If the primary amine product reacts further with the ketone and is subsequently reduced, secondary and tertiary amines can form. This is less common in reductive amination with ammonia but can occur.
-
Positional Isomers: Depending on the synthetic route, trace amounts of other fluorophenyl isomers may be present if the starting materials are not pure.
-
Indene by-products: Similar to amphetamine synthesis from P2P (1-phenyl-2-propanone), certain conditions can lead to the formation of indene derivatives.[3]
Table 1: Common Impurities and their Likely Origin
| Impurity | Likely Origin | Analytical Detection Method |
| 2-Fluorophenyl propanone | Incomplete reaction | GC-MS, HPLC |
| 1-(2-Fluorophenyl)propan-1-ol | Reduction of starting ketone | GC-MS, HPLC, NMR |
| Di-(1-(2-fluorophenyl)propyl)amine | Over-alkylation of product | LC-MS, GC-MS |
| Indene Derivatives | Side reactions under acidic conditions | GC-MS, NMR |
Q2: What purification methods are most effective for this compound?
A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Acid-Base Extraction: As an amine, the product can be selectively extracted. After the reaction, the mixture can be acidified, causing the amine to form a water-soluble salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer will regenerate the free amine, which can then be extracted into an organic solvent.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for removing both lower and higher boiling point impurities.
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel is a standard technique. A solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine) is often effective.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride[4][5] or tartrate) and purified by recrystallization. This is often a very effective method for achieving high purity.
Q3: Can the Eschweiler-Clarke reaction be used to synthesize a methylated derivative of this compound?
A3: Yes, the Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[6][7][8][9][10] Starting with this compound, this reaction would yield N,N-dimethyl-1-(2-fluorophenyl)propan-1-amine. A key advantage of this reaction is that it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[7][9][10]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are essential:
-
Fluorinated Compounds: Organofluorine compounds can have unique toxicological properties.[11][12] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydride Reducing Agents: Reagents like sodium borohydride and sodium cyanoborohydride are flammable solids and can react violently with water or acids to produce flammable hydrogen gas. Handle them with care in an inert atmosphere if possible.
-
Cyanide Byproducts: When using sodium cyanoborohydride, quenching the reaction with acid will produce toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
General Precautions: Always follow standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all chemicals used.
Section 3: Visualizations and Workflows
Diagram 1: Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in reductive amination.
References
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- MDPI. (2023).
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Pharmaceutical Technology. (2016, November 2). GMP Fluorination Challenges Limit Use in API Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-(2-Fluorophenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its efficient and stereocontrolled synthesis a critical aspect of drug development. This guide will primarily focus on the most common and versatile synthetic route: reductive amination of 2-fluoropropiophenone. We will also explore alternative methods and provide detailed protocols and troubleshooting strategies.
Core Synthesis Pathway: Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.
Caption: Main reaction pathway and common side reactions in the synthesis of this compound.
Purification Challenges
Question 3: I am struggling to purify my final product. What are the recommended purification methods?
Answer: Purifying primary amines can be challenging due to their basicity and potential for co-distillation or co-elution with similar impurities.
-
Acid-Base Extraction:
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Crystallization as a Salt:
-
Causality: Amines often form stable, crystalline hydrochloride or other salts, which can be an excellent method for purification.
-
Protocol for Hydrochloride Salt Crystallization:
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. [2]
-
-
-
Column Chromatography:
-
Challenges: Amines can streak on silica gel due to their basicity.
-
Solutions:
-
Use a Treated Stationary Phase: Employ silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic silanol groups.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The addition of a small amount of triethylamine to the eluent is highly recommended.
-
-
Asymmetric Synthesis
Question 4: How can I synthesize a single enantiomer of this compound?
Answer: The synthesis of enantiomerically pure chiral amines is of paramount importance in pharmaceutical chemistry. Several strategies can be employed:
-
Chiral Auxiliaries:
-
Concept: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. It is then cleaved to yield the enantiomerically enriched product. [3] * Application: While effective, this approach adds extra steps to the synthesis (attachment and removal of the auxiliary). Evans' oxazolidinones and pseudoephedrine are well-known examples of chiral auxiliaries used in asymmetric alkylations. [4][5]
-
-
Enantioselective Reduction of the Imine:
-
Concept: This is a more atom-economical approach where a chiral catalyst is used to selectively reduce one face of the prochiral imine intermediate.
-
Catalyst Systems:
-
Transition Metal Catalysts: Chiral iridium, rhodium, and ruthenium complexes with chiral phosphine ligands have shown high enantioselectivities in the hydrogenation of imines. [6] * Biocatalysis: Imine reductases (IREDs) are enzymes that can catalyze the reduction of imines with high enantioselectivity under mild conditions. [7]
-
-
-
Kinetic Resolution:
-
Concept: A racemic mixture of the amine is reacted with a chiral resolving agent or a chiral catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
-
| Asymmetric Synthesis Method | Advantages | Disadvantages |
| Chiral Auxiliaries | High diastereoselectivities, reliable | Requires additional synthetic steps |
| Enantioselective Catalysis | Atom economical, direct | Catalyst development can be challenging, may require optimization |
| Biocatalysis (IREDs) | High enantioselectivity, mild conditions | Enzyme availability and stability can be limitations |
Detailed Experimental Protocols
Protocol 1: Leuckart Reductive Amination
This protocol is a robust, one-pot method for the synthesis of primary amines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 2-fluoropropiophenone (1.0 eq.) and ammonium formate (5-7 eq.).
-
Reaction: Heat the mixture to 160-180 °C. The reaction is typically complete within 4-8 hours. Monitor the progress by TLC or GC-MS.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid (5 eq.) and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate N-formyl amine.
-
Work-up: Cool the mixture and dilute with water. Wash with an organic solvent (e.g., diethyl ether) to remove any neutral byproducts. Basify the aqueous layer with concentrated NaOH until the pH is >12.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or crystallization as the hydrochloride salt.
Protocol 2: Catalytic Hydrogenation with Raney Nickel
This method utilizes heterogeneous catalysis and is suitable for larger-scale synthesis.
-
Catalyst Preparation: In a fume hood, carefully wash Raney Nickel (approx. 10-20% by weight of the ketone) with distilled water until the washings are neutral, followed by washes with ethanol.
-
Reaction Setup: In a high-pressure autoclave, add the washed Raney Nickel, 2-fluoropropiophenone (1.0 eq.), and a solution of ammonia in methanol (e.g., 7N).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (50-100 bar). Heat the mixture to 80-120 °C with vigorous stirring.
-
Work-up: After the reaction is complete (typically 8-24 hours, monitored by GC-MS), cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can then be purified by acid-base extraction and/or crystallization as described above.
References
- Błachut, D., Wojtasiewicz, K., Krawczyk, K., Maurin, J., Szawkało, J., & Czarnocki, Z. (2012). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method.
- Kochana, J., Wilamowski, J., Parczewski, A., & Surma, M. (2003). Synthesis of standards of the most important markers of Leuckart p-methoxymethamphetamine (PMMA)—Examination of the influence of experimental conditions and a drug diluent on SPE/TLC profiling.
- Muzalevskiy, V. M., Nenajdenko, V. G., Shastin, A. V., Balenkova, E. S., & Haufe, G. (2008). Synthesis of trifluoromethyl alcohols from tert-butoxy-β-(trifluoromethyl)styrenes and trifluoromethylbenzyl ketones under the conditions of the Leuckart–Wallach reaction. Journal of Fluorine Chemistry, 129(11), 1052–1055.
- BenchChem. (2025). Optimization of reaction conditions for 1-(3-Chlorophenyl)-2-methylpropan-2-amine synthesis.
- Jagadeesh, R. V., Murugesan, K., Alshammari, A. S., Neumann, H., Pohl, M.-M., Brückner, A., & Beller, M. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective Reductive Alkylation of Ammonia with Carbonyl Compounds: Synthesis of Primary and Symmetrical Secondary Amines. Tetrahedron, 60(7), 1463–1471.
- Hammond, M., & Doye, S. (2011). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
- Green, M. (1965). Reductive amination of ketones. U.S. Patent No. 3,187,047. Washington, DC: U.S.
-
Wikipedia contributors. (2023, December 2). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
- Song, Y., Zhuang, X., & Ma, L. (2021). Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study.
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Wikipedia contributors. (2023, November 28). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
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- S. Zhang, Y. Hu, M. Li, Y. Xie. (2024). Amorphous Co particles catalyze a simple reductive amination using H2 as a reductant and aqueous ammonia as a nitrogen source. Organic Letters, 26, 7122-7127.
- Cui, X., O-Y. Z., & Zhang, X. (2001). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine.
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- Itoh, T., Kudo, K., & Shirakami, S. (2009). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 7(17), 3564–3568.
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Grokipedia. (n.d.). Leuckart reaction. Retrieved January 17, 2026, from [Link]
- de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812.
- Contente, M. L., & Paradisi, F. (2019). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents.
- Myers, A. G., & Tavares, F. X. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 9(23), 4655–4658.
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Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved January 17, 2026, from [Link]
- Caillol, S., & Avérous, L. (2020). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 120(17), 9206–9317.
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Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved January 17, 2026, from [Link]
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- Lundrigan, T., Welsh, E. N., et al. (2019). Enantioselective Imine Reduction Catalyzed by Phosphenium Ions. Journal of the American Chemical Society, 141(35), 13915-13920.
- Ermolaev, S. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4758.
- Rojkiewicz, M., Kuś, P., Kusz, J., & Książek, M. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride. Forensic Toxicology, 36(1), 141–150.
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- Rojkiewicz, M., et al. (2022). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Molecules, 27(20), 7013.
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"1-(2-Fluorophenyl)propan-1-amine" stability in different solvents and pH
Document ID: TSS-CFP-2026-01A
Welcome to the technical support center for 1-(2-Fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents and at different pH values. We will address common questions and provide troubleshooting strategies for challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three key factors: the pH of the solution, the nature of the solvent, and exposure to environmental stressors such as light and temperature. The molecule possesses a primary amine group, which is susceptible to pH-dependent protonation, and a fluorinated phenyl ring, which is generally stable but can influence the molecule's overall electronic properties and reactivity.
The basicity of the amine group is a critical determinant of its behavior in solution. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0, meaning their aqueous solutions are basic.[1][2] The solvent can significantly affect the basicity and, consequently, the stability of the amine and its conjugate acid through solvation and hydrogen bonding.[3]
Q2: How does pH affect the stability of this compound?
A2: The pH of the medium dictates the protonation state of the primary amine group. In acidic conditions (low pH), the amine will be predominantly in its protonated form (ammonium salt), which is generally more water-soluble and less prone to certain types of degradation, such as oxidation. Conversely, in basic conditions (high pH), the amine will exist primarily in its neutral, free-base form, which is more nucleophilic and potentially more susceptible to oxidative and other degradation pathways. The protonation level of an amine can be modulated by varying the system's pH, which in turn can alter the balance between its hydrophobic and charged nature.[4]
Q3: What is the expected impact of different solvents on the stability of this compound?
A3: Solvents play a crucial role in the stability of amines. Protic solvents, such as water and alcohols, can stabilize the protonated form of the amine through hydrogen bonding.[3] This can influence the equilibrium of protonation and the observed basicity.[3] In contrast, aprotic solvents may not solvate ions as effectively, which could alter the reactivity of the amine.[3]
Some studies on other amines have shown that certain organic diluents can lead to higher rates of thermal degradation compared to aqueous solutions.[5][6][7][8] Therefore, the choice of solvent is a critical parameter to consider when designing experiments or formulations with this compound.
Q4: Is the C-F bond on the phenyl ring a point of instability?
A4: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds.[9] While direct cleavage of the C-F bond is unlikely under typical experimental conditions, the presence of the fluorine atom can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the entire molecule.[10][11] It is important to note that degradation can occur through various mechanisms that do not involve the direct cleavage of the C-F bond in the initial steps.[9]
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound in solution over time | Degradation due to pH, solvent effects, oxidation, or photolysis. | Conduct a forced degradation study (see protocol below) to identify the specific stressor causing instability. Adjust pH, change solvent, protect from light, or use an inert atmosphere. |
| Appearance of unknown peaks in analytical chromatogram | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway. This information is crucial for developing stability-indicating methods.[12][13] |
| Poor solubility or precipitation | pH is near the pKa of the compound, or the solvent is inappropriate. | Adjust the pH to fully protonate or deprotonate the amine for better aqueous solubility. For organic solvents, consider polarity and the ability to form hydrogen bonds. |
| Inconsistent results between experiments | Uncontrolled environmental factors. | Ensure consistent control of temperature, light exposure, and atmospheric conditions (e.g., use of inert gas) in all experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12][13][14][15][16]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Aprotic and protic solvents (e.g., acetonitrile, methanol, water)
-
Photostability chamber
-
Oven
-
HPLC with a suitable detector (e.g., UV or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acidic hydrolysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 70°C).
-
Analyze at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a sample of the stock solution to a light source as per ICH Q1B guidelines.[17]
-
Keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Analysis: Analyze all samples by a suitable, validated HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Start with a versatile C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, acetate) at various pH values.
-
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent peak from any degradation products generated during the forced degradation study.
-
Detector Wavelength Selection: Determine the optimal UV detection wavelength for both the parent compound and the degradation products by examining their UV spectra.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Experimental Workflows
Caption: Workflow for a forced degradation study.
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Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(2-Fluorophenyl)propan-1-amine
Welcome to the technical support guide for 1-(2-Fluorophenyl)propan-1-amine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. The following question-and-answer guide is designed to explain the underlying scientific principles and provide actionable, step-by-step protocols to achieve stable and effective solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound in my aqueous buffer, and it's not working. Why is it so poorly soluble?
A1: The poor aqueous solubility of this compound stems from its chemical structure. There are two primary factors:
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It is a Free Base: The compound in its solid, uncharged form is a "free base." Organic amines in this state are often lipophilic ('fat-loving') and consequently hydrophobic ('water-fearing'). They prefer non-polar environments over aqueous ones. Smaller amines can be soluble in water, but as the carbon structure gets larger, this solubility rapidly decreases.[1]
-
Lipophilic Molecular Structure: The molecule contains a phenyl (aromatic) ring and a propyl group, both of which are non-polar and contribute to its overall low affinity for water. While the fluorine atom adds some polarity, the carbon-rich structure dominates. A key indicator of this is the partition coefficient (LogP), which is a measure of a compound's solubility in a non-polar solvent (like octanol) versus a polar solvent (water). While specific experimental data for this exact molecule is scarce, we can estimate its properties based on structurally similar compounds.
| Property | Estimated Value for this compound | Rationale / Comparison Compound |
| Molecular Weight | ~153.20 g/mol | Based on its chemical formula (C₉H₁₂FN)[2] |
| Predicted XLogP3 | 1.7 - 2.1 | Based on similar molecules like 2-(3-Fluorophenyl)propan-1-amine (XLogP3 = 1.7) and 2-Methyl-1-phenylpropan-1-amine (XLogP3 = 2.1)[3][4] |
| Predicted pKa | 9.5 - 10.5 | Typical range for simple alkyl amines.[5] The amine is not directly on the aromatic ring, so its basicity is not significantly reduced like aniline. |
An XLogP3 value greater than 1 indicates a preference for lipid environments and predicts poor aqueous solubility.
Q2: What is the simplest and most effective first step to try and dissolve my compound?
A2: The most direct method is pH adjustment to form a water-soluble salt.
The Scientific Principle: As an amine, your compound is a weak base. By adding an acid, you can protonate the nitrogen atom of the amine group. This creates a positively charged ammonium ion. This charged species, an ammonium salt, is significantly more polar than the neutral free base and will readily dissolve in water.[6][7][8][9] This is a standard and highly effective technique used throughout the pharmaceutical industry.[8]
The equilibrium can be visualized as follows:
Experimental Protocol: pH-Mediated Solubilization
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Acidic Solution: Instead of pure water or a neutral buffer, add a small volume of a dilute acidic solution (e.g., 0.1 M Hydrochloric Acid (HCl) or sterile water for injection acidified with HCl).
-
Target pH: The goal is to lower the pH of the solution to at least 2 pH units below the compound's pKa. Given the estimated pKa of ~9.5-10.5, a target pH of 4-6 is generally very effective.
-
Facilitate Dissolution: Gently vortex or sonicate the mixture. The powder should dissolve as the salt is formed.
-
Adjust to Final Volume & pH: Once the compound is fully dissolved, you can add your experimental buffer or media to reach the final desired concentration. If necessary, you can carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious. If the pH rises above the pKa, the compound will convert back to its insoluble free base form and precipitate out of solution. Always check for precipitation after pH adjustment.
Q3: I need a higher concentration than what pH adjustment alone can provide. What is the next logical step?
A3: The next step is to use a water-miscible organic co-solvent.
The Scientific Principle: Co-solvents are organic solvents that are fully miscible with water. They work by reducing the overall polarity of the solvent system (the water-cosolvent mixture).[10][11] This makes the aqueous environment more "hospitable" to lipophilic molecules like yours, thereby increasing solubility.[10] This is an extremely common and effective formulation strategy for poorly soluble drugs.[12][13]
Commonly Used Co-solvents in Research & Development
| Co-Solvent | Typical Starting Concentration | Notes and Considerations |
| Ethanol (EtOH) | 5-20% (v/v) | Generally well-tolerated in many in vitro and in vivo models. Can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 5-30% (v/v) | A versatile and common pharmaceutical excipient.[11] |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | Higher solubilizing capacity for many compounds. Can be more viscous.[10] |
| Dimethyl Sulfoxide (DMSO) | 1-10% (for stock); <0.5% (final) | Excellent solubilizer, but can have biological effects and be cytotoxic at higher concentrations. Typically used for high-concentration stock solutions. |
Experimental Protocol: Co-Solvent Stock Solution Preparation
-
Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. For cell-based assays, always check the tolerance of your cell line to the chosen solvent.
-
Prepare High-Concentration Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO or Ethanol) to create a high-concentration stock (e.g., 10-50 mM). This should dissolve readily.
-
Dilute into Aqueous Media: Perform serial dilutions of your stock solution into your final aqueous buffer or cell culture medium.
-
Critical Final Concentration Check: Ensure the final concentration of the co-solvent in your experiment is low enough to be non-toxic and not interfere with the assay. For DMSO, this is typically below 0.5%, and for ethanol, it's often below 1%.
-
Observe for Precipitation: When diluting the stock, add it to the aqueous medium while vortexing to ensure rapid mixing. This helps prevent the compound from "crashing out" as it hits the water. If you see precipitation, your final concentration may be too high for that percentage of co-solvent.
Q4: Can I combine pH adjustment and co-solvents for maximum effect?
A4: Absolutely. This is a powerful synergistic approach.
The Scientific Principle: By combining methods, you are tackling two different aspects of the solubility problem. The pH adjustment directly modifies the drug molecule to make it more polar (salt form), while the co-solvent modifies the bulk solvent to make it less polar. The combination often allows you to achieve a higher concentration than either method alone, or to use a lower, less disruptive amount of co-solvent.[10][12]
Workflow: The best practice is to dissolve the compound in an acidified co-solvent/water mixture first, and then dilute that stock solution into your final buffer system. This ensures the compound is fully solubilized in the concentrate before final dilution.
Q5: My experiment is highly sensitive to both pH changes and organic solvents. What are my other options?
A5: In such cases, you can use advanced formulation excipients like cyclodextrins or surfactants.
1. Cyclodextrins
The Scientific Principle: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The non-polar part of your drug molecule can fit inside this cavity, forming an "inclusion complex."[14][15][16][17] This complex effectively hides the hydrophobic part of the drug from the water, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[17][18]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Stir or shake the mixture, often for several hours or overnight at room temperature, to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process.
-
Clarify Solution: After incubation, you may need to filter the solution through a 0.22 µm filter to remove any undissolved particles and yield a clear solution.
2. Surfactants
The Scientific Principle: Surfactants (surface-active agents) are molecules that have a polar "head" and a non-polar "tail." In water, above a certain concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Your poorly soluble compound can partition into this core, effectively being encapsulated and solubilized in the aqueous solution.[19]
-
Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) are frequently used in pharmaceutical and research formulations due to their low toxicity and effectiveness.[20]
Considerations for Surfactants:
-
Start with low concentrations (e.g., 0.1% to 2% w/v).
-
Be aware that surfactants can interfere with some biological assays or interact with other formulation components.[21][22] Always run appropriate vehicle controls.
Q6: I managed to dissolve the compound, but it precipitates after a few hours or when I add it to my cell culture media. What should I do?
A6: This indicates a stability or compatibility issue. Here is a troubleshooting checklist:
-
Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable. Try preparing a slightly lower concentration.
-
pH Drift: The pH of your final solution may have shifted over time. Re-check the pH. Buffering capacity is key. Ensure your final buffer is strong enough to maintain the required pH.
-
Temperature Effects: Solubility is often temperature-dependent. If you prepared the solution warm and stored it cold, it might precipitate. Check solubility at your storage and experimental temperatures.
-
Buffer Incompatibility: Components in your final medium (e.g., phosphate or carbonate in cell culture media) could be interacting with your compound or formulation excipients. This is common.
-
Test: Prepare your stock and dilute it into simpler buffered solutions (like PBS or HEPES) and your complex medium. If it only precipitates in the complex medium, you have an incompatibility issue. You may need to switch your solubilization strategy or adjust the composition of your medium if possible.
-
Q7: How do I choose the best solubilization strategy for my specific experiment?
A7: The optimal strategy depends entirely on your experimental context. The goal is to solubilize the compound with minimal impact on the biological system.
-
In Vitro Cell-Based Assays: Start with a high-concentration DMSO stock and dilute to a final DMSO concentration <0.5%. If that fails or causes toxicity, try formulation with HP-β-CD.
-
In Vivo Animal Studies: The choice is highly dependent on the route of administration. For intravenous (IV) injection, a solution using pH adjustment, co-solvents (like PG, PEG 400), and/or cyclodextrins is common. For oral gavage, a wider range of excipients can be used. Toxicity of the entire formulation is the primary concern.
Always include a "vehicle control" in your experiments. This is a control group that receives the exact same solution (buffer, co-solvents, pH, etc.) but without your compound of interest. This is critical to ensure that the effects you are observing are from your compound and not the excipients used to dissolve it.
References
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-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]
-
Shinde, G. V., et al. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved from [Link]
-
Okimoto, K., et al. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. Retrieved from [Link]
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MB Cosmetics Academy. (2025, September 15). Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures. Retrieved from [Link]
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Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
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MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from [Link]
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ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2013, January 1). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
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Amfine. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. Retrieved from [Link]
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A-Level Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
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Pharmanews.eu. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Fluorophenyl)propan-1-amine. Retrieved from [Link]
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Agritech Products Ltd. (n.d.). Surfactant Compatibility Issues: How to Avoid Formulation Conflicts?. Retrieved from [Link]
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Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
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Oxford Reference. (n.d.). Amine salts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
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Alfa Chemistry. (2025, March 11). Surfactant Performance Testing: Everything You Need to Know!. YouTube. Retrieved from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Quora. (2022, October 16). What is the pH of a tertiary amine?. Retrieved from [Link]
-
Study.com. (n.d.). When added to water, soluble amines will. Retrieved from [Link]
-
PubChem. (n.d.). (R)-1-(4-Fluorophenyl)propan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-phenyl(211C)propan-2-amine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, N-propyl- (CAS 142-84-7). Retrieved from [Link]
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- 3. 2-(3-Fluorophenyl)propan-1-amine | C9H12FN | CID 43316805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
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- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. agritechem.com [agritechem.com]
Optimizing HPLC method for "1-(2-Fluorophenyl)propan-1-amine" enantiomer resolution
Welcome to the technical support center for the chiral separation of 1-(2-Fluorophenyl)propan-1-amine. This guide is designed to provide you with both foundational knowledge and in-depth troubleshooting advice to help you achieve optimal enantiomeric resolution. As the stereochemistry of pharmaceutical compounds is critical to their efficacy and safety, a robust and reliable analytical method is paramount.[1]
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions encountered during the method development for this and structurally similar primary amines.
Q1: What are the recommended starting conditions for separating the enantiomers of this compound?
A1: For a primary amine like this compound, a good starting point is to use a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions. These CSPs, particularly those with cellulose or amylose derivatives, are highly effective for a broad range of chiral compounds.[2]
A recommended initial screening setup would be:
-
Column: A cellulose or amylose-based CSP, such as one coated with tris(3,5-dimethylphenylcarbamate).[3]
-
Mobile Phase: A simple mixture of a non-polar solvent and an alcohol, for example, n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Additive: To improve peak shape and reduce tailing, which is common for basic analytes, include a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1%.[2][4]
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Temperature: Maintain the column at a constant ambient temperature, for instance, 25 °C.
-
Detection: UV detection at a wavelength where the analyte has good absorbance (e.g., 254 nm or a lower wavelength like 210 nm for better sensitivity).
Q2: Which type of chiral stationary phase (CSP) is most effective for primary amines?
A2: Several types of CSPs can be effective for primary amines, but some classes generally show higher success rates:
-
Polysaccharide-based CSPs: These are often the first choice due to their broad applicability. Columns with amylose or cellulose backbones derivatized with carbamates (e.g., tris(3,5-dimethylphenylcarbamate)) are particularly powerful.[2][3]
-
Crown Ether-based CSPs: These are specifically designed for the separation of compounds with primary amino groups.[3][5][6] The chiral recognition mechanism involves the interaction of the primary ammonium ion with the crown ether structure.[5]
-
Cyclofructan-based CSPs: These have also shown excellent enantioselectivity for a wide range of primary amines.[6][7]
The selection of the optimal CSP often requires screening a few different types, as the interactions are highly specific to the analyte's structure.
Q3: How do I improve peak resolution if I'm seeing partial separation?
A3: If you have some separation but need to improve the resolution (Rs), you can systematically adjust the following parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the alcohol modifier (e.g., IPA or ethanol) to the non-polar solvent (e.g., n-hexane). Decreasing the percentage of alcohol will generally increase retention times and can improve resolution, but may also lead to broader peaks.
-
Alcohol Modifier: Sometimes, switching the alcohol (e.g., from IPA to ethanol) can significantly alter the selectivity.
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the efficiency of the separation by allowing more time for the enantiomers to interact with the CSP.[2]
-
Temperature: Temperature can have a significant, though sometimes unpredictable, effect on chiral separations.[2] It's worth screening temperatures both above and below your initial condition (e.g., 15 °C, 25 °C, and 40 °C).
Q4: What is the role of the amine additive in the mobile phase?
A4: The basic additive (e.g., DEA or TEA) plays a crucial role in improving the chromatography of basic analytes like this compound. Its primary function is to suppress the undesirable interactions between the basic amine analyte and any acidic silanol groups present on the surface of the silica-based CSP.[2] These secondary interactions are a common cause of peak tailing. By adding a small amount of a competing base to the mobile phase, you effectively mask these active sites, resulting in more symmetrical, sharper peaks and often better resolution.[8]
Troubleshooting Guides
This section provides in-depth solutions to more complex issues you might encounter during your experiments.
Problem: I am seeing poor or no separation between the enantiomers.
This is a common challenge in chiral method development. The following workflow can help you systematically address this issue.
Step 1: Confirm System Suitability Before troubleshooting the separation, ensure your HPLC system and the analyte itself are behaving as expected. Inject a non-chiral standard with similar properties to verify that you are getting a sharp, symmetrical peak. This rules out broader system issues.
Step 2: Re-evaluate Your Chiral Stationary Phase (CSP) The choice of CSP is the most critical factor in a chiral separation.[2] If your initial choice is not providing any hint of separation, it may not be suitable for your analyte.
-
Action: Screen a set of columns with different chiral selectors. A good screening protocol would include a cellulose-based, an amylose-based, and if available, a crown-ether or cyclofructan-based CSP.
Table 1: Example CSP Screening Results
| Chiral Stationary Phase (CSP) | Mobile Phase (n-Hexane:IPA, 90:10 + 0.1% DEA) | Resolution (Rs) | Observations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.8 | Baseline separation achieved. |
| Amylose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.2 | Partial separation. |
| Crown Ether-based | 90:10 | 0 | No separation observed. |
Step 3: Optimize the Mobile Phase If you see some co-elution or a slight shoulder, the mobile phase composition is your most powerful tool for optimization.
-
Action 1: Vary the Alcohol Content. Systematically vary the percentage of the alcohol modifier. This will change the polarity of the mobile phase and affect the retention and selectivity.
-
Action 2: Change the Alcohol Type. The type of alcohol can have a profound impact on selectivity. Ethanol is a stronger hydrogen bond donor and acceptor than IPA, which can lead to different interactions with the CSP.
-
Action 3: Consider Alternative Solvents. For polysaccharide-based CSPs with covalent bonding, you can explore a wider range of solvents, including ethyl acetate, THF, or MTBE as part of the mobile phase.[3]
Problem: My peaks are tailing significantly.
Peak tailing is a frequent issue with basic compounds and can severely impact resolution and quantification.
Workflow for Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Explanation of Steps:
-
Basic Additive: As previously mentioned, the most common cause of tailing for amines is interaction with residual silanols on the column.[2] A basic additive is almost always necessary. If you are already using one, a slight increase in its concentration might be beneficial.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[9] Try reducing the injection volume or the concentration of your sample.
-
Column Health: Over time, columns can become contaminated with strongly retained impurities from samples, which can lead to active sites that cause tailing. If the column is old or has been used with many different sample types, it may need to be flushed or replaced. A partial blockage of the inlet frit can also distort peak shape.[10]
Problem: My retention times are drifting.
Unstable retention times make peak identification and integration unreliable.
Step 1: Check for System Leaks Even a small leak in the HPLC system can cause fluctuations in pressure and flow rate, leading to drifting retention times. Visually inspect all fittings and connections.
Step 2: Ensure Proper Mobile Phase Preparation and Column Equilibration The mobile phase composition must be consistent.
-
Fresh Preparation: Prepare the mobile phase fresh daily to avoid changes in composition due to the evaporation of more volatile components.[2]
-
Thorough Mixing: Ensure all components, especially the additives, are thoroughly mixed.
-
Degassing: Properly degas the mobile phase to prevent air bubbles from entering the system.
-
Column Equilibration: Before starting a sequence of runs, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes or more, especially when additives are used.[2]
Step 3: Verify Temperature Control Inadequate temperature control can cause retention time drift.[2] Ensure your column oven is functioning correctly and maintaining a stable temperature.
Method Development Workflow
The following diagram outlines a logical workflow for developing a robust chiral separation method for this compound.
Caption: A systematic workflow for chiral method development.
By following these guidelines and systematically troubleshooting any issues that arise, you can develop a robust and reliable HPLC method for the enantiomeric resolution of this compound.
References
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
- Welch, C. J., et al. (2010). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
-
Dwivedi, A. K. (2014). Chiral stationary phases for HPLC. ResearchGate. Retrieved from [Link]
-
Ali, I., et al. (2017). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Retrieved from [Link]
-
Ali, I., et al. (2017). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. Retrieved from [Link]
- Aboul-Enein, H. Y., & Ali, I. (1997). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase.
-
Regis Technologies, Inc. (n.d.). Chiral Stationary Phases - HPLC. Retrieved from [Link]
- Armstrong, D. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
YMC. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. columnex.com [columnex.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low cell permeability of "1-(2-Fluorophenyl)propan-1-amine"
A Guide to Troubleshooting and Enhancing Low Cell Permeability
Prepared by: Senior Application Scientist, Advanced Drug Discovery Support
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 1-(2-Fluorophenyl)propan-1-amine. We will move beyond simple procedural lists to explore the causal factors behind experimental outcomes and provide robust, self-validating protocols to diagnose and overcome permeability barriers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts essential for understanding and troubleshooting the permeability of your compound.
Q1: What is this compound, and what are the likely intrinsic causes of its low cell permeability?
This compound is a small molecule with a molecular weight of approximately 153.6 g/mol for the free base. Its structure features a fluorophenyl ring and a propan-1-amine side chain. The primary structural feature dictating its permeability is the terminal primary amine group.
Causality: Amines are basic functional groups. The amine in your compound is predicted to have a high pKa (the pKa of the structurally similar propylamine is 10.71)[1]. At physiological pH (~7.4), this amine group will be predominantly protonated, carrying a positive charge. This charge is the single most significant barrier to passive transcellular diffusion, as charged molecules cannot easily cross the hydrophobic lipid bilayer of a cell membrane[2]. While the fluorophenyl group provides some lipophilicity, it is often insufficient to overcome the penalty imposed by a full positive charge.
Q2: What are the industry-standard in vitro assays for evaluating cell permeability?
Several complementary models are used to predict a drug's absorption and distribution.[3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid-infused membrane, to an acceptor well. Its primary advantage is isolating passive transcellular permeability without the confounding influence of active transporters or metabolic instability.[4][5]
-
Caco-2 Cell Monolayer Assay: This is the gold standard for predicting oral absorption in humans.[6] Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured on a semipermeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier.[7][8] Crucially, they express both tight junctions (for paracellular transport) and a variety of efflux transporters, such as P-glycoprotein (P-gp/MDR1).[6][8]
-
Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 model, MDCK cells form a tight monolayer. They are often genetically engineered to overexpress a specific human transporter, such as MDR1 (MDCK-MDR1), making them an excellent tool for definitively identifying if a compound is a substrate for that transporter.[8][9]
Q3: What is the Apparent Permeability Coefficient (Papp), and how should I interpret the values?
The Apparent Permeability Coefficient (Papp), typically reported in units of 10⁻⁶ cm/s, is the primary quantitative output from cell-based permeability assays. It reflects the rate at which a compound crosses the cell monolayer. Papp values are generally categorized as follows:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted Human Oral Absorption |
| < 1.0 | Low | < 20% |
| 1.0 - 10.0 | Moderate | 20% - 80% |
| > 10.0 | High | > 80% |
This table provides generally accepted ranges for Caco-2 assays; specific thresholds may vary slightly between laboratories.
Q4: My results mention an "efflux ratio." What is this, and why is it critical for my compound?
The efflux ratio (ER) is calculated from a bidirectional Caco-2 or MDCK assay, where permeability is measured in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux back into the intestine) directions.[6][9]
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2.0 is a strong indicator that your compound is actively transported out of the cell by an efflux pump like P-glycoprotein (P-gp).[9] This is a critical finding, as high efflux can lead to poor absorption and low bioavailability in vivo, even if passive permeability is adequate.
Part 2: Troubleshooting Guide for Specific Scenarios
This section provides a logical, step-by-step approach to diagnosing the root cause of low permeability based on your experimental observations.
Scenario 1: Low Permeability in the PAMPA Assay
-
Question: My compound, this compound, shows a very low Papp value (<1.0 x 10⁻⁶ cm/s) in the PAMPA assay. What does this signify and what is the immediate troubleshooting path?
-
Expert Analysis & Causality: A low PAMPA result points directly to a problem with poor intrinsic passive permeability . Since PAMPA is a pure lipid environment without transporters, the issue lies with the physicochemical properties of the molecule itself. As discussed in FAQ-1, the high pKa of the amine group means the molecule is charged at the assay's pH (typically 7.4), preventing it from entering the lipid membrane.
-
Recommended Actions:
-
Confirm the Hypothesis (pH-Shift Experiment): The most direct way to validate the charge-state hypothesis is to modify the pH of the donor compartment. By lowering the pH of the acceptor compartment and raising the pH of the donor compartment (e.g., to pH 9.0), you increase the fraction of the neutral, uncharged form of the amine. If the low permeability is due to its charge, you should observe a significant increase in the measured Papp value under these conditions.
-
Verify Compound Solubility: Precipitated compound cannot permeate. Confirm that the concentration of your compound in the assay buffer does not exceed its thermodynamic solubility. If solubility is low, the permeability reading may be artificially suppressed.
-
Assess Lipophilicity: While the charge is the primary issue, ensuring the molecule has sufficient lipophilicity (logP) is also important for membrane partitioning.[10] Computational tools can provide an initial estimate.
-
Scenario 2: Low A→B Permeability with a High Efflux Ratio in a Caco-2 Assay
-
Question: In my bidirectional Caco-2 assay, the Papp (A→B) is low (~0.5 x 10⁻⁶ cm/s), but the efflux ratio is 5.0. How do I interpret this and what is the definitive next step?
-
Expert Analysis & Causality: This data profile is a classic signature of an efflux transporter substrate . The molecule can get into the cell to some extent, but it is being actively pumped back out into the apical (donor) compartment, resulting in low net transport across the monolayer. The high B→A permeability confirms the presence of an efficient, directionally-oriented transport process. For a compound like this, P-glycoprotein is a very common culprit.
-
Recommended Action: Protocol for P-gp Inhibition Assay
-
The definitive experiment is to repeat the bidirectional Caco-2 assay in the presence of a known, potent P-gp inhibitor, such as Verapamil or Valspodar.[6]
-
Hypothesis: If your compound is a P-gp substrate, the inhibitor will block the efflux pump.
-
Expected Outcome:
-
The Papp (B→A) value will significantly decrease .
-
The Papp (A→B) value will significantly increase .
-
The efflux ratio will drop to approximately 1.0 , indicating that the active transport has been neutralized and you are now measuring passive diffusion.
-
-
A detailed protocol for this experiment is provided in Part 3.
-
Scenario 3: Consistently Low Permeability Across All Assays (PAMPA and Caco-2)
-
Expert Analysis & Causality: This combination of results provides a clear diagnosis: the compound suffers from poor intrinsic passive permeability and is not a significant substrate for major efflux transporters . The low efflux ratio rules out active efflux as the primary problem, and the low PAMPA result confirms that the molecule itself struggles to cross a lipid bilayer. The root cause is almost certainly the charged amine group at physiological pH.
-
Strategic Next Steps:
-
Chemical Modification (Prodrug Approach): This is the most robust and scientifically validated strategy to overcome this specific problem.[2] The goal is to mask the problematic amine group with a promoiety that neutralizes the charge, allowing for passive diffusion. This moiety is designed to be cleaved by intracellular enzymes (e.g., esterases, amidases) to release the active parent drug inside the target cell.
-
Example: Convert the primary amine to an amide or a carbamate. This removes the basic center, creating a neutral molecule with vastly improved passive permeability.
-
-
Formulation-Based Enhancements: While less fundamental than chemical modification, formulation strategies can sometimes improve permeability.[11] These include the use of:
-
Permeation Enhancers: Excipients that reversibly open the tight junctions between cells to allow paracellular transport.[12]
-
Cyclodextrins: Used to form inclusion complexes that can increase the apparent solubility and membrane partitioning of a drug.[13]
-
Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems can enhance absorption of lipophilic compounds.[13]
-
-
Part 3: Key Experimental Protocols
This section provides a detailed, self-validating protocol for the most critical diagnostic experiment in this context.
Protocol: Bidirectional Caco-2 Permeability Assay with P-gp Inhibition
Objective: To determine if this compound is a P-gp substrate by measuring its permeability across a Caco-2 monolayer ± a P-gp inhibitor.
1. Materials & Reagents:
-
Caco-2 cells (ATCC® HTB-37™)
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-Essential Amino Acids
-
Transwell® plates (e.g., 24-well, 0.4 µm pore size)
-
Transport Buffer (HBSS with 10 mM HEPES, pH 7.4)
-
Test Compound: this compound
-
P-gp Inhibitor: Verapamil (100 µM final concentration)
-
Control Compounds: Propranolol (high permeability), Atenolol (low permeability), Digoxin (P-gp substrate)
-
Lucifer Yellow (marker for monolayer integrity)
-
LC-MS/MS system for quantification
2. Cell Culture & Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed cells onto the apical side of the Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days to allow for full differentiation and formation of a polarized monolayer with tight junctions. Change media every 2-3 days.
3. Monolayer Integrity Verification (Self-Validation Step):
-
Before the transport experiment, measure the Trans-Epithelial Electrical Resistance (TEER) of each well using a voltmeter.
-
Acceptance Criterion: Only use monolayers with TEER values > 250 Ω·cm².[7][8] This confirms the integrity of the tight junctions.
4. Transport Experiment Procedure:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) Transport Buffer.
-
A→B Permeability:
-
Add Transport Buffer containing the test compound (and controls in separate wells) to the apical (donor) chamber. Include a condition with the test compound + Verapamil.
-
Add fresh Transport Buffer to the basolateral (receiver) chamber.
-
-
B→A Permeability:
-
Add Transport Buffer to the apical (receiver) chamber.
-
Add Transport Buffer containing the test compound (and controls) to the basolateral (donor) chamber. Include a condition with the test compound + Verapamil.
-
-
Incubate the plate at 37°C with gentle shaking (50 rpm) for 2 hours.
-
At t=120 min, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
Post-Assay Integrity Check: Add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer Yellow that has permeated to the basolateral chamber.
-
Acceptance Criterion: The Papp of Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s, confirming the monolayer was not compromised during the experiment.
5. Sample Analysis & Data Calculation:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt = Rate of permeation (amount of compound in receiver compartment over time)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor compartment
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
Part 4: Visualization of Workflows and Concepts
Diagram 1: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low cell permeability.
Diagram 2: Mechanisms of Transport Across a Cell Monolayer
Sources
- 1. Propylamine - Wikipedia [en.wikipedia.org]
- 2. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. rowansci.substack.com [rowansci.substack.com]
- 5. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Maintaining the Enantiomeric Integrity of 1-(2-Fluorophenyl)propan-1-amine
Introduction for the Advanced Researcher
Welcome to the technical support center dedicated to addressing the challenges associated with maintaining the stereochemical purity of chiral 1-(2-Fluorophenyl)propan-1-amine. As a critical chiral building block in pharmaceutical synthesis, the enantiomeric excess (ee) of this amine is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during their experimental workflows. We will delve into the mechanistic underpinnings of racemization and provide practical, field-proven strategies to safeguard the chiral integrity of your valuable intermediates.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity.[1][2] For this compound, maintaining a specific enantiomeric form is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] The loss of enantiomeric purity can lead to reduced therapeutic efficacy, increased side effects, and complications in regulatory approval.
Q2: What are the primary chemical mechanisms that can lead to the racemization of my chiral amine?
A2: The primary mechanism for the racemization of chiral primary amines like this compound involves the formation of a transient, achiral imine intermediate.[4][5][6] This can be facilitated by:
-
Acid/Base Catalysis: Both strong acids and bases can catalyze the removal of the proton at the chiral center, leading to the formation of a planar imine. Subsequent non-stereoselective protonation or reduction of this intermediate yields a racemic mixture.[1][7]
-
Metal-Catalyzed Dehydrogenation/Hydrogenation: Certain transition metal catalysts, such as those based on iridium, ruthenium, or palladium, can dehydrogenate the amine to an imine, which then undergoes non-enantioselective hydrogenation back to the racemic amine.[1][4][5][8]
-
Thermal Induction: High temperatures can provide sufficient energy to overcome the activation barrier for enantiomeric interconversion, often through the formation of achiral intermediates.[1]
Q3: How do common experimental parameters like temperature, pH, and solvent choice influence racemization?
A3:
-
Temperature: Elevated temperatures significantly accelerate the rate of racemization by providing the necessary activation energy for the interconversion of enantiomers.[1][7][9][10] It is generally advisable to conduct reactions and purifications at the lowest feasible temperature.
-
pH: Extremes in pH are detrimental to the stereochemical stability of chiral amines.[11][12][13][14] Strongly acidic or basic conditions can promote the formation of the achiral imine intermediate.[7] Maintaining a near-neutral pH, when possible, is recommended.
-
Solvent: The choice of solvent can influence the rate of racemization by stabilizing the transition state leading to the achiral intermediate.[15][16][17][18][19] Polar aprotic solvents, in some cases, can facilitate racemization, especially in the presence of a base.[20] The ideal solvent choice is often reaction-specific and may require empirical screening.
Troubleshooting Guide: Diagnosing and Preventing Racemization
Problem 1: Significant loss of enantiomeric excess (ee) in my final product after a reaction.
| Possible Cause | Troubleshooting & Solution |
| Harsh Reaction Conditions | Optimize Reaction Parameters: • Temperature: Lower the reaction temperature. Racemization is often accelerated at higher temperatures.[7] • pH: Avoid strongly acidic or basic conditions. If a base is required, consider a weaker, non-nucleophilic base.[7] • Reaction Time: Minimize the reaction duration to reduce the exposure of the chiral center to racemization-promoting conditions.[7] |
| Inappropriate Reagents | Reagent Selection: • Catalysts: Be cautious with transition metal catalysts known to promote dehydrogenation/hydrogenation cycles (e.g., certain Pd, Ru, Ir complexes).[1][4][5][8] If a metal catalyst is necessary, screen for those with lower racemization potential. • Coupling Reagents: In amide bond formations, some coupling reagents can promote racemization. Opt for reagents known for low racemization, such as those combined with additives like HOBt or Oxyma.[21] |
| Reaction Mechanism | Alternative Synthetic Routes: • If the reaction proceeds through a planar, achiral intermediate (e.g., an imine), consider alternative synthetic pathways that avoid such intermediates.[1][7] |
Problem 2: Gradual decrease in enantiomeric excess during storage or workup.
| Possible Cause | Troubleshooting & Solution |
| Inappropriate Storage Conditions | Optimized Storage Protocol: • Temperature: Store the chiral amine at low temperatures (e.g., in a refrigerator or freezer at -20°C) to minimize thermal racemization.[1] • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can sometimes be a precursor to racemization. • Solvent: If stored in solution, choose a non-polar, aprotic solvent. Avoid protic or highly polar solvents that might facilitate proton exchange. |
| Acidic or Basic Residues from Workup | Neutralization and Purification: • Ensure that all acidic or basic reagents from the workup are thoroughly removed or neutralized. A final wash with a neutral buffer or water may be necessary. • Purify the amine promptly after workup to remove any impurities that could catalyze racemization. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receipt and Initial Analysis: Upon receiving a new batch of the chiral amine, immediately perform an analysis of its enantiomeric excess using a validated chiral HPLC or GC method to establish a baseline.
-
Aliquoting: If the entire batch will not be used at once, aliquot the amine into smaller, sealed vials under an inert atmosphere (e.g., argon or nitrogen) to minimize repeated exposure of the bulk material to air and moisture.
-
Storage: Store the aliquots at or below 4°C. For long-term storage, -20°C is recommended. Protect from light.
-
Handling: When using the amine, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the sample. Use clean, dry syringes or spatulas for transfer.
Protocol 2: Monitoring Enantiomeric Excess by Chiral HPLC
This protocol provides a general guideline. The specific column and mobile phase should be optimized for this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®) is often effective for separating amine enantiomers.[22]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase.
-
Analysis:
-
Inject a racemic standard of this compound to determine the retention times of both enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Visualizing the Mechanisms
Diagram 1: Mechanism of Racemization via Imine Formation
Caption: Racemization pathway for a chiral amine via an achiral imine intermediate.
Diagram 2: Workflow for Preventing Racemization
Caption: A systematic workflow to minimize racemization during chemical synthesis.
References
-
Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 11(3), 642-648. [Link]
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Grokipedia. (n.d.). Racemization. [Link]
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Höglund, P., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Biotechnology and Bioengineering, 108(7), 1501-1509. [Link]
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Polshettiwar, V., & Varma, R. S. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 777-790. [Link]
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Blacker, A. J., et al. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development. [Link]
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University of Huddersfield Research Portal. (2007). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. [Link]
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ResearchGate. (2025). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. [Link]
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Anslyn, E. V., et al. (2012). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 134(1), 57-60. [Link]
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University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
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Riehl, J. P. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]
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Viedma, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystals, 8(11), 421. [Link]
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Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3463-3472. [Link]
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Wright, J. A., et al. (2016). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Communications, 52(40), 6752-6755. [Link]
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Varma, R. S. (2012). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. Physical Chemistry Chemical Physics, 14(23), 8249-8256. [Link]
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Anslyn, E. V., & Taran, F. (2012). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 45(9), 1469-1481. [Link]
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ResearchGate. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. [Link]
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Mazzotti, M. (2020). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Research Collection. [Link]
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Wikipedia. (n.d.). Racemization. [Link]
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Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
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Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. [Link]
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Wikipedia. (n.d.). Solvent effects. [Link]
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ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]
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ResearchGate. (2025). Some factors affecting axial chirality stability. [Link]
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PubMed Central. (2022). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. [Link]
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Quora. (2017). How Does chirality effect stability of compund? [Link]
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PubMed. (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]
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ResearchGate. (2019). Influence of pH on α of selected chiral amino acids. [Link]
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National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
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ACS Publications. (2022). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. [Link]
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ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]
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Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. [Link]
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-
National Institutes of Health. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
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ResearchGate. (2017). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. [Link]
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-
PubMed. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. [Link]
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Technical Support Center: A Researcher's Guide to Scaling the Synthesis of 1-(2-Fluorophenyl)propan-1-amine for Preclinical Supply
Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale discovery to the larger quantities required for preclinical studies. Scaling up a chemical synthesis introduces challenges that are often not apparent at the lab scale, including issues with heat transfer, mass transport, reaction kinetics, and purification.[1][2][3] This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and successful scale-up campaign.
Overview of the Recommended Scalable Synthetic Route
For the preparation of multigram to kilogram quantities of this compound, one-pot reductive amination of 2-fluoro-1-phenylpropan-1-one is the most direct and industrially favored approach. This method combines imine formation and subsequent reduction into a single operational step, which is efficient for larger scales. The general transformation is outlined below.
Workflow for Scalable Reductive Amination
Caption: A generalized workflow for the one-pot reductive amination synthesis.
Detailed Experimental Protocol: Pilot Scale (100 g)
This protocol details a robust procedure for synthesizing approximately 100 g of the target compound. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that is particularly effective for reductive aminations, minimizing the risk of reducing the starting ketone.[4]
Materials & Reagents:
-
2-Fluoro-1-phenylpropan-1-one (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (3.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Solvent)
-
Hydrochloric Acid (HCl), aqueous solution
-
Sodium Hydroxide (NaOH), aqueous solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2-fluoro-1-phenylpropan-1-one (1.0 eq) and 1,2-dichloroethane (DCE, approx. 5 volumes).
-
Imine Formation: Add ammonium acetate (3.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The ammonium acetate serves as the ammonia source and the acetate anion can act as a mild acid catalyst to promote imine formation.[4]
-
Reduction: Cool the reaction mixture to 0-5 °C using a circulating chiller. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1-2 hours. Causality Note: Portion-wise addition is critical at scale to control the exotherm of the reaction.[5] The larger the scale, the lower the surface-area-to-volume ratio, making heat dissipation less efficient.[2][3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Aqueous Work-up (Acid-Base Extraction):
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCE.
-
Combine the organic layers and extract with 1M HCl. The amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.
-
Wash the acidic aqueous layer with a solvent like ethyl acetate to remove any residual non-polar impurities.
-
Cool the aqueous layer in an ice bath and basify with 4M NaOH until the pH is >12. The free amine will separate.
-
Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
Drying and Concentration: Combine the organic extracts containing the free amine, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: For preclinical batches, high purity is essential. The crude amine can be purified by vacuum distillation. Alternatively, it can be converted to its hydrochloride salt by dissolving the free base in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol. The resulting solid salt can be isolated by filtration and washed with cold solvent to afford the final product with high purity.[6][7]
Comparative Data for Scale-Up
Scaling a reaction is not always a linear process.[5] The following table provides a guide for adjusting parameters from lab to pilot scale.
| Parameter | Lab Scale (5 g) | Pilot Scale (100 g) | Key Considerations for Scale-Up |
| 2-Fluoro-1-phenylpropan-1-one | 5.0 g | 100 g | Ensure consistent purity of starting material. |
| Ammonium Acetate | ~7.6 g (3.0 eq) | ~152 g (3.0 eq) | Use a high-purity grade to avoid introducing impurities. |
| NaBH(OAc)₃ | ~10.4 g (1.5 eq) | ~208 g (1.5 eq) | Reagent is moisture-sensitive; handle under inert atmosphere. |
| Solvent (DCE) Volume | ~25 mL | ~500 mL | Higher volumes can aid in temperature control but may increase cycle times. |
| Addition Time of Reductant | ~15-20 min | ~1-2 hours | Crucial for managing the reaction exotherm. Use a jacketed reactor for cooling.[2] |
| Stirring Speed | Magnetic Stirrer | Mechanical Overhead Stirrer | Efficient mixing is vital to prevent localized "hot spots" and ensure homogeneity.[1] |
| Expected Yield (as free base) | 75-85% | 70-80% | A slight decrease in yield upon scale-up is common due to transfer losses and handling. |
| Typical Purity (Post-Purification) | >98% | >98% | Purification via salt crystallization is often more scalable and effective than chromatography.[8] |
Troubleshooting Guide
Encountering issues during scale-up is a common part of process development. This section addresses specific problems in a Q&A format.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction yield is significantly lower than expected after scaling up. What are the likely causes?
-
Answer: Low yield upon scale-up often points to issues with heat and mass transfer .[1][3]
-
Inefficient Imine Formation: The formation of the imine from the ketone and ammonia source is an equilibrium-driven process. The water produced can inhibit the reaction. At a small scale, this might not be noticeable, but at a larger scale, it can become limiting.
-
Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture before adding the reducing agent to drive the equilibrium toward the imine.[4]
-
-
Poor Temperature Control: If the reducing agent is added too quickly, localized hot spots can lead to the decomposition of reagents or the formation of side products.
-
Solution: Ensure your reactor has adequate cooling capacity. Slow down the addition rate of the reducing agent and monitor the internal temperature closely.
-
-
Ineffective Mixing: In a large reactor, inadequate stirring can lead to poor mixing of the reactants, resulting in an incomplete reaction.[2]
-
Solution: Use an appropriately sized mechanical stirrer and ensure a vortex is visible, indicating good agitation.
-
-
Q2: I'm seeing a significant amount of an imine impurity in my final product. How can I fix this?
-
Answer: The persistence of the imine intermediate indicates an incomplete reduction step.[9]
-
Insufficient Reducing Agent: While the stoichiometry might be correct on paper, some of the reducing agent may have decomposed due to moisture.
-
Solution: Ensure all reagents and solvents are anhydrous. You can try increasing the equivalents of the reducing agent slightly (e.g., from 1.5 to 1.7 eq).
-
-
Reaction Time/Temperature: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor by an appropriate analytical method (LC-MS is ideal). A slight increase in temperature (e.g., to 30-35 °C) after the initial exotherm has subsided can also help drive the reaction to completion.
-
-
Purification Issues: The imine can be difficult to separate from the amine due to similar basicity.
-
Solution: The imine is susceptible to hydrolysis back to the ketone under acidic conditions. During the acidic wash of your work-up, ensure sufficient time and mixing to hydrolyze the residual imine. The resulting ketone can then be more easily separated from your desired amine product.[9]
-
-
Q3: The acid-base extraction is proving difficult at a larger scale, with persistent emulsions forming. What can I do?
-
Answer: Emulsions are a common physical problem during the scale-up of work-ups.[2]
-
Cause: This is often due to the presence of fine particulates or amphiphilic byproducts at the interface between the organic and aqueous layers.
-
Solution 1 (Brine Wash): After your extraction, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Solution 2 (Filtration): Sometimes, filtering the entire emulsified mixture through a pad of a filter aid like Celite® can break the emulsion by removing the particulates that stabilize it.
-
Solution 3 (Solvent Choice): Consider using a solvent with a lower tendency to form emulsions. For example, if you are using ethyl acetate, switching to methyl tert-butyl ether (MTBE) for the extraction might be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling this synthesis? A: The main safety concerns are: 1) Thermal Runaway : The reduction step is exothermic. Proper cooling and controlled addition of the borohydride reagent are critical to prevent a dangerous temperature increase.[2] 2) Reagent Handling : Sodium triacetoxyborohydride can release acetic acid upon contact with moisture. It should be handled in a well-ventilated area. 3) Solvent Hazards : 1,2-Dichloroethane (DCE) is a regulated solvent. Ensure proper engineering controls (fume hoods) and personal protective equipment (PPE) are used. Consider exploring greener solvent alternatives if possible for future development.
Q: Can I use a different reducing agent like Sodium Borohydride (NaBH₄)? A: While NaBH₄ is cheaper, it is a stronger and less selective reducing agent. It can reduce the starting ketone directly, leading to an alcohol impurity.[4] If you must use NaBH₄, it is best to perform a two-step reaction: first, form the imine and remove the water, and only then add the NaBH₄ in a protic solvent like methanol or ethanol.[9][10] For a one-pot scale-up procedure, NaBH(OAc)₃ or NaBH₃CN are generally more reliable choices.
Q: How can I synthesize a single enantiomer of this amine for my studies? A: Synthesizing a single enantiomer requires an asymmetric approach. Common strategies include:
-
Asymmetric Reductive Amination: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) or a chiral auxiliary. This is often the most direct route.[11][12]
-
Biocatalysis: Employing an enzyme, such as a transaminase, which can convert the prochiral ketone into the desired chiral amine with high enantioselectivity.[13][14]
-
Chiral Resolution: Synthesizing the racemic amine and then separating the enantiomers, typically by forming diastereomeric salts with a chiral acid (like tartaric acid) and separating them by crystallization.
Q: Is column chromatography a viable purification option at scale? A: While possible, flash column chromatography is generally not cost-effective or efficient for large-scale purification (>1 kg).[8] It consumes large volumes of solvent and is labor-intensive. For preclinical and pilot-scale quantities, purification via crystallization of a salt (e.g., the hydrochloride salt) or vacuum distillation of the free base are much more practical and scalable methods.
References
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- Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation - PubMed. (2016).
- (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis - Benchchem. (n.d.).
- Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol - Benchchem. (n.d.).
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- A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (n.d.). Chemical Communications (RSC Publishing).
- Troubleshooting guide for reductive amination of 2-aminobenzaldehydes. - Benchchem. (n.d.).
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Validation & Comparative
Comparative Biological Activity Analysis: 1-(2-Fluorophenyl)propan-1-amine versus 1-Phenylpropan-1-amine
A Guide for Researchers in Pharmacology and Drug Development
Introduction
In the landscape of psychoactive compound research and development, the strategic modification of known molecular scaffolds is a cornerstone of innovation. The introduction of a single fluorine atom can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile, leading to enhanced potency, altered receptor selectivity, or improved metabolic stability.[1] This guide provides a comparative analysis of 1-phenylpropan-1-amine, a well-characterized sympathomimetic amine, and its ortho-fluorinated analog, 1-(2-fluorophenyl)propan-1-amine.
While 1-phenylpropan-1-amine (also known as norephedrine or phenylpropanolamine) has a documented history of use and a relatively clear mechanism of action, its fluorinated counterpart is less characterized in publicly available literature.[2] This guide will synthesize the known biological activity of the parent compound and, by applying established principles of medicinal chemistry and structure-activity relationships (SAR), will project the likely pharmacological profile of this compound. Furthermore, we will provide robust, validated experimental protocols to enable researchers to empirically test these hypotheses and thoroughly characterize these compounds.
Part 1: Pharmacological Profiles
The Parent Compound: 1-Phenylpropan-1-amine (Norephedrine)
1-Phenylpropan-1-amine is a primary amino compound belonging to the phenethylamine class.[3] Its biological activity is primarily that of a sympathomimetic agent, exerting its effects through the modulation of the adrenergic system.[2]
Mechanism of Action: The principal mechanism of 1-phenylpropan-1-amine is the indirect stimulation of the adrenergic receptor system. It acts as a releasing agent of norepinephrine (noradrenaline) from presynaptic nerve terminals.[2] This release is also supplemented by a weaker, direct agonistic activity on α- and β-adrenergic receptors.[4] The increased concentration of norepinephrine in the synaptic cleft leads to a range of physiological effects, including:
-
Vasoconstriction: Stimulation of α-adrenergic receptors on vascular smooth muscle causes blood vessels to constrict, leading to an increase in blood pressure.[2][4]
-
Cardiac Stimulation: It can produce a positive inotropic effect (increased contractility) on the heart.[2]
-
Central Nervous System (CNS) Stimulation: As a phenethylamine, it can cross the blood-brain barrier and exert stimulant effects, although these are generally considered milder than those of amphetamine.
-
Thermogenesis: Studies have shown it can increase thermogenic energy expenditure, which has been a basis for its historical use in weight loss formulations.[2]
The Analog: this compound
Direct, comprehensive pharmacological data for this compound is not widely published. However, we can infer its likely properties based on the well-documented effects of aromatic fluorination in related compounds.[5]
Predicted Impact of 2-Fluoro Substitution: The introduction of a fluorine atom at the ortho- (2-position) of the phenyl ring is a significant chemical modification that can influence biological activity in several key ways:
-
Receptor Selectivity and Potency: The position of fluorine is critical. A landmark study on ring-fluorinated norepinephrines demonstrated that a 2-fluoro substitution resulted in a nearly pure beta-adrenergic agonist, whereas a 6-fluoro substitution yielded an alpha-adrenergic agonist.[6] This suggests that this compound may exhibit a significantly different adrenergic receptor activity profile compared to its non-fluorinated parent, potentially showing enhanced selectivity for β-adrenergic receptors over α-receptors.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution can block metabolic hydroxylation at the site of substitution, potentially increasing the compound's half-life and duration of action.
-
Physicochemical Properties: Fluorine's high electronegativity can alter the molecule's pKa and lipophilicity. This can affect its ability to cross the blood-brain barrier and its binding affinity within the receptor pocket.
Part 2: Comparative Data Summary & Structure-Activity Relationship
The following table summarizes the known properties of 1-phenylpropan-1-amine and the predicted properties of its 2-fluoro analog based on established SAR principles.
| Property | 1-Phenylpropan-1-amine (Norephedrine) | This compound (Predicted) |
| Primary Mechanism | Indirect sympathomimetic; Norepinephrine releasing agent.[2] | Likely a norepinephrine releasing agent, potentially with altered potency. |
| Adrenergic Activity | Mixed α- and β-adrenergic agonist activity.[4] | Predicted shift towards β-adrenergic selectivity, based on data from 2-fluoronorepinephrine.[6] |
| CNS Effects | Mild stimulant. | Unknown. Potentially altered due to changes in blood-brain barrier penetration and receptor selectivity. |
| Metabolic Profile | Susceptible to aromatic hydroxylation. | Likely resistant to hydroxylation at the 2-position, potentially leading to a longer biological half-life. |
| Potential Applications | Nasal decongestant, appetite suppressant (historical).[2] | For research purposes; potential as a more selective adrenergic modulator. |
Visualizing the Structure-Activity Relationship (SAR)
The subtle change of adding a fluorine atom can create a profound change in how the molecule interacts with its biological target. The fluorine's electronegativity can alter key hydrogen bonding or electrostatic interactions within the adrenergic receptor's binding pocket.
Caption: SAR diagram illustrating the impact of 2-fluoro substitution.
Part 3: Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences between these two compounds, a series of in vitro and in vivo assays are required. The following protocols provide a robust framework for this characterization.
Protocol 1: In Vitro Neurotransmitter Transporter Uptake Assay
This assay determines the potency of the compounds in inhibiting the reuptake of neurotransmitters like dopamine (DA) and norepinephrine (NE) by their respective transporters (DAT and NET). This provides a measure of one of the key mechanisms of action for phenethylamines.
Principle: Cells expressing the human dopamine or norepinephrine transporter are incubated with a radiolabeled or fluorescent substrate. The ability of the test compounds to inhibit the uptake of this substrate into the cells is measured, allowing for the calculation of an IC50 value (the concentration of the compound that inhibits 50% of the substrate uptake).[7][8]
Methodology:
-
Cell Culture: Plate HEK-293 cells stably transfected with hDAT or hNET in 96-well plates at a density of 40,000-60,000 cells/well. Allow cells to adhere and grow for 20-24 hours to form a confluent monolayer.[8]
-
Compound Preparation: Prepare serial dilutions of 1-phenylpropan-1-amine and this compound in assay buffer (e.g., HBSS). A typical concentration range would be from 1 nM to 100 µM.
-
Assay Procedure: a. Aspirate the culture medium from the cells. b. Wash each well once with 100 µL of pre-warmed (37°C) assay buffer. c. Add 50 µL of the diluted test compounds to the appropriate wells. For "total uptake" control wells, add 50 µL of buffer only. For "non-specific uptake" control wells, add a known potent inhibitor like GBR 12909 (10 µM) for DAT or desipramine (10 µM) for NET.[9] d. Pre-incubate the plate at 37°C for 10-20 minutes. e. Initiate uptake by adding 50 µL of assay buffer containing a fixed concentration of radiolabeled substrate (e.g., [3H]Dopamine or [3H]Norepinephrine) to all wells. f. Incubate for 5-15 minutes at 37°C. The short incubation time is critical to measure the initial rate of uptake. g. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
-
Detection & Analysis: a. Lyse the cells by adding 200 µL of scintillation fluid to each well. b. Measure the radioactivity in each well using a scintillation counter. c. Calculate specific uptake by subtracting the non-specific uptake from the total uptake. d. Plot the percent inhibition versus the log concentration of the test compounds and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro neurotransmitter transporter uptake assay.
Protocol 2: In Vivo Locomotor Activity Assay
This assay is a fundamental behavioral test to assess the CNS stimulant or depressant properties of a compound in rodents.[10] An increase in locomotor activity is often correlated with the dopaminergic and noradrenergic effects of psychostimulants.[11]
Principle: Mice are administered the test compound, and their movement within a specialized chamber is automatically tracked by infrared beams. The total distance traveled, number of movements, and other parameters are recorded over a set period.[12][13]
Methodology:
-
Animals: Use male C57BL/6 mice (8-10 weeks old). House them in groups with a 12-hour light/dark cycle and allow ad libitum access to food and water.
-
Habituation (Day 1-2): a. Handle the mice for several minutes each day to acclimate them to the experimenter. b. On Day 2, administer a saline (vehicle) injection (intraperitoneal, IP) and immediately place each mouse into an individual locomotor activity chamber (e.g., 40 x 40 cm) for 60 minutes to record baseline activity. This habituates the animals to the injection procedure and the test environment.[10]
-
Test Day (Day 3): a. Randomly assign mice to treatment groups: Vehicle (saline), 1-phenylpropan-1-amine (e.g., 10, 20, 40 mg/kg), and this compound (e.g., 10, 20, 40 mg/kg). Doses should be determined from pilot studies. b. Inject the assigned compound via the IP route. c. Immediately place the mouse into the locomotor activity chamber. d. Record locomotor activity continuously for 60-120 minutes. Data is typically binned into 5-minute intervals to observe the time course of the drug's effect.
-
Data Analysis: a. The primary endpoint is the total distance traveled (in cm). Other measures like horizontal activity counts and vertical rearing counts can also be analyzed. b. Compare the mean total distance traveled for each drug group to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). c. Analyze the time-course data using a two-way repeated measures ANOVA to assess the interaction between treatment and time.
Conclusion
The comparison between 1-phenylpropan-1-amine and its 2-fluoro analog represents a classic case study in medicinal chemistry. While the parent compound is a known norepinephrine releasing agent with mixed adrenergic activity, established SAR principles strongly suggest that this compound will exhibit a distinct pharmacological profile.[2][6] The ortho-fluoro substitution is predicted to alter receptor selectivity, potentially favoring β-adrenergic pathways, and may enhance metabolic stability, leading to a longer duration of action.
These predictions, however, must be confirmed through rigorous empirical testing. The detailed protocols provided in this guide for neurotransmitter transporter assays and in vivo locomotor activity offer a clear and validated path for researchers to fully characterize and compare these two compounds. The resulting data will not only elucidate the specific effects of 2-fluorination in this context but will also contribute valuable knowledge to the broader field of phenethylamine pharmacology and rational drug design.
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A Comparative Efficacy Analysis of (R)- and (S)-1-(2-Fluorophenyl)propan-1-amine: A Guide for Researchers
Introduction
The introduction of a fluorine atom into the phenyl ring of phenethylamine derivatives can significantly alter their pharmacokinetic and pharmacodynamic properties.[1][2] The position of the fluorine substitution, as well as the stereochemistry of the chiral center, are critical determinants of a compound's interaction with biological targets. This guide focuses on the potential differences in efficacy between the (R)- and (S)-enantiomers of 1-(2-Fluorophenyl)propan-1-amine, a structural analogue of other psychoactive phenethylamines. While direct experimental data on this specific compound is scarce, we can infer its likely pharmacological profile by examining related molecules such as amphetamine and its fluorinated derivatives.[1][3]
The Critical Role of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[4][5][6] For instance, in the case of amphetamine, the (S)-enantiomer (dextroamphetamine) is significantly more potent as a central nervous system stimulant than the (R)-enantiomer (levoamphetamine).[4][6][7]
Postulated Mechanisms of Action: Monoamine Releasing Agents
Based on its structural similarity to amphetamine and other phenethylamines, this compound is likely to act as a monoamine releasing agent (MRA).[8][9][10] MRAs increase the extracellular concentrations of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin by promoting their release from presynaptic neurons.[8][9][10] This is achieved through a complex mechanism involving the monoamine transporters (DAT, NET, and SERT) and the vesicular monoamine transporter 2 (VMAT2).[8][9]
The differential efficacy between the (R)- and (S)-enantiomers would likely stem from their stereoselective interactions with these transporters and potentially other intracellular targets like the trace amine-associated receptor 1 (TAAR1).[11]
Experimental Design for Efficacy Comparison
To rigorously compare the efficacy of (R)- and (S)-1-(2-Fluorophenyl)propan-1-amine, a series of in vitro and in vivo experiments would be necessary. The following protocols outline a standard approach for such an evaluation.
Part 1: Enantioselective Synthesis and Separation
The first critical step is to obtain enantiomerically pure samples of the (R)- and (S)-isomers.
Protocol 1: Asymmetric Synthesis
A common strategy for the stereoselective synthesis of chiral amines is the reductive amination of a prochiral ketone.[12]
-
Step 1: Synthesis of 1-(2-Fluorophenyl)propan-1-one: This can be achieved through a Friedel-Crafts acylation of fluorobenzene with propanoyl chloride.
-
Step 2: Asymmetric Reductive Amination: The resulting ketone can be subjected to asymmetric reductive amination using a chiral catalyst and an ammonia source.[13] Biocatalytic methods employing transaminases are also highly effective for producing enantiopure amines.[14][15][16]
Protocol 2: Chiral Separation of Racemic Mixture
If a racemic mixture is synthesized, the enantiomers must be separated.
-
Step 1: Derivatization with a Chiral Resolving Agent: The racemic amine can be reacted with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Step 2: Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase is a highly effective method for analytical and preparative separation of enantiomers.[4][17][18][19]
Diagram 1: General Workflow for Obtaining Enantiopure Amines
Caption: Workflow for obtaining enantiopure (R)- and (S)-amines.
Part 2: In Vitro Pharmacological Profiling
In vitro assays are essential for determining the potency and selectivity of each enantiomer at the primary molecular targets.
Protocol 3: Monoamine Transporter Uptake Inhibition and Release Assays
-
Objective: To measure the ability of each enantiomer to inhibit the reuptake of and stimulate the release of dopamine, norepinephrine, and serotonin.
-
Methodology:
-
Utilize human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
For uptake inhibition, pre-incubate the cells with varying concentrations of the (R)- or (S)-enantiomer.
-
Add a radiolabeled monoamine substrate (e.g., [³H]dopamine) and incubate.
-
Measure the amount of radioactivity taken up by the cells to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the uptake).
-
For release assays, pre-load the cells with a radiolabeled monoamine.
-
Expose the cells to varying concentrations of the (R)- or (S)-enantiomer and measure the amount of radioactivity released into the medium to determine the EC₅₀ value (the concentration that elicits a half-maximal response).
-
Table 1: Hypothetical In Vitro Data for (R)- and (S)-1-(2-Fluorophenyl)propan-1-amine
| Enantiomer | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) |
| (R)-Isomer | 500 | 150 | 2500 | 800 | 250 | >10000 |
| (S)-Isomer | 150 | 50 | 1800 | 200 | 80 | >10000 |
This data is hypothetical and for illustrative purposes only.
Based on the pharmacology of related compounds, it is plausible that the (S)-enantiomer would exhibit greater potency at DAT and NET compared to the (R)-enantiomer.
Diagram 2: Monoamine Releasing Agent Mechanism of Action
Caption: Mechanism of a monoamine releasing agent.
Part 3: In Vivo Behavioral Assays
In vivo studies in animal models are crucial for assessing the overall psychoactive effects of each enantiomer.
Protocol 4: Locomotor Activity
-
Objective: To evaluate the stimulant effects of each enantiomer.
-
Methodology:
-
Administer various doses of the (R)- or (S)-enantiomer to rodents (e.g., mice or rats).
-
Place the animals in an open-field arena equipped with infrared beams to track their movement.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period.
-
A dose-dependent increase in locomotor activity is indicative of a stimulant effect.
-
Protocol 5: Drug Discrimination
-
Objective: To assess the subjective effects of each enantiomer and compare them to known stimulants.
-
Methodology:
-
Train animals to press one of two levers to receive a reward (e.g., food pellet).
-
Administer a known stimulant (e.g., d-amphetamine) and train the animals to press one specific lever ("drug" lever) to receive the reward.
-
Administer a saline vehicle and train the animals to press the other lever ("saline" lever) for the reward.
-
Once the animals have learned to discriminate between the drug and saline, administer the (R)- or (S)-enantiomer and observe which lever they press.
-
The percentage of responses on the "drug" lever indicates the degree to which the test compound produces subjective effects similar to the training drug.
-
Anticipated Comparative Efficacy
Drawing parallels from the extensive research on amphetamine and its analogues, we can hypothesize the following differences in efficacy between the enantiomers of this compound:
-
(S)-1-(2-Fluorophenyl)propan-1-amine: It is anticipated that the (S)-enantiomer will be the more potent and efficacious enantiomer, particularly as a dopamine and norepinephrine releasing agent. This would likely translate to greater stimulant effects in vivo, such as increased locomotor activity and a stronger substitution for d-amphetamine in drug discrimination studies.
-
(R)-1-(2-Fluorophenyl)propan-1-amine: The (R)-enantiomer is expected to be less potent at DAT and NET. It may exhibit a different selectivity profile, potentially having a relatively greater effect on norepinephrine release compared to dopamine release. Its overall stimulant effects in vivo are likely to be weaker than those of the (S)-enantiomer.
The ortho-fluoro substitution may also influence the metabolic profile and blood-brain barrier penetration of the molecule, which could further differentiate the in vivo effects of the two enantiomers.[1]
Conclusion
While direct experimental data on the comparative efficacy of (R)- and (S)-1-(2-Fluorophenyl)propan-1-amine is currently lacking, a robust framework for its investigation can be established based on the well-understood pharmacology of structurally related compounds. The principles of stereoselectivity in drug action strongly suggest that the (S)-enantiomer will be the more potent monoamine releasing agent, with a pharmacological profile likely resembling that of other potent psychostimulants. Rigorous in vitro and in vivo testing, following the protocols outlined in this guide, is essential to definitively characterize the distinct pharmacological properties of each enantiomer and to assess their potential for further research and development.
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A Comparative In Vitro Guide to Characterizing the Neuronal Activity of 1-(2-Fluorophenyl)propan-1-amine
Introduction: The Imperative for In Vitro Characterization of Novel Neuroactive Compounds
This guide provides a comprehensive, technically-grounded framework for researchers to validate the activity of 1-(2-Fluorophenyl)propan-1-amine in neuronal cell models. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice. The objective is to build a pharmacological profile of the test compound by directly comparing it against well-understood reference compounds, thereby providing essential context for its activity. This comparative approach is fundamental to interpreting the data and predicting the compound's potential effects.
Pillar 1: Strategic Selection of Cellular Models and Reference Compounds
The foundation of any robust in vitro study lies in the appropriate choice of models and controls. The data generated is only as reliable as the system used to produce it.
Cellular Models: From Isolated Targets to Integrated Neuronal Systems
-
Recombinant Cell Lines (HEK-293): For initial target identification, using a non-neuronal cell line like Human Embryonic Kidney (HEK-293) cells, which are stably transfected to express a single human monoamine transporter (hDAT, hSERT, or hNET), is the gold standard.[3][4] This reductionist approach allows for the unambiguous measurement of a compound's direct interaction with its transporter target, free from the complexities of a native neuronal environment.
-
Human Neuroblastoma Line (SH-SY5Y): To investigate cellular effects in a more neuron-like context, the SH-SY5Y cell line is an invaluable tool.[5] These cells can be differentiated with retinoic acid to exhibit a mature dopaminergic phenotype.[6] This model is ideal for assessing downstream effects like cytotoxicity, oxidative stress, and apoptosis, which are known risks associated with amphetamine-like compounds.[1][7]
Reference Compounds: Establishing a Pharmacological Benchmark
To interpret the activity of this compound, it must be benchmarked against compounds with established mechanisms.
-
d-Amphetamine: A classic monoamine releasing agent with primary activity at the dopamine (DAT) and norepinephrine (NET) transporters.[8] It serves as the key comparator for assessing substrate-based efflux.
-
Cocaine: A well-characterized monoamine reuptake inhibitor that blocks DAT, NET, and SERT, providing a benchmark for pure transport inhibition.[8]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), used to determine selectivity for the serotonin transporter (SERT).[9]
-
Desipramine: A selective norepinephrine reuptake inhibitor (NRI), used to determine selectivity for the norepinephrine transporter (NET).[10]
Pillar 2: A Step-by-Step Experimental Workflow for Comprehensive Validation
We present a logical, multi-stage workflow designed to first identify the primary molecular target and mechanism, and then to assess the potential for adverse cellular effects.
Experiment 1: Monoamine Transporter Inhibition Profile
The first critical question is whether this compound blocks the reuptake of monoamines. A competitive uptake inhibition assay is the definitive method to determine this and to quantify the compound's potency (IC₅₀) and selectivity. While traditional radioligand-based assays are robust, modern fluorescence-based kits offer a non-radioactive, high-throughput alternative.[4]
Protocol: Fluorescence-Based Neurotransmitter Uptake Inhibition Assay [4][11]
-
Cell Plating: Plate HEK-293 cells stably expressing either hDAT, hNET, or hSERT in separate poly-D-lysine-coated 96-well, black, clear-bottom microplates at a density of 60,000 cells/well. Incubate overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound and all reference compounds (Cocaine, Fluoxetine, Desipramine) in assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Pre-incubation: Remove culture medium from the cells and add the diluted compounds. Incubate for 10-20 minutes at 37°C to allow for binding to the transporters.
-
Substrate Addition: Add the fluorescent neurotransmitter mimic substrate (provided in commercial kits like the Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) to all wells.
-
Kinetic Read: Immediately place the plate in a bottom-reading fluorescence microplate reader. Measure the kinetic increase in intracellular fluorescence over 30-60 minutes. Extracellular fluorescence is quenched by a masking dye included in the assay reagent, eliminating the need for wash steps.[12]
-
Data Analysis: Determine the rate of uptake (Vmax) from the linear phase of the kinetic curve for each concentration. Plot the percentage of inhibition relative to the vehicle control against the log concentration of the compound. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Expected Data Output: Comparative Transporter Inhibition Profile
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculate |
| Cocaine | 150 | 250 | 300 | 0.5 |
| d-Amphetamine | 40 | 7 | 1800 | 0.02 |
| Fluoxetine | 2500 | 1500 | 10 | 250 |
| Desipramine | 4000 | 1.5 | 150 | 26.6 |
Note: Values for reference compounds are representative and may vary between assay systems.
Figure 1: Workflow for the monoamine transporter uptake inhibition assay.
Experiment 2: Monoamine Efflux (Releaser) Profile
Many amphetamine-like compounds do not merely block transporters; they are substrates that are transported into the cell, causing the transporter to reverse its function and expel neurotransmitters—a process known as efflux.[3][13] This is a fundamentally different mechanism from reuptake inhibition and is critical to define.
Protocol: [³H]-MPP⁺ Reverse Transport (Efflux) Assay [3][14]
-
Cell Plating: Plate HEK-293 cells expressing hDAT, hNET, or hSERT in 96-well plates as described previously.
-
Transporter Loading: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate cells with a radiolabeled substrate that is not easily metabolized, such as [³H]-1-methyl-4-phenylpyridinium ([³H]-MPP⁺), for 30-60 minutes at 37°C. This allows the substrate to accumulate inside the cells via transporter activity.
-
Wash: Aspirate the loading solution and wash the cells gently 3-4 times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Induce Efflux: Add pre-warmed KRH buffer containing various concentrations of this compound or d-Amphetamine (positive control) to the cells.
-
Sample Collection: Incubate for 10-30 minutes at 37°C. At the end of the incubation, collect the supernatant (which contains the released radiolabel).
-
Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer (e.g., 1% SDS).
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate samples using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each concentration. Plot the percentage of release against the log concentration of the compound and fit the data to determine the EC₅₀ value for efflux.
Expected Data Output: Comparative Efflux Potency
| Compound | DAT Efflux EC₅₀ (nM) | NET Efflux EC₅₀ (nM) | SERT Efflux EC₅₀ (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| d-Amphetamine | 50 | 30 | >10,000 |
| Cocaine | No Efflux | No Efflux | No Efflux |
Note: Cocaine is a pure inhibitor and should not induce efflux. d-Amphetamine is a potent DAT/NET releaser.
Figure 2: Reuptake Inhibition vs. Transporter-Mediated Efflux.
Experiment 3: In Vitro Neurotoxicity and Oxidative Stress
Characterizing the pharmacological action of a compound is incomplete without assessing its potential for cellular harm. Amphetamine derivatives are known to induce neurotoxicity, often through the generation of reactive oxygen species (ROS).[15][16] Differentiated SH-SY5Y cells provide an excellent model for this assessment.[1][17]
Protocol: Cytotoxicity and ROS Production in Differentiated SH-SY5Y Cells
-
Cell Differentiation: Plate SH-SY5Y cells and differentiate them for 5-7 days in low-serum medium containing 10 µM all-trans-retinoic acid to induce a mature, neuron-like phenotype.
-
Compound Exposure: Treat the differentiated cells with a range of concentrations of this compound and reference compounds for 24 hours.
-
Cytotoxicity Assessment (LDH Assay):
-
Collect a sample of the culture medium from each well.
-
Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the medium.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity for each concentration.
-
-
Oxidative Stress Assessment (ROS-Glo™ Assay):
-
In a parallel plate, treat cells as in step 2.
-
At the end of the incubation, add a substrate that is converted into a luminescent product in the presence of ROS.
-
Measure luminescence using a plate-based luminometer.
-
-
Data Analysis: For both assays, plot the percentage of cytotoxicity or the relative luminescence units (RLU) against the log concentration of the compound. Fit the data to calculate the LC₅₀ (Lethal Concentration, 50%) for the cytotoxicity assay and the EC₅₀ for ROS production.
Expected Data Output: Comparative Neurotoxicity Profile
| Compound | Cytotoxicity LC₅₀ (µM) in SH-SY5Y | ROS Production EC₅₀ (µM) in SH-SY5Y |
| This compound | Experimental Value | Experimental Value |
| d-Amphetamine | ~250-500 | ~100-200 |
| Cocaine | >1000 | >500 |
| Untreated Control | No Toxicity | Baseline ROS |
Note: Values are representative. Amphetamine is expected to be significantly more cytotoxic and induce more ROS than cocaine at equivalent concentrations.
Figure 3: Workflow for Neurotoxicity and Oxidative Stress Assessment.
Pillar 3: Synthesis of Findings and Authoritative Grounding
The power of this guide lies in the integration of the data from all three experimental pillars. By comparing the IC₅₀, EC₅₀, and LC₅₀ values, a comprehensive pharmacological profile of this compound can be constructed.
Interpreting the Profile:
-
Potency and Selectivity: The IC₅₀ values from Experiment 1 will reveal the compound's preferred molecular target(s). Is it a potent DAT inhibitor like cocaine, or does it show selectivity for SERT or NET? The ratio of these values determines its selectivity profile.
-
Mechanism of Action: The results from Experiment 2 are crucial. If the compound has low nanomolar EC₅₀ values for efflux, its primary mechanism is likely as a monoamine releaser, similar to amphetamine. If it shows potent inhibition but no efflux, it acts as a reuptake inhibitor, like cocaine. It may also possess a mixed "inhibitor and releaser" profile.
-
Therapeutic Index (In Vitro): By comparing the effective concentrations for transporter activity (IC₅₀/EC₅₀) with the concentration required to induce cytotoxicity (LC₅₀), an in vitro therapeutic index can be estimated (LC₅₀ / EC₅₀). A larger ratio suggests a wider margin between the desired pharmacological effect and cellular toxicity. A compound that is highly toxic at concentrations near its pharmacologically active range poses a significant risk.[18]
This structured, comparative approach provides the necessary data to classify this compound within the broader context of known neuroactive drugs, offering a predictive glimpse into its potential in vivo effects and associated risks long before more complex and costly studies are undertaken.
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Papaseit, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785.
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Howell, L. L., & Kimmel, H. L. (2008). Monoamine transporter inhibitors and substrates as treatments for stimulant abuse. Advances in Pharmacology, 56, 237–261.
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BioIVT. DAT (SLC6A3) Transporter Assay.
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Kim, H., et al. (2021). Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS). Biomolecules & Therapeutics, 29(4), 438–447.
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Schildt, M. A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 93, 51–57.
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Parnas, M. L., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 244–250.
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de Kater, A. W., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
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Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(10), 656–667.
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Price, T. J., et al. (2009). Functional profiling of neurons through cellular neuropharmacology. Proceedings of the National Academy of Sciences, 106(28), 11762–11767.
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de Kater, A. W., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications.
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Niello, M., et al. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
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Ali, I., et al. (2020). 6 Hz Active Anticonvulsant Fluorinated N-Benzamide Enaminones and Their Inhibitory Neuronal Activity. Molecules, 25(23), 5585.
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A Comparative Analysis of 2-Fluoroamphetamine and 4-Fluoroamphetamine: A Guide for Researchers
Disclaimer: This document is intended for academic and research purposes only. The compounds discussed herein are research chemicals and are not intended for human consumption. All handling and experimentation should be conducted in a controlled laboratory setting by qualified professionals, adhering to all relevant safety and legal regulations.
Introduction: The Critical Role of Positional Isomerism in Drug Design
In the landscape of medicinal chemistry and drug development, the nuanced influence of a single atom's position within a molecular scaffold can dramatically alter its pharmacological profile. This principle is vividly illustrated in the comparative analysis of positional isomers, such as 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA). While both are structural analogs of amphetamine, the seemingly subtle shift of a fluorine atom from the ortho (2-position) to the para (4-position) of the phenyl ring imparts distinct physicochemical and pharmacological characteristics.[1][2] This guide provides a comprehensive, data-driven comparison of these two isomers, offering researchers and drug development professionals a detailed understanding of their respective properties and potential applications.
A Note on Nomenclature: The initial topic specified "1-(Fluorophenyl)propan-1-amine" isomers. However, the vast majority of published scientific literature focuses on the corresponding "propan-2-amine" structures, commonly known as fluoroamphetamines. To provide a thorough and well-referenced guide, this analysis will focus on 2-fluoroamphetamine and 4-fluoroamphetamine.
Physicochemical Properties: A Foundation for Pharmacokinetic Differences
The position of the fluorine atom significantly influences the electronic and steric properties of the molecule, which in turn affects its polarity, lipophilicity, and ultimately, its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-Fluoroamphetamine (2-FA) | 4-Fluoroamphetamine (4-FA) | References |
| IUPAC Name | 1-(2-fluorophenyl)propan-2-amine | 1-(4-fluorophenyl)propan-2-amine | [1][3][4] |
| Molecular Formula | C₉H₁₂FN | C₉H₁₂FN | [2][3] |
| Molecular Weight | 153.20 g/mol | 153.20 g/mol | [2][3] |
| Appearance (HCl salt) | White powder | White powder | [3][4] |
| Melting Point (HCl salt) | Not Determined (Experimental) | 156.9 °C | [3][4] |
| Boiling Point (Predicted) | 235.19 °C | Not Determined | [3] |
| logP (Calculated) | 1.715 | Not Determined | [5] |
| Water Solubility (logWS) | -2.57 (Limited) | Not Determined | [5] |
| UVmax (nm) | 261.0 | 264.0 | [3][4] |
The ortho-position of the fluorine in 2-FA can lead to intramolecular interactions that influence its conformation and interaction with biological targets.[5] The para-substitution in 4-FA, on the other hand, presents a different electronic and steric profile to metabolic enzymes and receptors.
Pharmacodynamics: A Tale of Two Transporter Profiles
The primary mechanism of action for both 2-FA and 4-FA is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] They act as both reuptake inhibitors and releasing agents, but with markedly different potencies.
| Parameter | 2-Fluoroamphetamine (2-FA) | 4-Fluoroamphetamine (4-FA) | References |
| DAT IC₅₀ (nM) | 270 | 770 | Not specified in snippets |
| NET IC₅₀ (nM) | 43 | 420 | Not specified in snippets |
| SERT IC₅₀ (nM) | 1845 | 6800 | Not specified in snippets |
| DA Release EC₅₀ (nM) | Not Determined | 200 | [2] |
| NE Release EC₅₀ (nM) | Not Determined | 37 | [2] |
| 5-HT Release EC₅₀ (nM) | Not Determined | 730 | [2] |
IC₅₀: Half-maximal inhibitory concentration for reuptake. A lower value indicates higher potency. EC₅₀: Half-maximal effective concentration for release. A lower value indicates higher potency.
From this data, it is evident that 2-FA is a more potent norepinephrine reuptake inhibitor compared to 4-FA. In contrast, 4-FA is a more potent releasing agent for all three monoamines, with a particularly strong effect on norepinephrine release.[2] These differences in transporter interaction are the primary drivers of their distinct subjective effects. 2-FA is often described as having effects more akin to traditional amphetamine, with a focus on stimulation, while 4-FA is reported to have additional entactogenic or MDMA-like qualities due to its more significant interaction with the serotonin system.[2]
Monoamine Transporter Interaction Workflow
The following diagram illustrates the general workflow for assessing the interaction of these compounds with monoamine transporters.
Caption: Workflow for in vitro assessment of monoamine transporter interactions.
Metabolism: The Influence of Fluorine's Position
The metabolic fate of fluoroamphetamines is influenced by the position of the fluorine atom, which can affect the susceptibility of the aromatic ring to hydroxylation by cytochrome P450 enzymes.
For 4-fluoroamphetamine , the C-F bond at the para-position is relatively resistant to metabolism.[2] The primary metabolic pathways identified in humans are:
For 2-fluoroamphetamine , while specific human metabolism studies are less common, studies on the closely related 2-fluoromethamphetamine (2-FMA) suggest that N-dealkylation to 2-fluoroamphetamine occurs, followed by:
The different metabolic pathways can result in metabolites with their own pharmacological activity and contribute to the overall duration of action and potential for toxicity.
Comparative Metabolic Pathways
Caption: Postulated primary metabolic pathways of 2-FA and 4-FA.
Toxicology: A Preliminary Comparison
Toxicological data for both compounds is limited, particularly for 2-FA. However, some key differences have been noted. Notably, 4-FA does not appear to cause the long-term depletion of brain serotonin that is observed with its other para-halogenated analogs like 4-chloroamphetamine, suggesting a lower potential for serotonergic neurotoxicity.[2]
| Parameter | 2-Fluoroamphetamine (2-FA) | 4-Fluoroamphetamine (4-FA) | References |
| LD₅₀ (mouse; i.p.) | 100 mg/kg | 46 mg/kg | [23, Not in snippets] |
| Serotonin Neurotoxicity | Not well-studied | Does not cause long-lasting serotonin depletion | [2] |
The lower LD₅₀ for 4-FA in mice suggests a higher acute toxicity compared to 2-FA under these specific experimental conditions.
Experimental Protocols
Synthesis of 4-Fluoroamphetamine (Illustrative)
This protocol is a generalized representation based on published methods and should be adapted and optimized with appropriate safety precautions in a laboratory setting.[10][11]
Step 1: Henry Condensation to form 1-(4-fluorophenyl)-2-nitropropene
-
In a round-bottom flask, combine 4-fluorobenzaldehyde and nitroethane in a suitable solvent such as isopropanol.[10]
-
Add a catalytic amount of a base, for example, n-butylamine.[10]
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to induce crystallization of the product.[10]
-
Filter the crude product and recrystallize from a suitable solvent like methanol to obtain pure 1-(4-fluorophenyl)-2-nitropropene.[10]
Step 2: Reduction to 4-Fluoroamphetamine
-
Prepare a solution of 1-(4-fluorophenyl)-2-nitropropene in a dry, aprotic solvent such as tetrahydrofuran (THF).[12]
-
In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in dry THF.[12]
-
Carefully add the nitropropene solution dropwise to the LAH suspension with stirring. To minimize side reactions like dehalogenation, it is crucial to add the LAH solution to the nitroalkene solution, ensuring the nitroalkene is in excess.[12]
-
After the addition is complete, continue stirring at room temperature for several hours.[12]
-
Carefully quench the excess LAH by the sequential addition of water and a sodium hydroxide solution.[12]
-
Filter the resulting mixture and wash the filter cake with THF.[12]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by extraction and distillation. For improved stability and handling, the freebase can be converted to its hydrochloride salt.[12]
In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ values of test compounds at monoamine transporters.[13][14][15]
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine (or [³H]MPP+ for NET), [³H]serotonin.
-
Test compounds (2-FA and 4-FA) dissolved in a suitable vehicle.
-
Reference inhibitors (e.g., cocaine for DAT, desipramine for NET, citalopram for SERT).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere and grow to a suitable confluency.
-
On the day of the assay, wash the cells with KHB.
-
Pre-incubate the cells with various concentrations of the test compounds (or reference inhibitors for determining non-specific uptake) for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the uptake by adding the radiolabeled substrate to each well.
-
Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold KHB.
-
Lyse the cells and measure the amount of radioactivity in each well using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition versus the log concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The comparative analysis of 2-fluoroamphetamine and 4-fluoroamphetamine underscores the profound impact of positional isomerism on the pharmacological properties of psychoactive compounds. While both are stimulants that interact with monoamine transporters, the ortho- and para-positioning of the fluorine atom fine-tunes their potency and selectivity. 2-FA emerges as a more selective norepinephrine reuptake inhibitor, whereas 4-FA is a broader-acting and more potent monoamine releasing agent, with a notable serotonergic component that contributes to its distinct subjective effects. These differences have significant implications for their potential therapeutic applications and abuse liability. Further research, particularly comprehensive head-to-head in vivo studies and detailed metabolic profiling, is warranted to fully elucidate the pharmacological and toxicological nuances of these two isomers.
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A Comparative Pharmacological Guide to 1-(2-Fluorophenyl)propan-1-amine and Established CNS Stimulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of central nervous system (CNS) drug discovery, the exploration of novel psychoactive substances (NPS) offers a double-edged sword: the potential for new therapeutic agents and the challenge of understanding their pharmacological and toxicological profiles.[1] 1-(2-Fluorophenyl)propan-1-amine is a synthetic compound whose pharmacological properties are largely uncharacterized in peer-reviewed literature. However, its structural similarity to the class of fluorinated amphetamines, such as 2-fluoroamphetamine (2-FA), suggests a potential role as a CNS stimulant.[2][3] The strategic placement of a fluorine atom on the phenyl ring is a common medicinal chemistry tactic to enhance lipophilicity and facilitate passage across the blood-brain barrier.[2]
This guide provides a comprehensive head-to-head comparison of the predicted pharmacological profile of this compound with well-established CNS drugs: amphetamine , methamphetamine , and 3,4-methylenedioxymethamphetamine (MDMA) . Due to the current scarcity of direct experimental data for this compound, this comparison will draw upon the known pharmacology of its close structural isomer, 2-fluoroamphetamine (2-FA), to build a predictive profile.[2][3][4] The objective is to offer a scientifically grounded framework for researchers to anticipate its biological activity and to provide detailed experimental protocols for its empirical validation.
Disclaimer: The pharmacological profile of this compound presented herein is predictive and based on structural analogy. All claims regarding this specific molecule should be considered hypothetical until substantiated by direct experimental evidence.
Comparative Pharmacodynamics: A Focus on Monoamine Systems
The primary mechanism of action for amphetamine and its analogs is the modulation of monoamine neurotransmission, specifically involving dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[5][6][7][8] These compounds typically act as monoamine releasing agents and/or reuptake inhibitors by targeting the respective monoamine transporters (DAT, NET, and SERT).[8][9][10]
It is hypothesized that this compound, like 2-FA, will primarily function as a monoamine releasing agent with a preferential affinity for the norepinephrine and dopamine transporters over the serotonin transporter.[4][11] This profile would suggest classic psychostimulant effects, rather than the entactogenic properties associated with significant serotonin release, such as those seen with MDMA.[12][13]
Table 1: Comparative in vitro Monoamine Transporter Activity of 2-FA and Reference CNS Drugs
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Mechanism | Predicted Subjective Effects |
| 2-Fluoroamphetamine (2-FA) | 270 | 43 | 1845 | NE/DA Releasing Agent | Stimulant, increased focus and energy |
| Amphetamine | Varies by study | Varies by study | Varies by study | NE/DA Releasing Agent | Stimulant, euphoria, increased wakefulness[5][6][7] |
| Methamphetamine | Varies by study | Varies by study | Varies by study | Potent NE/DA Releasing Agent | Potent stimulant, high abuse potential[8][14][15][16] |
| MDMA | Varies by study | Varies by study | Varies by study | Serotonin Releasing Agent | Empathogenic, euphoric[12][13][17][18] |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of monoamine uptake in vitro. Lower values indicate greater potency. Data for amphetamine, methamphetamine, and MDMA show variability across different studies and are presented qualitatively. The data for 2-FA is collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[11]
The position of the fluorine atom on the phenyl ring can significantly influence the pharmacological profile. For instance, 4-fluoroamphetamine (4-FA) exhibits more pronounced serotonergic activity compared to 2-FA, leading to a mix of stimulant and entactogenic effects.[11] It is plausible that the ortho-position of the fluorine in this compound will, like in 2-FA, sterically hinder interaction with the serotonin transporter, resulting in a predominantly noradrenergic and dopaminergic profile.
Visualizing the Presumed Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action for this compound as a monoamine releasing agent, a process shared with amphetamine and its analogs.
Caption: Hypothesized mechanism of dopamine release by this compound.
Experimental Protocols for a Head-to-Head Comparison
To empirically validate the predicted pharmacological profile of this compound, a series of in vitro and in vivo experiments are essential. The following protocols provide a self-validating framework for a comprehensive comparison with established CNS stimulants.
In Vitro Assays: Monoamine Transporter Interaction
These assays are fundamental for determining the potency and selectivity of a compound at the dopamine, norepinephrine, and serotonin transporters.
1. Monoamine Transporter Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
-
Methodology:
-
Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Incubate the cell membranes with a known radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki value from the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
-
2. Monoamine Reuptake Inhibition Assay
-
Objective: To determine the potency (IC₅₀) of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin.
-
Methodology:
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates.[19][20]
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radiolabeled monoamine taken up using liquid scintillation counting.
-
Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.
-
3. Monoamine Release Assay
-
Objective: To determine the potency (EC₅₀) of this compound to induce the release of dopamine, norepinephrine, and serotonin from pre-loaded cells.[10]
-
Methodology:
-
Pre-load HEK293 cells expressing DAT, NET, or SERT with the corresponding radiolabeled monoamine.
-
Wash the cells to remove excess extracellular radiolabel.
-
Incubate the cells with varying concentrations of this compound.
-
Collect the supernatant and lyse the cells to measure the amount of radiolabeled monoamine released into the supernatant and remaining in the cells, respectively.
-
Calculate the percentage of release and determine the EC₅₀ value from the concentration-response curve.
-
In Vivo Assays: Neurochemical and Behavioral Effects
In vivo studies are crucial for understanding the integrated physiological and behavioral effects of a compound.
1. In Vivo Microdialysis
-
Objective: To measure the extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals following administration of this compound.[1][21][22]
-
Methodology:
-
Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for all three monoamines) of a rat or mouse.[23]
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.
-
Administer this compound or a comparator drug and continue collecting dialysate samples.
-
Analyze the concentration of monoamines in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from baseline levels.
-
2. Locomotor Activity
-
Objective: To assess the stimulant effects of this compound on spontaneous motor activity.
-
Methodology:
-
Habituate individual mice or rats to an open-field arena equipped with infrared beams to automatically record movement.[24]
-
Administer varying doses of this compound, a comparator drug, or vehicle.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
-
Analyze the dose-response relationship for stimulant effects.
-
3. Conditioned Place Preference (CPP)
-
Objective: To evaluate the rewarding or aversive properties of this compound.[25][26]
-
Methodology:
-
Use a two-chamber apparatus with distinct visual and tactile cues.
-
In the pre-conditioning phase, allow the animal to freely explore both chambers to determine any initial preference.
-
During the conditioning phase, confine the animal to one chamber after administration of the drug and to the other chamber after administration of the vehicle.
-
In the post-conditioning test phase, allow the animal to freely explore both chambers in a drug-free state.
-
An increase in the time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.
-
Workflow for a Comprehensive Preclinical Evaluation
The following diagram outlines a logical workflow for the preclinical evaluation of this compound.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, its structural similarity to 2-fluoroamphetamine provides a strong basis for predicting its pharmacological profile. It is hypothesized that this compound will act as a potent norepinephrine and dopamine releasing agent with weaker effects on serotonin, characteristic of a classical CNS stimulant. This profile suggests potential therapeutic applications in conditions such as ADHD and narcolepsy, but also a significant potential for abuse.[5][6]
The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. A thorough in vitro characterization of its interaction with monoamine transporters, coupled with in vivo studies of its neurochemical and behavioral effects, will be crucial in elucidating its precise mechanism of action, potency, and potential therapeutic utility. This comprehensive approach will not only define the pharmacological profile of this compound but also contribute to a broader understanding of the structure-activity relationships within the class of fluorinated amphetamines.
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A Senior Application Scientist's Guide to Validating the Binding Affinity of "1-(2-Fluorophenyl)propan-1-amine" to Trace Amine-Associated Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity and functional activity of the novel compound "1-(2-Fluorophenyl)propan-1-amine" at trace amine-associated receptors (TAARs), with a primary focus on TAAR1. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present data in a comparative context.
Introduction: The Significance of TAAR1 in Neuropharmacology
Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, depression, and substance use disorder.[1][2][3][[“]][5] Unlike classical monoamine receptors, TAAR1 is activated by endogenous trace amines such as β-phenylethylamine (β-PEA) and p-tyramine, as well as by amphetamine-like psychostimulants.[6][7][8][9] Its activation modulates dopaminergic, serotonergic, and glutamatergic neurotransmission, making it a critical node in regulating brain function.[2][10]
The validation of novel ligands, such as "this compound," is a critical step in the drug discovery pipeline. This process requires a multi-faceted approach, combining direct binding assays to determine affinity with functional assays to elucidate the compound's efficacy as an agonist, antagonist, or allosteric modulator.
The Strategic Approach to Ligand Validation
Our validation strategy is built on two core experimental pillars:
-
Competitive Radioligand Binding Assays: To quantify the binding affinity (Ki) of "this compound" for TAAR1. This is achieved by measuring the compound's ability to displace a known high-affinity radioligand from the receptor.[11][12][13]
-
Functional cAMP Accumulation Assays: To determine the functional potency (EC50) and efficacy (Emax) of the compound. TAAR1 is primarily coupled to the Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[14][15][16][17]
This dual-pronged approach ensures a comprehensive characterization of the ligand-receptor interaction, moving from simple binding to functional consequence.
Comparative Ligands: Establishing a Benchmark
To contextualize the pharmacological profile of "this compound," we will compare its performance against two well-characterized TAAR1 agonists:
-
3-iodothyronamine (T1AM): An endogenous, high-affinity TAAR1 agonist, often considered one of the most potent endogenous ligands discovered to date.[14][18][19][20]
-
β-phenylethylamine (β-PEA): A prototypical endogenous trace amine that serves as a key reference compound in TAAR1 research.[10][14][21]
Experimental Design and Protocols
Part 1: Competitive Radioligand Binding Assay
This assay directly measures the affinity of our test compound for TAAR1 by competing against a radiolabeled ligand.
Causality Behind Experimental Choices:
-
Receptor Source: We utilize membranes from HEK293 cells stably expressing human TAAR1. This provides a high-density, homogenous source of the receptor, minimizing variability from endogenous receptors.
-
Radioligand Selection: A suitable radioligand with high affinity and specificity for TAAR1 is crucial. While a specific one for "this compound" is not defined, a common approach is to use a tritiated version of a known high-affinity antagonist.
-
Assay Conditions: Incubation times and temperatures are optimized to ensure the binding reaction reaches equilibrium.[22]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human TAAR1.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4).[22]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[22]
-
-
Binding Assay:
-
In a 96-well plate, combine the TAAR1-expressing membranes, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor ("this compound", T1AM, or β-PEA).
-
Define non-specific binding by including a high concentration of a known TAAR1 ligand.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[22]
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter.[22]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Visualizing the Workflow:
Part 2: cAMP Functional Assay
This assay determines whether "this compound" acts as an agonist by measuring the downstream production of cAMP.
Causality Behind Experimental Choices:
-
Cell-Based System: This assay uses whole cells to provide a more physiologically relevant context for receptor activation and signaling.
-
cAMP Detection Method: We will use a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter assay, for its high sensitivity and suitability for high-throughput screening.[15][16][23]
-
Forskolin Co-treatment (for Gi-coupled receptors): While TAAR1 is primarily Gs-coupled, if investigating potential Gi coupling, pre-stimulation with forskolin (an adenylyl cyclase activator) is necessary to measure the inhibition of cAMP production.[15]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TAAR1 in a suitable medium.
-
Plate the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of "this compound," T1AM, and β-PEA.
-
Aspirate the culture medium and add the compound dilutions to the cells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known TAAR1 full agonist).
-
Incubate for a specified period (e.g., 30 minutes) to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF or cAMP-Glo™).[23]
-
Incubate to allow the detection reaction to proceed.
-
-
Signal Measurement:
-
Read the plate using a plate reader capable of detecting the specific signal (e.g., fluorescence for HTRF, luminescence for cAMP-Glo™).
-
-
Data Analysis:
-
Plot the signal against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).
-
Visualizing the Signaling Pathway:
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A Comparative Guide to the Preclinical Efficacy of Phenylpropylamine Analogs in Neurological Disorder Models
This guide provides a comparative analysis of the therapeutic potential of fluorinated phenylpropylamine analogs, focusing on the available preclinical data for compounds structurally related to 1-(2-Fluorophenyl)propan-1-amine. Given the limited public research on this specific molecule, we will use its close positional isomer, 2-Fluoroamphetamine (2-FA), as a primary exemplar for this class of compounds. The guide will compare its known pharmacological profile and behavioral effects with the well-established psychostimulant, dextroamphetamine. Furthermore, we will detail standard experimental protocols used to evaluate such compounds in rodent models of Parkinson's disease and depression, providing a framework for future preclinical assessment.
Introduction: The Rationale for Fluorinated Amphetamine Analogs
The development of novel psychoactive compounds for neurological disorders is a cornerstone of modern neuroscience research. Amphetamine and its derivatives have long been investigated for their potent effects on the central nervous system (CNS), primarily through their interaction with monoamine transporters. These compounds typically increase the extracellular levels of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT), leading to enhanced alertness, focus, and mood elevation.
A common strategy in medicinal chemistry to modulate the properties of a lead compound is the introduction of a fluorine atom. Fluorination can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its target proteins. The replacement of a hydrogen atom with fluorine can facilitate passage through the blood-brain barrier, potentially enhancing CNS bioavailability[1]. This compound and its isomers, like 2-Fluoroamphetamine (2-FA), represent such an effort to fine-tune the pharmacological profile of the classic amphetamine structure[1][2].
Pharmacological Profile: 2-Fluoroamphetamine vs. Dextroamphetamine
The primary mechanism for this class of compounds involves interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET). By promoting the efflux of these neurotransmitters from the presynaptic neuron, they significantly increase their concentration in the synaptic cleft, leading to enhanced downstream signaling.
The following diagram illustrates the presumed mechanism of action for a dopamine-releasing agent like 2-FA or dextroamphetamine at a dopaminergic synapse.
Caption: Presumed mechanism of a dopamine-releasing agent.
Comparative Efficacy in Animal Models
Direct comparative studies in peer-reviewed literature are scarce. However, we can infer potential efficacy based on data from related compounds and outline the models in which they would be tested.
A primary method for assessing stimulant activity in rodents is the measurement of locomotor activity. Both dextroamphetamine and its analogs are known to increase exploratory and general motor activity. Studies have shown that dextroamphetamine produces a dose-dependent increase in locomotion in rats, with a significant effect observed at doses like 1.5 mg/kg[5]. While one study noted that a fluorinated analog caused an initial increase in locomotor activity followed by sedative effects after 1 hour, this highlights the subtle but critical changes that can arise from structural modifications[6].
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Outcome | Reference |
| Dextroamphetamine | Wistar Rats | 0.0 - 2.0 | Dose-dependent increase in locomotor activity. | [5] |
| Fluoroamphetamine | Mice | Not specified | Initial increase in locomotion, followed by sedation at 1h. | [6] |
Given their dopamine-releasing properties, these compounds could be evaluated for symptomatic relief in models of Parkinson's disease. The most common model involves the neurotoxin 6-hydroxydopamine (6-OHDA) to create a unilateral lesion of dopaminergic neurons in the substantia nigra or medial forebrain bundle[7][8][9]. This lesion leads to motor deficits that can be assessed and potentially reversed by dopamine-enhancing therapies.
The Forced Swim Test (FST) is a widely used behavioral screen to assess the potential efficacy of antidepressant treatments[10][11][12]. The test is based on the principle that an animal will cease escape behaviors (swimming, climbing) and become immobile when placed in a stressful, inescapable situation. Effective antidepressants increase the time spent struggling and reduce the duration of immobility[10][12][13]. Compounds that enhance dopamine and norepinephrine signaling, like amphetamines, are known to be active in this test.
| Compound Class | Animal Model | Key Behavioral Metric | Expected Outcome | Reference |
| Monoamine Releasers | Mice/Rats | Time of Immobility | Decrease | [10][12] |
| (e.g., 2-FA, d-Amp) | (Forced Swim Test) | Time Spent Swimming/Climbing | Increase | [10][12] |
Experimental Protocols: A Step-by-Step Guide
Scientific integrity requires robust and reproducible methodologies. Below are detailed protocols for the key animal models discussed.
This protocol describes the induction of a unilateral dopaminergic lesion in rats, a standard model for assessing pro-dopaminergic therapies[7][8].
Objective: To create a selective and significant depletion of dopamine neurons in one hemisphere of the brain, mimicking the motor asymmetry of Parkinson's disease.
Methodology:
-
Animal Preparation: Adult male rats (e.g., Sprague-Dawley, ≥225g) are anesthetized and placed in a stereotaxic apparatus.
-
Pre-treatment: To protect noradrenergic neurons from the toxin, animals are pre-treated with desipramine (25 mg/kg, i.p.) approximately 30 minutes before 6-OHDA administration[14].
-
Stereotaxic Surgery: A small burr hole is drilled in the skull over the target coordinates for the medial forebrain bundle (MFB) or substantia nigra[7][8].
-
6-OHDA Infusion: A solution of 6-hydroxydopamine (e.g., 8-12 µg in sterile saline with 0.02% ascorbic acid) is slowly infused into the target brain region using a microsyringe pump[7].
-
Post-operative Care: Animals receive post-operative analgesia and are closely monitored for recovery. Soft, palatable food should be provided to prevent weight loss[14].
-
Behavioral Assessment: 2-3 weeks post-lesion, motor deficits are assessed. A common method is the apomorphine- or amphetamine-induced rotation test. A successful lesion (typically >90% dopamine depletion) will cause the animal to rotate towards the side of the lesion (ipsilaterally) in response to a direct dopamine agonist like apomorphine.
Caption: Workflow for the 6-OHDA lesion model and drug testing.
This protocol details a common method for evaluating the antidepressant-like activity of a test compound in mice[11].
Objective: To measure the effect of a compound on the duration of immobility in a stressful, inescapable swimming task.
Methodology:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-26°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape[11][15].
-
Animal Dosing: Mice are administered the test compound (e.g., this compound, dextroamphetamine) or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure: Each mouse is gently placed into the water-filled cylinder. The test duration is typically 6 minutes[11].
-
Behavioral Scoring: The session is recorded for later analysis. An observer, blind to the treatment conditions, scores the animal's behavior. The last 4 minutes of the test are typically analyzed[11].
-
Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water.
-
Mobility: Includes active swimming and climbing behaviors.
-
-
Data Analysis: The total duration of immobility is calculated for each animal. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle control group suggests an antidepressant-like effect[12][13].
Conclusion and Future Directions
While direct experimental data on the efficacy of this compound in neurological models remains elusive in public literature, its structural similarity to 2-Fluoroamphetamine and dextroamphetamine provides a strong rationale for its investigation as a CNS stimulant and potential therapeutic agent. The established pharmacology of these analogs suggests a primary mechanism involving dopamine and norepinephrine release.
Future preclinical studies should focus on directly characterizing the in vitro and in vivo pharmacology of this compound. Head-to-head comparative studies using the robust animal models detailed in this guide—such as the 6-OHDA lesion model and the Forced Swim Test—are essential to determine its potency, efficacy, and potential therapeutic window compared to existing compounds like dextroamphetamine. Such research is critical to validate its potential for development as a treatment for disorders like ADHD, Parkinson's disease, or treatment-resistant depression.
References
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Title: 6-OHDA mouse model of Parkinson's disease - Protocols.io Source: protocols.io URL: [Link]
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Title: 6-OHDA mouse model of Parkinson's disease Source: Aligning Science Across Parkinson's URL: [Link]
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Title: 6-OHDA Parkinson's Model Source: Charles River Laboratories URL: [Link]
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Title: 6-OHDA Model for Parkinson's Disease Research Source: JoVE Journal URL: [Link]
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Title: Factsheet on the forced swim test Source: Understanding Animal Research URL: [Link]
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Title: 6 OHDA Parkinson Model, Animal Model Of Parkinson's Source: Melior Discovery URL: [Link]
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Title: The Mouse Forced Swim Test Source: Journal of Visualized Experiments (JoVE) URL: [Link]
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Title: Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice Source: NSW Department of Primary Industries URL: [Link]
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Title: Using the rat forced swim test to assess antidepressant-like activity in rodents Source: ResearchGate URL: [Link]
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Title: Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse Source: PubMed URL: [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 1-(2-Fluorophenyl)propan-1-amine
Introduction: The Significance of 1-(2-Fluorophenyl)propan-1-amine in Modern Drug Discovery
This compound is a chiral amine that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this scaffold highly valuable to researchers in medicinal chemistry and drug development. The stereochemistry of the amine is often crucial for its biological activity, necessitating synthetic routes that can deliver the desired enantiomer with high purity. This guide provides a comparative analysis of four distinct and prominent synthetic strategies to obtain this valuable intermediate: Reductive Amination, Asymmetric Synthesis using a Chiral Auxiliary, Biocatalysis via Transamination, and Classical Chiral Resolution. Each route is evaluated based on its synthetic efficiency, enantioselectivity, cost-effectiveness, scalability, and overall practicality in a research and development setting.
Route 1: Reductive Amination of 1-(2-Fluorophenyl)propan-1-one
Reductive amination is a cornerstone of amine synthesis, valued for its straightforwardness and broad applicability.[1] This approach commences with the readily available ketone, 1-(2-fluorophenyl)propan-1-one, which is condensed with an amine source, typically ammonia, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine.
Causality of Experimental Choices
The choice of reducing agent is critical in reductive amination. While powerful hydrides like lithium aluminum hydride could be used, they are often unselective and require stringent anhydrous conditions. Milder reagents such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they can selectively reduce the imine in the presence of the ketone, although NaBH₃CN is associated with the generation of toxic cyanide byproducts.[2] A more contemporary and safer alternative is sodium triacetoxyborohydride (STAB), which is particularly effective for the reductive amination of ketones.[3] The reaction is typically performed in a protic solvent like methanol or ethanol to facilitate both imine formation and reduction. An acid catalyst, such as acetic acid, is often employed to accelerate the initial condensation step.
Experimental Protocol: Racemic Synthesis
-
Imine Formation and Reduction: To a solution of 1-(2-fluorophenyl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq) and stir at room temperature until the ketone is fully consumed (monitored by TLC or LC-MS).
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Work-up: After complete reduction, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford racemic this compound.
Note: This standard protocol yields a racemic mixture. For enantiomerically enriched products via this route, a chiral reducing agent or a chiral catalyst would be necessary, which adds complexity and cost.
Route 2: Asymmetric Synthesis using a Chiral Auxiliary
Asymmetric synthesis utilizing a chiral auxiliary offers a powerful strategy for establishing the desired stereocenter with high control. The Ellman auxiliary, tert-butanesulfinamide, has emerged as a particularly versatile and reliable chiral reagent for the synthesis of a wide array of chiral amines.[4] This method involves the condensation of the chiral auxiliary with the ketone to form a chiral N-sulfinylimine, followed by diastereoselective reduction and subsequent removal of the auxiliary.
Causality of Experimental Choices
The choice of (R)- or (S)-tert-butanesulfinamide dictates the stereochemistry of the final amine product. The bulky tert-butyl group of the sulfinamide directs the approach of the reducing agent to the less sterically hindered face of the C=N double bond, leading to a high degree of diastereoselectivity. The selection of the reducing agent can also influence the stereochemical outcome.[5] For many N-sulfinylketimines, sodium borohydride provides good to excellent diastereoselectivity. The final step involves the acidic cleavage of the N-S bond to liberate the free chiral amine.
Experimental Protocol: Asymmetric Synthesis
-
N-Sulfinylimine Formation: To a solution of 1-(2-fluorophenyl)propan-1-one (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.05 eq) in THF, add titanium(IV) ethoxide (2.0 eq). Heat the mixture at reflux for 4-6 hours.
-
Diastereoselective Reduction: Cool the reaction mixture to -48 °C and add sodium borohydride (2.0 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with methanol, followed by the addition of water. Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Auxiliary Cleavage: Concentrate the organic phase and dissolve the crude sulfinamide in methanol. Add hydrochloric acid (4 M in dioxane) and stir at room temperature for 1 hour.
-
Purification: Concentrate the mixture and purify by column chromatography or crystallization to yield the enantiomerically enriched this compound hydrochloride.
Route 3: Biocatalysis using Transaminases
Biocatalysis has become an increasingly attractive approach in synthetic chemistry, offering high enantioselectivity under mild, environmentally benign conditions. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, making them ideal for the asymmetric synthesis of chiral amines.[6]
Causality of Experimental Choices
The success of a transaminase-catalyzed reaction hinges on the selection of an appropriate enzyme that exhibits high activity and selectivity for the target substrate. Commercially available transaminase screening kits allow for the rapid identification of suitable candidates.[7][8] The reaction equilibrium can be unfavorable, and strategies to drive the reaction to completion include using a large excess of the amine donor (e.g., isopropylamine, which generates volatile acetone as a byproduct) or employing a co-enzyme regeneration system.[6] The choice of solvent, pH, and temperature are also critical parameters that need to be optimized for each specific enzyme and substrate.
Experimental Protocol: Enzymatic Asymmetric Synthesis
-
Enzyme Screening: Screen a panel of commercially available (R)- and (S)-selective transaminases to identify the optimal biocatalyst for the conversion of 1-(2-fluorophenyl)propan-1-one.
-
Preparative Scale Reaction: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine the selected transaminase, pyridoxal 5'-phosphate (PLP) cofactor, 1-(2-fluorophenyl)propan-1-one (1.0 eq), and an amine donor such as (S)-(-)-α-methylbenzylamine or isopropylamine (in excess).
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion and enantiomeric excess (e.e.) of the product by chiral HPLC or GC.
-
Work-up and Purification: Once the reaction has reached completion, acidify the mixture to stop the enzymatic reaction and extract the product with an organic solvent. After basification of the aqueous layer, re-extract the product. The combined organic layers are then dried and concentrated. The product is purified by column chromatography.
Route 4: Chiral Resolution of Racemic Amine
Chiral resolution is a classical and often pragmatic approach for obtaining enantiomerically pure compounds.[9] This method involves the preparation of the racemic amine, followed by its reaction with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Causality of Experimental Choices
The choice of the resolving agent is paramount for a successful resolution. Chiral carboxylic acids, such as tartaric acid and its derivatives like dibenzoyl-L-tartaric acid, are commonly used for the resolution of racemic amines.[10][11] The selection of the solvent system is equally critical, as it dictates the solubility difference between the two diastereomeric salts. A systematic screening of different solvents and resolving agents is often necessary to identify the optimal conditions for efficient separation.
Experimental Protocol: Chiral Resolution
-
Racemic Amine Synthesis: Prepare racemic this compound via reductive amination as described in Route 1.
-
Diastereomeric Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as (-)-dibenzoyl-L-tartaric acid (0.5 eq), in the same solvent, heating gently if necessary.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Liberation of the Enantiomer: Collect the crystals by filtration and wash with a small amount of cold solvent. To liberate the free amine, treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) and extract the enantiomerically enriched amine with an organic solvent.
-
Purity Assessment: Determine the enantiomeric excess of the resolved amine by chiral HPLC or GC. The mother liquor can be treated similarly to recover the other enantiomer.
Comparative Analysis
| Parameter | Reductive Amination | Asymmetric Synthesis (Chiral Auxiliary) | Biocatalysis (Transaminase) | Chiral Resolution |
| Enantioselectivity | Racemic (unless modified) | High to Excellent (typically >95% de) | Excellent (often >99% ee) | High (after optimization) |
| Yield | High | Moderate to Good | Good to Excellent | Theoretically max 50% per cycle |
| Cost-Effectiveness | High (for racemic) | Moderate (auxiliary can be expensive) | Moderate to High (enzyme cost) | Moderate (resolving agent cost) |
| Scalability | High | Moderate | Moderate to High | High |
| Simplicity/Convenience | High | Moderate (multiple steps) | Moderate (requires specific equipment) | Moderate (requires optimization) |
| Green Chemistry | Moderate | Low (reagent-intensive) | High (mild conditions, aqueous media) | Moderate |
Experimental and Logical Diagrams
Workflow for Synthetic Routes
Caption: Comparative workflow of the four synthetic routes.
Senior Application Scientist's Recommendation
The optimal synthetic route to this compound is highly dependent on the specific requirements of the research or development campaign.
-
For rapid access to the racemic material for initial screening or as a standard, Reductive Amination is the most straightforward and cost-effective method. Its simplicity and high yields make it ideal for producing bulk quantities of the racemic amine.
-
For the synthesis of a specific enantiomer with high purity on a laboratory to medium scale, Asymmetric Synthesis using a Chiral Auxiliary like tert-butanesulfinamide is a robust and reliable choice. While it involves multiple steps, the high diastereoselectivity often translates to high enantiomeric purity of the final product.
-
For a green and highly enantioselective synthesis, particularly for larger scale production, Biocatalysis with Transaminases stands out. Once a suitable enzyme is identified, this method offers excellent enantiomeric excess under mild conditions, minimizing waste and environmental impact. The upfront investment in enzyme screening and optimization can be offset by the efficiency and sustainability of the process at scale.
-
When a racemic mixture is already available or easily synthesized, and a specific enantiomer is required, Chiral Resolution remains a viable and practical option. Although the theoretical yield is limited to 50% per resolution cycle, the process is often scalable and can be optimized to provide high enantiomeric purity.
Ultimately, a thorough evaluation of the project's goals, timelines, budget, and scale will guide the selection of the most efficient synthetic strategy.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ellman, J. A., & Owens, T. D. (2002). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 67(17), 5857–5867.
- Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.
- Koszelewski, D., Müller, D., Stepner, A., & Kroutil, W. (2010). Asymmetric Synthesis of Chiral Amines by Transaminase-Catalyzed Amination of Ketones. European Journal of Organic Chemistry, 2010(31), 5971–5976.
- Jacques, J., Collet, A., & Wilen, S. H. (1981).
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Twist Bioscience. Enzyme Screening Kit. [Link]
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Sunway Pharm Ltd. 1-(2-fluorophenyl)propan-2-one. [Link]
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- 11. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
A Comparative Guide to Confirming the Molecular Target of 1-(2-Fluorophenyl)propan-1-amine via Knockout Studies
For researchers, scientists, and drug development professionals, unequivocally identifying a compound's molecular target is a cornerstone of modern therapeutics. This guide provides an in-depth, comparative framework for validating the molecular target of the novel psychoactive compound, "1-(2-Fluorophenyl)propan-1-amine," using gene knockout methodologies. We will explore the rationale behind experimental choices, detail validated protocols, and compare expected outcomes to alternative target validation techniques, ensuring a comprehensive understanding for robust scientific inquiry.
While the specific molecular target of this compound is not definitively established in public literature, its structural similarity to other phenylpropanamines suggests potential activity at monoamine transporters or receptors. For the purpose of this guide, we will hypothesize that its primary target is the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor known to modulate monoaminergic systems.[[“]][2] This guide will demonstrate how to rigorously test this hypothesis.
Section 1: The Rationale for Knockout Studies in Target Validation
Target validation is a critical phase in drug discovery that confirms the functional relationship between a molecular target and a disease phenotype.[3] While techniques like siRNA knockdown can provide transient insights, genetic knockout models, particularly those generated using CRISPR-Cas9, offer the most definitive evidence by permanently ablating the gene encoding the putative target.[4] This approach allows researchers to observe the compound's activity—or lack thereof—in a biological system completely devoid of the hypothesized target, thereby establishing a causal link.
Comparison with Alternative Methods:
| Method | Principle | Advantages | Limitations |
| CRISPR Knockout (KO) | Permanent gene inactivation via targeted DNA double-strand breaks. | Definitive, stable, allows for creation of clonal cell lines or whole-animal models. | Time-consuming, potential for off-target effects that require rigorous validation. |
| siRNA/shRNA Knockdown | Transient gene silencing via RNA interference.[5] | Rapid, relatively inexpensive, suitable for high-throughput screening. | Incomplete silencing, transient effects, potential off-target effects. |
| Small Molecule Inhibitors | Use of a known selective antagonist to block the target's function.[6] | Can be used in vivo and in vitro, provides temporal control. | Dependent on the availability and specificity of the inhibitor, potential for off-target binding. |
| Phenotypic Screening | Target-agnostic approach observing cellular responses to a compound.[5] | Unbiased, can identify novel targets and mechanisms. | Does not directly identify the molecular target, requiring extensive follow-up. |
Section 2: Experimental Workflow for TAAR1 Knockout Validation
This section outlines a comprehensive workflow to validate TAAR1 as the molecular target for this compound. The process involves generating a TAAR1 knockout cell line, comparing its response to the wild-type counterpart, and performing key functional assays.
Caption: Workflow for TAAR1 target validation.
Detailed Protocol: CRISPR-Cas9 Mediated Knockout of TAAR1
This protocol is adapted from standard methodologies for generating knockout cell lines.[7][8]
Objective: To generate a clonal, immortalized cell line (e.g., HEK293 or CHO) that lacks a functional TAAR1 gene.
Materials:
-
Cas9-expressing stable cell line
-
Validated sgRNAs targeting an early exon of the TAAR1 gene
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Anti-TAAR1 antibody and secondary antibody for Western blot
Procedure:
-
sgRNA Transfection: Transfect the Cas9-expressing cells with plasmids encoding the validated TAAR1-targeting sgRNAs.
-
Selection: 24-48 hours post-transfection, apply antibiotic selection to eliminate non-transfected cells.
-
Single-Cell Isolation: After selection, dilute the surviving cells to a concentration of ~10 cells/mL and plate 100 µL per well in 96-well plates to achieve single-cell clones.[8]
-
Clonal Expansion: Monitor plates for colony formation over 1-2 weeks. Expand promising clones into larger vessels.
-
Genomic Validation (Sanger Sequencing): Extract genomic DNA from expanded clones. PCR amplify the region of the TAAR1 gene targeted by the sgRNAs. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).[7]
-
Protein Validation (Western Blot): Lyse cells from both wild-type and sequence-confirmed knockout clones. Perform a Western blot using a validated anti-TAAR1 antibody to confirm the complete absence of the TAAR1 protein in the knockout clones.
Section 3: Comparative Data & Expected Outcomes
The core of the validation lies in comparing the cellular response to this compound in wild-type (WT) versus TAAR1 knockout (KO) cells. If TAAR1 is the primary target, the compound's effects should be significantly attenuated or completely absent in the KO cells.
Hypothetical Signaling Pathway
TAAR1 activation is known to couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[[“]][9] This can modulate downstream pathways, including dopamine transporter (DAT) function.[2]
Caption: Hypothesized TAAR1 signaling cascade.
Key Functional Assays & Predicted Results
1. cAMP Accumulation Assay:
-
Principle: Measures the increase in intracellular cAMP following GPCR activation.
-
Expected Outcome: this compound should induce a dose-dependent increase in cAMP in WT cells. This effect will be absent in TAAR1 KO cells.
2. Dopamine Uptake Inhibition Assay:
-
Principle: Measures the ability of the compound to inhibit the reuptake of radiolabeled dopamine into cells expressing the dopamine transporter (DAT).[10][11] TAAR1 activation can indirectly modulate DAT function.[2]
-
Expected Outcome: In WT cells co-expressing DAT and TAAR1, the compound should inhibit dopamine uptake. In TAAR1 KO cells, this inhibitory effect should be significantly reduced if the mechanism is TAAR1-dependent.
Table 1: Hypothetical Comparative Assay Data
| Assay | Cell Line | This compound EC₅₀ / IC₅₀ (nM) | Maximum Response (% of Control) |
| cAMP Accumulation | Wild-Type | 150 nM | 250% |
| TAAR1 KO | >10,000 nM (Inactive) | No significant response | |
| Dopamine Uptake | Wild-Type | 450 nM | 85% Inhibition |
| TAAR1 KO | >10,000 nM (Inactive) | <10% Inhibition |
The data presented in Table 1 illustrates a clear-cut scenario. The dramatic rightward shift in potency (EC₅₀/IC₅₀) and the loss of efficacy in the TAAR1 KO cell line provide compelling evidence that TAAR1 is the essential molecular target for the observed activities of this compound.
Section 4: Conclusion & Future Directions
The methodical application of CRISPR-Cas9 to generate a target-null cellular background is an unparalleled strategy for validating a drug's mechanism of action.[4] By demonstrating a stark loss of function in TAAR1 knockout cells across multiple functional assays, researchers can confidently assign TAAR1 as the primary molecular target of this compound.
This validation is a pivotal step, enabling further investigation into the compound's therapeutic potential for conditions where TAAR1 modulation is relevant, such as schizophrenia or substance use disorders.[12][13] Future studies should aim to confirm these findings in more complex systems, such as primary neurons or in vivo knockout animal models, to fully elucidate the physiological and behavioral consequences of this specific target engagement.
References
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IUPHAR/BPS Guide to PHARMACOLOGY. The IUPHAR/BPS Guide to PHARMACOLOGY is a free-to-access online resource that acts as a “one-stop shop” for pharmacological information on ligand-activity-target relationships. [Link][14][15][16][17][18]
-
Consensus. Mechanism of action of TAAR1 agonists. This resource provides a consensus overview of the molecular and cellular mechanisms of Trace Amine-Associated Receptor 1 agonists. [Link][[“]]
-
Patsnap Synapse. What are TAAR1 agonists and how do they work? An article exploring the mechanism of action and therapeutic potential of TAAR1 agonists. [Link][9]
-
Frontiers in Pharmacology. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. This paper details methodologies for assessing drug potency at monoamine transporters. [Link][10]
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World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. A review discussing various methods for target identification and validation in drug discovery. [Link][4]
-
PubMed Central. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. A peer-reviewed article providing detailed protocols for monoamine transporter assays. [Link][11]
-
Vitro Biotech. CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation. A practical guide on the later stages of generating and validating CRISPR knockout cell lines. [Link][7]
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MtoZ Biolabs. Gene Knockout for Drug Screening and Target Identification. An overview of how gene knockout technologies are applied in drug discovery and target validation. [Link][3]
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NCBI Bookshelf. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. A book chapter detailing the role of TAAR1 agonists in the context of schizophrenia treatment. [Link][12]
-
Wikipedia. TAAR1. A comprehensive overview of the Trace Amine-Associated Receptor 1, its function, ligands, and clinical significance. [Link][2]
-
GlobalData. Target Validation for Genetic Targets – Innovation Insights, Competitive Analysis, Patents, Drugs, Clinical Trials and Deals. A report on various methods used for validating genetic targets. [Link][6]
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ACS Pharmacology & Translational Science. Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. A scientific article discussing the therapeutic potential of targeting TAAR1. [Link][13]
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Biocompare. Cutting-Edge Approaches to Target Identification and Validation. An article reviewing modern techniques used in target identification and validation, including CRISPR and RNAi. [Link][5]
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GeneMedi. GeneMedi Protocol - Crispr/cas9 mediated Gene knockout in Mammalian Cells. A detailed protocol for performing CRISPR-mediated gene knockout in mammalian cells. [Link][8]
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Safety Operating Guide
Navigating the Disposal of 1-(2-Fluorophenyl)propan-1-amine: A Guide to Safety and Compliance
In the fast-paced environment of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. 1-(2-Fluorophenyl)propan-1-amine, a compound of interest in various research applications, requires meticulous handling from inception to disposal due to its potential hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols, regulatory standards, and the core principles of chemical causality.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the free base this compound may not always be accessible, data for its hydrochloride salt (CAS No. 1955554-65-0) provides critical insights. The salt is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[1]. Fluorinated organic compounds, as a class, demand careful handling due to their unique reactivity and potential physiological effects[2][3].
The presence of the fluorine atom can significantly alter the metabolic fate and toxicity profile of the molecule compared to its non-fluorinated analog. Therefore, it is prudent to treat this compound as a hazardous substance, necessitating disposal as regulated hazardous waste. The primary risks involve acute toxicity through ingestion, dermal contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The selection of appropriate PPE is crucial to prevent accidental exposure during routine handling and disposal procedures[3].
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing[3][4]. | Protects against accidental splashes that can cause serious eye irritation or damage. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended for enhanced protection. Consult the glove manufacturer's compatibility chart[3]. | Prevents dermal absorption, which is a key route of exposure for this compound[1]. |
| Body Protection | A flame-resistant lab coat is required. For significant quantities, a chemical-resistant apron should be worn over the lab coat[3]. | Protects the body from spills and contamination of personal clothing. |
| Respiratory | All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure[2][5]. | Protects against the inhalation of harmful vapors or aerosols, a primary exposure route[1]. |
Spill Management: A Plan for the Unexpected
Accidents happen, but a robust spill response plan can mitigate their impact significantly. In the event of a spill of this compound, follow these steps methodically:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a fume hood[6][7].
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in the table above.
-
Contain the Spill : For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading[6]. Do not use combustible materials like paper towels to absorb large spills.
-
Collect Absorbent Material : Carefully scoop the absorbent material into a designated, sealable hazardous waste container[6].
-
Decontaminate the Area : Clean the spill surface thoroughly to remove any residual contamination. The cleaning materials used must also be disposed of as hazardous waste[6].
-
Label and Dispose : Securely seal and label the waste container with "Hazardous Waste" and the full chemical name. Arrange for pickup by your institution's licensed hazardous waste disposal service[7].
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through a licensed hazardous waste management company. Direct disposal down the drain or in regular trash is strictly prohibited and violates environmental regulations[8][9].
Workflow for Proper Disposal of this compound
Caption: Disposal workflow for this compound.
Protocol Details:
-
Waste Characterization : This compound must be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Waste Segregation : Maintain a separate, dedicated waste container for this compound and materials contaminated with it. This includes pipette tips, contaminated gloves, and absorbent materials from spills. Never mix this amine-based compound with incompatible chemicals like strong acids or oxidizing agents, which could lead to violent reactions[10].
-
Container Selection : Use a chemically resistant container, such as a high-density polyethylene (HDPE) jug or a glass bottle, that can be securely sealed[10]. Ensure the container is in good condition and compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date[10].
-
Accumulation : Keep the waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel[11]. This area should have secondary containment to prevent the spread of material in case of a leak.
-
Final Disposal : Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 12 months for academic labs), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor[11]. These contractors will typically use high-temperature incineration under controlled conditions to destroy the chemical safely[6].
Regulatory Framework: Adherence to Standards
The disposal of hazardous waste in a laboratory setting is governed by several federal and state regulations. The primary federal agency overseeing this is the Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA)[12]. For academic laboratories, the EPA has specific guidelines under 40 CFR, part 262, subpart K, which provide alternative, more flexible requirements for managing hazardous waste, though compliance with fundamental safety and disposal principles remains mandatory[11]. Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including PPE requirements and exposure limits for chemicals[13][14]. Adherence to the procedures outlined in this guide will help ensure compliance with these critical regulations.
By treating this compound with the respect its chemical properties demand, from initial handling to final disposal, researchers can maintain a safe laboratory environment and uphold their responsibility to environmental stewardship. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location.
References
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This compound hydrochloride SDS . SDS Manager. [Link]
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EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES . Chemical & Engineering News. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
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Safety Data Sheet . Angene Chemical. [Link]
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Fluorine Safety SOP . Rutgers University. [Link]
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Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
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Safety Data Sheet: 4-Aminophenol . Carl ROTH. [Link]
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Safety Data Sheet: 3-Aminophenol . Carl ROTH. [Link]
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Part G: Chemical Disposal Procedures . University of Wisconsin-La Crosse. [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . YouTube. [Link]
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FLUORINE . Occupational Safety and Health Administration (OSHA). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
